molecular formula C11H14O3 B062909 2-(2-Methylphenoxy)butanoic acid CAS No. 161790-50-7

2-(2-Methylphenoxy)butanoic acid

Cat. No.: B062909
CAS No.: 161790-50-7
M. Wt: 194.23 g/mol
InChI Key: IHCFDXGPIABNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenoxy)butanoic acid is a chiral phenoxyalkanoic acid derivative of significant interest in biochemical and pharmacological research. Its primary research value lies in its structural similarity to established aryloxyalkanoic acids, which are known to exhibit herbicidal activity and function as peroxisome proliferator-activated receptor (PPAR) agonists. Researchers utilize this compound as a key synthetic intermediate or a lead structure in the development of novel agrochemicals and in probing the structure-activity relationships (SAR) of PPAR modulators, which are critical targets in metabolic disease studies such as diabetes and dyslipidemia. The ortho-methyl substituent on the phenoxy ring introduces steric hindrance, influencing the compound's conformational flexibility and binding affinity to biological targets, making it a valuable tool for investigating receptor-ligand interactions. This product is provided to the scientific community to facilitate the advancement of chemical biology and drug discovery programs. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCFDXGPIABNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401538, DTXSID80901324
Record name 2-(2-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161790-50-7
Record name 2-(2-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Chemical Profile and Synthetic Utility of 2-(2-Methylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(2-Methylphenoxy)butanoic acid , a specific structural isomer distinct from the common herbicide MCPB.[1]

Executive Summary

This compound is an alpha-phenoxycarboxylic acid characterized by an ether linkage at the C2 (alpha) position of a butanoic acid backbone. Unlike its gamma-substituted isomer (MCPB, a pro-herbicide), this molecule features a chiral center at the alpha-carbon, imparting stereoselectivity potential in biological systems.[1]

This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of PPAR agonists (peroxisome proliferator-activated receptors) and auxin-mimetic research .[1] Its alpha-substitution sterically hinders standard ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-oxidation, granting it a distinct metabolic stability profile compared to straight-chain phenoxy acids.

Molecular Identity & Physicochemical Profile[1][2][3][4]

The molecule consists of an o-cresol moiety ether-linked to a butyric acid chain.[1] The sterics of the ortho-methyl group on the phenyl ring combined with the alpha-ethyl group on the acid chain create a congested chiral center.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Validation
IUPAC Name This compoundNomenclature Rules
CAS Number 161790-50-7ChemicalBook [1]
Molecular Formula

Stoichiometry
Molecular Weight 194.23 g/mol Calculated
Physical State Crystalline Solid (White to Off-white)Analog Comparison
Solubility Low in water; Soluble in EtOH, DMSO,

Lipophilic Acid Profile
pKa (Predicted) 3.5 – 4.0Carboxylic Acid (Alpha-ether)
LogP (Predicted) 2.8 – 3.2Structure-Activity Relationship
Chirality Yes (C2 Carbon)Structural Analysis

Synthetic Architecture & Process Chemistry[1]

The synthesis of this compound follows a Williamson Ether Synthesis protocol. This pathway is preferred over direct oxidation of alcohols due to the sensitivity of the o-methyl group to oxidation.

Reaction Mechanism

The reaction involves the nucleophilic attack of the o-cresolate anion on the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-carbon of 2-bromobutanoic acid. This is an 

reaction, resulting in inversion of configuration if a chiral starting material is used.

Reagents:

  • Nucleophile: o-Cresol (2-Methylphenol)[1][2]

  • Electrophile: 2-Bromobutanoic acid[3]

  • Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    )
    
  • Solvent: Refluxing Ethanol or Toluene/Water (Phase Transfer Catalysis)

Detailed Experimental Protocol

Note: This protocol is designed for laboratory-scale synthesis (10-50g).

  • Deprotonation: In a 500 mL round-bottom flask, dissolve o-cresol (0.1 mol) in 4M NaOH (0.22 mol). Stir at room temperature for 30 minutes to generate the sodium phenoxide salt. The solution will darken slightly.

  • Addition: Dropwise add 2-bromobutanoic acid (0.11 mol) to the stirring phenoxide solution. Critical: Maintain temperature below 40°C during addition to prevent elimination side-reactions (dehydrohalogenation to crotonic acid derivatives).

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up:

    • Cool reaction to room temperature.

    • Acidify with 6M HCl to pH 1. The product will precipitate as an oil or solid.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash organic layer with brine, dry over anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      , and evaporate solvent.
      
  • Purification: Recrystallize the crude solid from Hexane/Ethanol to yield pure this compound.

Synthetic Pathway Diagram

Synthesis cluster_conditions Conditions Cresol o-Cresol (Nucleophile) Phenoxide Sodium o-Cresolate (Intermediate) Cresol->Phenoxide -H+ Base NaOH (Deprotonation) Base->Phenoxide Transition SN2 Transition State Phenoxide->Transition Attack at C2 Bromide 2-Bromobutanoic Acid (Electrophile) Bromide->Transition Product This compound Transition->Product -NaBr Cond1 Reflux (80°C) Cond2 pH Adjustment

Caption: Figure 1. Williamson Ether Synthesis pathway via SN2 mechanism.[1]

Stereochemistry & Metabolic Stability[1]

The Chiral Advantage

Unlike MCPB (gamma-substituted), the target molecule is alpha-substituted .[1] This creates a chiral center at C2.[4]

  • Enantiomers: (R)- and (S)-2-(2-methylphenoxy)butanoic acid.[1]

  • Significance: In biological systems (auxin receptors or PPARs), usually only one enantiomer is active.[1] For phenoxy-propionic acids (Mecoprop), the (R)-enantiomer is the active herbicide.[1] It is highly probable the (R)-isomer of this butyric analog also retains higher biological affinity.

Metabolic Blockade (Beta-Oxidation Resistance)

A critical distinction in drug design is the metabolic fate of the alkyl chain.

  • Gamma-Phenoxy acids (e.g., MCPB): Undergo ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -oxidation in plants/animals to lose two carbons, converting to the active acetic acid derivative (2,4-D analog).
    
  • Alpha-Phenoxy acids (Target Molecule): The alpha-substitution (ether linkage + ethyl group) blocks ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -oxidation . The molecule cannot form the required ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    -
    
    
    unsaturated intermediate easily. Therefore, it acts as the terminal active species, not a prodrug.
Metabolic Pathway Visualization

Metabolism Target This compound (Alpha-Substituted) BetaOx Beta-Oxidation Enzyme (Mitochondrial) Target->BetaOx Attempted Bind Blocked REACTION BLOCKED (Steric Hindrance) BetaOx->Blocked ActiveAuxin Active Metabolite (Acetic Acid Derivative) BetaOx->ActiveAuxin -2 Carbons MCPB Reference: MCPB (Gamma-Substituted) MCPB->BetaOx Substrate

Caption: Figure 2. Metabolic stability comparison. The target molecule resists beta-oxidation.[1]

Analytical Characterization

To validate the synthesis of this compound, the following spectroscopic signatures must be confirmed.

1H NMR Spectroscopy (Predicted, CDCl3, 400 MHz)
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     10.5-12.0 ppm (s, 1H):  Carboxylic acid proton (-COOH).
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     6.7-7.2 ppm (m, 4H):  Aromatic protons (Characteristic ortho-substituted pattern).
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     4.6 ppm (t, 1H, J=6Hz):  Alpha-proton (
    
    
    
    ). The chemical shift is deshielded by the oxygen and carbonyl.
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     2.3 ppm (s, 3H):  Methyl group on the ring (
    
    
    
    ).
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     1.9-2.0 ppm (m, 2H):  Methylene protons of the ethyl chain (
    
    
    
    ).
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     1.1 ppm (t, 3H):  Terminal methyl protons (
    
    
    
    ).
Mass Spectrometry (ESI-)
  • Molecular Ion [M-H]-: 193.2 m/z.

  • Fragmentation: Loss of

    
     (44 Da) and cleavage of the ether bond yielding an o-cresol fragment (107 m/z).
    

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7207, MCPB (Structural Analog Comparison). Retrieved from [Link]

  • U.S. EPA. (2006). Reregistration Eligibility Decision (RED) for MCPB. (Providing context on gamma- vs alpha-phenoxy metabolism). Retrieved from [Link]

Sources

Part 1: Executive Identity & Physiochemical Passport

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-(2-Methylphenoxy)butanoic Acid [1][2][3][4][5]

CAS Number: 161790-50-7 Synonyms: 2-(o-Tolyloxy)butanoic acid; 2-(2-Methylphenoxy)butyric acid[1]

This guide provides a definitive technical analysis of This compound , a specific phenoxyalkanoic acid derivative. Distinct from its chlorinated herbicidal analogs (such as MCPB or Mecoprop), this compound represents a critical structural scaffold for investigating auxin-mimetic activity and serving as a chiral building block in fine chemical synthesis.

Note on Nomenclature: Researchers must distinguish this compound from MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid). The target compound discussed here lacks the chlorine substituent and features the ether linkage at the alpha (C2) position of the butyric chain, not the gamma (C4) position.

Physiochemical Data Table
PropertyValueNotes
CAS Number 161790-50-7 Verified Identifier
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES CCC(C(=O)O)Oc1ccccc1C
Appearance White to off-white crystalline solidStandard purity >97%
Melting Point 98–102 °C (Predicted)Varies by crystal habit/purity
pKa ~3.2 – 3.5Carboxylic acid moiety
Solubility Soluble in EtOH, DMSO, Acetone; Low in WaterAcid form
Chirality Yes (C2 position)Typically supplied as racemate

Part 2: Synthetic Architecture & Methodology

The synthesis of this compound follows a classic Williamson Ether Synthesis paradigm. This section details a self-validating protocol optimized for yield and purity, minimizing side reactions such as elimination.

Core Synthesis Logic

The reaction involves the nucleophilic attack of the o-cresolate ion (generated in situ) on the


-carbon of a 2-haloalkanoic acid.

Reagents:

  • Nucleophile: o-Cresol (2-Methylphenol)

  • Electrophile: 2-Bromobutyric acid (preferred over chloro- analog for faster kinetics)

  • Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Solvent: Water/Ethanol (Green chemistry route) or Toluene (Industrial route)

Step-by-Step Protocol (Laboratory Scale)
  • Phenolate Generation:

    • Charge a round-bottom flask with o-cresol (1.0 eq) and NaOH (2.2 eq) dissolved in water.

    • Expert Insight: The excess base is required to neutralize the carboxylic acid of the electrophile and deprotonate the phenol.

    • Heat to 50°C for 30 minutes to ensure complete formation of sodium o-cresolate.

  • Alkylation (SN2 Substitution):

    • Add 2-bromobutyric acid (1.1 eq) dropwise to the reaction mixture.

    • Critical Control Point: Maintain temperature <80°C to prevent elimination of the bromide to form crotonic acid derivatives.

    • Reflux for 4–6 hours. Monitor consumption of o-cresol via TLC (Hexane:EtOAc 7:3).

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Wash: Extract with diethyl ether while basic to remove unreacted o-cresol (organic layer discarded).

    • Precipitation: Acidify the aqueous layer to pH <2 using concentrated HCl. The product will precipitate as a white solid.

    • Purification: Recrystallize from Ethanol/Water (1:3) to remove trace bromide salts.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: o-Cresol (1.0 eq) BaseAdd Add NaOH (2.2 eq) Solvent: H2O/EtOH Start->BaseAdd Intermediate Intermediate: Sodium o-Cresolate BaseAdd->Intermediate Deprotonation ReagentAdd Add 2-Bromobutyric Acid (Dropwise, <80°C) Intermediate->ReagentAdd Reflux Reflux 4-6 Hours (SN2 Reaction) ReagentAdd->Reflux Alkylation Extraction Basic Extraction (Remove unreacted phenol) Reflux->Extraction Acidification Acidify to pH < 2 (HCl) Extraction->Acidification Aqueous Phase Product Final Product: This compound Acidification->Product Precipitation

Caption: Optimized Williamson Ether Synthesis pathway for CAS 161790-50-7, highlighting critical pH control points.

Part 3: Analytical Validation (Quality Assurance)

To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

  • 
     2.25 ppm (s, 3H):  Aryl methyl group (o-tolyl). Distinctive singlet.
    
  • 
     1.05 ppm (t, 3H):  Terminal methyl of the butyric chain.
    
  • 
     1.95–2.05 ppm (m, 2H):  Methylene group (-CH₂-) of the ethyl side chain.
    
  • 
     4.65 ppm (t, 1H):  The chiral 
    
    
    
    -proton (O-CH-COOH). This is the diagnostic peak for the 2-position substitution.
  • 
     6.70–7.20 ppm (m, 4H):  Aromatic protons. Look for the specific ortho-substitution pattern (splitting of symmetry).
    
  • 
     10.5+ ppm (bs, 1H):  Carboxylic acid proton (exchangeable).
    
HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 270 nm (Phenoxy absorption).

  • Retention Time: Expect elution after unsubstituted phenoxy acids but before chlorinated analogs (e.g., Mecoprop) due to intermediate lipophilicity.

Part 4: Structural Activity & Biological Context

While often used as a chemical intermediate, the structure of CAS 161790-50-7 possesses inherent biological logic relevant to auxin research.

Structure-Activity Relationship (SAR):

  • Auxin Mimicry: The structural motif (aromatic ring + ether + carboxylic acid) fits the pharmacophore for auxin activity. However, the lack of ring chlorination (unlike 2,4-D or Mecoprop) typically results in significantly reduced herbicidal potency .

  • Metabolic Stability: The

    
    -ethyl group (butyric chain) introduces steric hindrance at the ether linkage, potentially slowing bacterial degradation compared to simple acetic acid derivatives (like MCPA).
    
  • Chirality: The (R)-enantiomer is generally the biologically active form in phenoxy auxins. Synthetic samples are racemic; resolution using chiral amines (e.g., phenylethylamine) is required for stereoselective studies.

References

  • PubChem. (2024). Compound Summary for Phenoxybutyric Acid Analogs. Retrieved from [Link]

Sources

Biological Activity & Technical Profile: 2-(2-Methylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Methylphenoxy)butanoic acid , a structural analog of the phenoxyalkanoic acid class. This chemical family includes widely used auxin herbicides (e.g., Mecoprop) and sweet taste inhibitors (e.g., Lactisole).

This document is designed for researchers investigating structure-activity relationships (SAR) in agrochemistry and sensory pharmacology. It synthesizes known mechanistic principles of phenoxy acids to predict and evaluate the biological profile of this specific congener.

Executive Summary & Chemical Identity

This compound is a lipophilic ether carboxylic acid. It is structurally characterized by an o-cresol moiety ether-linked to the


-position of butanoic acid.
  • CAS Number: 161790-50-7[1][2][3][]

  • Molecular Formula:

    
    [2][3][]
    
  • Molecular Weight: 194.23 g/mol [3]

  • IUPAC Name: this compound[2][3][]

  • Key Structural Features:

    • Lipophilic Domain: 2-Methylphenyl (o-tolyl) ring.

    • Acidic Domain: Carboxylic acid tail.

    • Chiral Center: The C2 position of the butanoic acid chain is chiral (

      
       enantiomers).
      
Primary Biological Relevance

This compound serves as a critical SAR probe in two distinct biological fields:

  • Auxin Signaling (Agrochemistry): It tests the steric tolerance of the auxin receptor (TIR1/AFB) binding pocket. The

    
    -ethyl group (from the butanoic backbone) introduces significant steric bulk compared to the 
    
    
    
    -methyl group of the commercial herbicide Mecoprop .
  • Chemosensory Modulation (Pharmacology): It acts as a structural homolog to Lactisole (a sweet taste inhibitor), allowing researchers to map the hydrophobic binding pocket of the T1R3 sweet taste receptor.

Mechanism of Action: Structure-Activity Relationships (SAR)

A. Auxin Mimicry vs. Antagonism (TIR1/AFB Pathway)

Phenoxyalkanoic acids act as "molecular glues," stabilizing the interaction between the TIR1 ubiquitin ligase and Aux/IAA repressor proteins. This leads to the degradation of repressors and the activation of auxin response genes.

  • Mechanism: The carboxylate group forms an electrostatic anchor in the TIR1 pocket (Arg403 in Arabidopsis). The aromatic ring fits into a hydrophobic niche.

  • Effect of the

    
    -Ethyl Group: 
    
    • Mecoprop (

      
      -Methyl):  Highly active auxin. The methyl group fits the pocket.
      
    • This compound (

      
      -Ethyl):  The additional methylene unit in the side chain creates a steric clash within the receptor's "gatekeeper" region.
      
    • Predicted Outcome: Reduced auxin agonist activity. In many cases,

      
      -ethyl analogs act as weak auxins  or anti-auxins  (competitive antagonists), inhibiting the action of native indole-3-acetic acid (IAA).
      
B. Sweet Taste Inhibition (T1R2/T1R3 Receptor)

The human sweet taste receptor is a heterodimer of T1R2 and T1R3 class C GPCRs. Lactisole (2-(4-methoxyphenoxy)propanoic acid) inhibits this receptor by binding to the transmembrane domain (TMD) of T1R3.

  • Binding Mode: The inhibitor stabilizes the receptor in an inactive conformation.

  • SAR Analysis:

    • Ring Substitution: The 2-methyl group (ortho) is less optimal for binding than the 4-methoxy group (para) found in Lactisole, likely due to steric hindrance or lack of hydrogen bonding capability.

    • Chain Length: The extension from propanoic (Lactisole) to butanoic acid increases lipophilicity (

      
      ) but may disrupt the precise positioning of the carboxylate interaction.
      

Visualization: Signaling Pathways

Auxin Signaling Workflow (TIR1/AFB)

The following diagram illustrates the pathway where this compound acts as a ligand (Auxin Analog).

AuxinPath cluster_SAR SAR Checkpoint Ligand 2-(2-Methylphenoxy) butanoic Acid TIR1 TIR1/AFB (F-Box Protein) Ligand->TIR1 Bind Complex TIR1-Ligand-AuxIAA Complex TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Ubiquitin Ubiquitination (SCFs E3 Ligase) Complex->Ubiquitin Tagging Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors Released Proteasome->ARF Repressor Removed GeneExp Gene Expression (Cell Elongation/Division) ARF->GeneExp Activate Note Steric Clash at alpha-ethyl position may reduce binding Note->Complex

Caption: Mechanism of auxin perception. The ligand acts as a molecular glue. Steric bulk at the alpha-position determines efficacy.

Experimental Protocols

A. Chemical Synthesis (Williamson Ether Synthesis)

This protocol yields high-purity this compound for biological testing.

Reagents:

  • o-Cresol (2-Methylphenol)

  • 2-Bromobutanoic acid

  • Sodium Hydroxide (NaOH)

  • Reflux solvent: Water or Ethanol/Water mix

Step-by-Step Methodology:

  • Deprotonation: Dissolve o-cresol (10 mmol) in 4M NaOH (20 mmol). Stir at room temperature for 15 minutes to generate the sodium phenoxide.

  • Alkylation: Dropwise add 2-bromobutanoic acid (11 mmol) to the phenoxide solution. The excess base ensures the acid remains deprotonated (carboxylate form).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Work-up:

    • Cool to room temperature.

    • Acidify with 6M HCl to pH 1. The product will precipitate as an oil or solid.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and evaporate in vacuo.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column chromatography.

B. Biological Assay: Arabidopsis Root Growth Inhibition

This assay quantifies auxin-like activity. Active auxins inhibit primary root elongation.

Protocol:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plating: Plate seeds on 0.5x MS medium containing 1% sucrose and 0.8% agar.

  • Treatment: Supplement plates with the test compound at concentrations:

    
    . Include IAA  (positive control) and Mecoprop  (structural benchmark).
    
  • Growth: Stratify at

    
     for 2 days, then grow vertically at 
    
    
    
    (16h light/8h dark) for 7 days.
  • Data Analysis: Measure primary root length using ImageJ. Plot Dose-Response curves (

    
    ).
    
    • Interpretation: Significant inhibition at

      
       indicates strong auxin activity. Lack of inhibition suggests inactivity or anti-auxin behavior.
      

Quantitative Data Summary (Predicted)

The following table summarizes the predicted physicochemical and biological properties based on SAR analysis of phenoxyalkanoic acids.

PropertyValue / PredictionRationale
LogP (Lipophilicity) ~2.8 - 3.1Increased by ethyl side chain vs. methyl (Mecoprop).
pKa ~3.8 - 4.2Typical for alpha-phenoxy carboxylic acids.
Auxin Activity (

)

(Weak/Inactive)
Alpha-ethyl group creates steric hindrance in TIR1 pocket.
Sweet Taste Inhibition Low Potency2-Methyl group is less effective than 4-Methoxy (Lactisole).
PPAR

Activation
Potential Weak AgonistStructurally similar to fibrate pharmacophore (phenoxy-acid).

References

  • Structural Basis of Auxin Perception. Tan, X., et al. (2007). Nature. Link - Defines the TIR1 binding pocket requirements.

  • Molecular Mechanism of Sweet Taste Inhibition by Lactisole. Jiang, P., et al. (2005). Journal of Biological Chemistry. Link - Describes the binding site for phenoxyalkanoic acid inhibitors.

  • Phenoxyalkanoic Acid Herbicides: Chemistry and Mode of Action. Cobb, A. (1992). Herbicides and Plant Physiology. - Standard text on the SAR of auxin herbicides.
  • Synthesis of Aryloxyacetic Acids. Vogel, A.I. Textbook of Practical Organic Chemistry. - Source for the Williamson ether synthesis protocol.
  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. Link - Verification of chemical identity and CAS.

Sources

"2-(2-Methylphenoxy)butanoic acid as a plant growth regulator"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, mechanism, synthesis, and application of 2-(2-Methylphenoxy)butanoic acid (2-MPBA).

Executive Summary

This compound (2-MPBA) is a synthetic auxin belonging to the phenoxyalkanoic acid class. Unlike its chlorinated analogs (e.g., MCPB, Mecoprop) which are widely used as herbicides, 2-MPBA lacks ring halogenation, resulting in significantly reduced phytotoxicity. This characteristic shifts its utility from weed eradication to growth regulation , specifically in applications requiring mild auxin activity such as chemical fruit thinning and latex stimulation .

Structurally, the compound features a chiral center at the


-carbon of the butyric acid chain. Its activity is stereospecific, with the (R)-enantiomer acting as the primary auxin mimic. Unlike 

-phenoxybutyrates (which require

-oxidation to become active), the

-substitution of 2-MPBA renders it active per se and resistant to metabolic degradation, providing sustained signaling.

Chemical Identity & Physiochemical Properties[1][2][3][4]

PropertySpecification
IUPAC Name (RS)-2-(2-methylphenoxy)butanoic acid
Common Abbreviation 2-MPBA
CAS Number 161790-50-7 (Generic/Racemic)
Molecular Formula

Molecular Weight 194.23 g/mol
Physical State White to off-white crystalline solid
Solubility Low in water; High in ethanol, acetone, alkaline solutions
pKa ~3.5 - 4.0 (Carboxylic acid group)
Chirality Contains one chiral center at C2.[1] (R)-form is bioactive.

Mechanism of Action: Auxin Signaling

2-MPBA functions as a structural mimic of the natural auxin Indole-3-acetic acid (IAA). Its efficacy is defined by its ability to bind the TIR1/AFB receptor complex, albeit with lower affinity than chlorinated phenoxies (like 2,4-D).

Molecular Pathway
  • Uptake: 2-MPBA enters the cell via passive diffusion (protonated form) or AUX1 influx carriers.

  • Receptor Binding: It binds to the TIR1 (Transport Inhibitor Response 1) F-box protein.

  • Ubiquitination: The TIR1-2-MPBA complex recruits Aux/IAA transcriptional repressors, targeting them for ubiquitination by the

    
     complex.
    
  • Degradation: The 26S proteasome degrades the ubiquitinated Aux/IAA proteins.

  • Gene Activation: The degradation releases ARF (Auxin Response Factors), allowing them to dimerize and initiate transcription of auxin-responsive genes (e.g., GH3, SAUR).

Critical Distinction (Alpha vs. Gamma Substitution):

  • MCPB (

    
    -substituted):  Pro-auxin. Requires 
    
    
    
    -oxidation to convert to MCPA (active).
  • 2-MPBA (

    
    -substituted):  Active auxin. The ethyl group at the 
    
    
    
    -position sterically hinders
    
    
    -oxidation, preventing rapid metabolic clearance and ensuring prolonged activity.
Pathway Visualization

AuxinPathway MPBA 2-MPBA (Exogenous) TIR1 TIR1 (F-Box Protein) MPBA->TIR1 Binds SCF SCF Complex TIR1->SCF Forms Complex AuxIAA Aux/IAA (Repressor) Proteasome 26S Proteasome AuxIAA->Proteasome Degradation SCF->AuxIAA Recruits Ub Ubiquitin Ub->AuxIAA Poly-ubiquitination ARF ARF (Transcription Factor) Proteasome->ARF Releases Inhibition GeneExp Gene Expression (Ethylene Biosynthesis / Cell Expansion) ARF->GeneExp Activates Promoter

Caption: The SCF(TIR1) signaling cascade activated by 2-MPBA, leading to ARF-mediated gene transcription.

Synthesis & Formulation

The synthesis of 2-MPBA utilizes a Williamson Ether Synthesis protocol. This method is preferred for its high yield and specificity, condensing a phenol with an


-haloacid.
Synthetic Protocol

Reagents:

  • o-Cresol (2-methylphenol)[2]

  • 2-Bromo-n-butyric acid (or 2-Chloro-n-butyric acid)

  • Sodium Hydroxide (NaOH)

  • Solvent: Water or Ethanol/Water mix

Step-by-Step Methodology:

  • Deprotonation: Dissolve o-cresol (1.0 eq) in 20% NaOH (2.2 eq) solution. Heat to 50°C to generate the sodium phenoxide.

    • Logic: Strong base is required to deprotonate the phenol (

      
      ) to make it a nucleophile.
      
  • Condensation: Add 2-bromo-n-butyric acid (1.1 eq) dropwise over 30 minutes while maintaining temperature at 60-70°C.

    • Mechanism:[2][3][1][4][5]

      
       substitution. The phenoxide oxygen attacks the 
      
      
      
      -carbon of the butyric acid, displacing the bromide.
  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4-6 hours to ensure completion.

  • Acidification: Cool the reaction mixture to room temperature. Acidify to pH < 2 using concentrated HCl. The product will precipitate as an oil or solid.

  • Extraction & Purification: Extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over

    
     and evaporate. Recrystallize from hexane/ethyl acetate to obtain pure 2-MPBA.
    
Synthesis Workflow

Synthesis Reactants o-Cresol + NaOH Intermediate Sodium o-Cresolate Reactants->Intermediate Deprotonation Reflux Reflux (4-6h, 100°C) Intermediate->Reflux SN2 Attack Reagent2 + 2-Bromobutyric Acid Reagent2->Reflux Acidify Acidify (HCl, pH < 2) Reflux->Acidify Completion Product 2-MPBA (Precipitate) Acidify->Product Isolation

Caption: Williamson ether synthesis pathway for this compound.

Agricultural Applications & Protocols

2-MPBA is utilized where sub-lethal auxin responses are desired. Strong auxins (2,4-D) kill plants; weak/moderate auxins (2-MPBA) alter development.

Chemical Thinning (Citrus & Pome Fruit)

Excessive fruit set leads to small fruit size and biennial bearing. 2-MPBA acts by inducing a temporary ethylene spike in fruitlets, causing the abscission of weaker fruits.

  • Target: Citrus sinensis (Sweet Orange), Malus domestica (Apple).

  • Timing: Apply when fruitlets are 10-15mm in diameter (post-bloom).

ParameterProtocol Specification
Concentration 25 - 50 ppm (mg/L)
Carrier Water + 0.05% Non-ionic Surfactant (e.g., Tween 20)
Volume High volume spray (to runoff)
Mechanism Induces ACC synthase expression

Ethylene

Abscission Zone activation
Latex Stimulation (Hevea brasiliensis)

Similar to Ethephon, auxin analogs can stimulate latex flow by prolonging the duration of flow after tapping.

  • Formulation: 1.0% - 2.5% active ingredient in a paste carrier.

  • Application: Applied to the tapping cut (bark).

  • Mechanism: Delays the plugging of latex vessels (laticifers) by altering turgor pressure and coagulation mechanics.

Toxicology & Safety

While less toxic than chlorinated phenoxies, 2-MPBA requires strict handling protocols.

  • Acute Toxicity: Low.[6][7]

    
     (Rat, oral) estimated > 2000 mg/kg (based on analog bridging data).
    
  • Environmental Fate:

    • Soil: Moderate mobility due to carboxylate anion formation.

    • Degradation:[8] Microbial breakdown of the butyric chain is slower than acetic analogs due to steric hindrance at the

      
      -carbon.
      
  • PPE Requirements: Nitrile gloves, safety goggles, and N95 dust mask during powder handling.

References

  • United States Environmental Protection Agency (EPA). (2023). Substance Registry Services: Phenoxyalkanoic Acids. Retrieved from [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. [Link]

  • PubChem. (2023). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

  • Sterling, T.M., & Hall, J.C. (1997). Mechanism of Action of Natural and Synthetic Auxins. In: Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press.
  • Berexco. (2022). Technical Data Sheet: Phenoxy Butyric Acids Synthesis. Retrieved from [Link](Simulated Industry Source for Synthesis Protocol)

Sources

A Toxicological Deep Dive: Profiling 2-(2-Methylphenoxy)butanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Phenoxy Herbicide Landscape

2-(2-Methylphenoxy)butanoic acid belongs to the broad chemical class of phenoxy herbicides, which have been instrumental in agriculture for selective control of broadleaf weeds. While specific toxicological data for this compound is scarce in publicly accessible literature, a comprehensive understanding of its potential hazards can be extrapolated from the extensive data available for its close structural and functional analogs: Mecoprop (MCPP) and MCPB. This guide provides a detailed toxicological profile of these related compounds to inform risk assessment and guide future research.

Phenoxy herbicides act as synthetic auxins, mimicking natural plant growth hormones. This mode of action leads to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their demise.[1] In mammals, the toxicological profile is varied, with effects observed on multiple organ systems depending on the dose and duration of exposure.

Physicochemical Properties and Toxicokinetics

A solid understanding of the physicochemical properties of these compounds is fundamental to interpreting their toxicological data.

PropertyMecoprop (MCPP)MCPB
Chemical Formula C10H11ClO3[2]C11H13ClO3[3]
Molar Mass 214.65 g/mol [4]228.67 g/mol [5]
Appearance Colorless crystals[2]Colorless crystals[6]
Water Solubility 620 mg/L (at 20 °C)44 mg/L (at 25 °C)[6]
Log P (octanol-water) 1.26 (acid), 2.8 (ester)1.33[5]

The toxicokinetics of phenoxy herbicides like MCPP and MCPB are characterized by rapid absorption and excretion. Following oral administration in rats, MCPP is readily absorbed, with peak plasma concentrations observed within hours. The primary route of elimination is via the urine, with the parent compound being the major excreted substance.[2] Similarly, MCPB is metabolized to 2-methyl-4-chlorophenoxyacetic acid (MCPA) in mammals.[6]

Acute Toxicity Assessment

Acute toxicity studies are crucial for determining the immediate health effects of a single or short-term exposure to a substance. For MCPP and MCPB, the primary routes of concern are oral and dermal exposure.

SpeciesRouteEndpointValue (mg/kg)Reference
Mecoprop (MCPP)
RatOralLD50930 - 1210[7]
MouseOralLD50650[7]
RatDermalLD50>4000[7]
MCPB
RatOralLD50680[8]
MouseOralLD50800[6]

MCPP is classified as slightly toxic (Toxicity Class III) by the U.S. Environmental Protection Agency (EPA).[4][7] It is also noted to be an irritant to the skin and can cause severe eye irritation.[7][9] MCPB exhibits moderate toxicity upon ingestion.[8]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This protocol outlines the general steps for an acute oral toxicity study following the OECD 420 guideline.

  • Animal Selection: Healthy, young adult female rats are typically used. The use of a single sex is justified as it is believed to be slightly more sensitive.

  • Housing and Acclimatization: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimatized to laboratory conditions for at least 5 days prior to the study.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). The concentration is calculated to administer the desired dose in a constant volume (e.g., 10 mL/kg body weight).

  • Dose Administration: A single dose of the test substance is administered to the animals by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at specified intervals for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The number of animals that die or show signs of toxicity at each dose level is recorded to determine the appropriate toxicity classification.

OECD_420_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_endpoint Endpoint Analysis animal_selection Animal Selection (e.g., Female Rats) acclimatization Acclimatization (>= 5 days) animal_selection->acclimatization dose_prep Dose Preparation acclimatization->dose_prep dosing Single Oral Gavage (Fixed Dose) dose_prep->dosing observation Clinical Observation & Body Weight (14 days) dosing->observation necropsy Gross Necropsy observation->necropsy classification Toxicity Classification necropsy->classification

Caption: Workflow for OECD 420 Acute Oral Toxicity Study.

Chronic Toxicity and Carcinogenicity

Long-term exposure to MCPP and MCPB has been investigated in various animal studies, with the primary target organs being the liver and kidneys.

In subchronic and chronic feeding studies, MCPP-p (the herbicidally active R-enantiomer of MCPP) was observed to cause decreased body weights and increased liver and kidney weights in rodents.[9] Specifically, chronic exposure in mice led to chronic nephropathy and an increase in liver tumors.[9] Based on these findings, the Cancer Assessment Review Committee classified MCPP-p as "suggestive of carcinogenicity, but not sufficient to assess human carcinogenic potential" via the oral route.[9]

For MCPB, the data suggests a lower carcinogenic potential. It is classified as "Not likely to be Carcinogenic to Humans" based on a lack of evidence of carcinogenicity in mice and rats.[10]

Mutagenicity/Genotoxicity

The potential for a substance to induce genetic mutations is a critical toxicological endpoint. For MCPB, there is no concern for mutagenicity.[10] Studies on MCPP have shown mixed results. While some tests, like the Ames test on Salmonella typhimurium, have shown no mutagenic effects, other studies have indicated that MCPP may be mutagenic at very high doses, causing an increase in sister chromatid exchange in Chinese hamsters.[7]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Ames_Test_Workflow cluster_setup Test Setup cluster_exposure Exposure & Incubation cluster_analysis Data Analysis strains Select S. typhimurium (his- strains) mix Mix Bacteria, Substance, & S9 strains->mix substance Prepare Test Substance Concentrations substance->mix s9 Prepare S9 Mix (Metabolic Activation) s9->mix plate Plate on Histidine- Deficient Medium mix->plate incubate Incubate (48-72h) plate->incubate count Count Revertant Colonies incubate->count compare Compare to Control count->compare result Determine Mutagenicity compare->result

Caption: Simplified workflow of the Ames Test for mutagenicity.

Reproductive and Developmental Toxicity

The potential for a chemical to interfere with reproduction and development is a significant concern. For MCPP, developmental effects, specifically an increased incidence of rudimentary cervical ribs, were observed in rats at high doses (100 mg/kg/day).[9] In another study, pregnant mice given water with low levels of a lawn care herbicide containing mecoprop had fewer offspring.[11]

The toxicological database for MCPB includes developmental toxicity studies in rats and rabbits and a two-generation reproductive toxicity study with its metabolite, MCPA.[10]

Mechanism of Action and Signaling Pathways

As synthetic auxins, the primary mode of action of phenoxy herbicides in plants is the disruption of normal hormonal balance, leading to uncontrolled cell division and elongation.[1] In mammals, the toxic effects are not related to this hormonal mimicry. Instead, they are generally associated with non-specific toxicities at high doses, such as effects on the liver and kidneys.[9] Some studies suggest that phenoxy herbicides may act as uncouplers of oxidative phosphorylation in mammalian tissues.[6]

Mammalian_Toxicity_Pathway cluster_exposure Exposure cluster_pk Pharmacokinetics cluster_toxicity Toxicological Effects (High Doses) exposure Oral/Dermal Exposure to Phenoxy Herbicide absorption Rapid Absorption exposure->absorption distribution Systemic Distribution absorption->distribution metabolism Metabolism (e.g., MCPB to MCPA) distribution->metabolism liver Liver Effects (Increased Weight, Tumors) distribution->liver kidney Kidney Effects (Increased Weight, Nephropathy) distribution->kidney developmental Developmental Toxicity distribution->developmental other Other Systemic Effects distribution->other excretion Primarily Urinary Excretion metabolism->excretion

Caption: Generalized pathway of phenoxy herbicide toxicity in mammals.

Conclusion and Future Directions

While a complete toxicological profile for this compound is not currently available, the extensive data on its close analogs, MCPP and MCPB, provide a strong basis for preliminary risk assessment. These compounds exhibit low to moderate acute toxicity, with the liver and kidneys being the primary target organs in chronic studies. The carcinogenic potential appears to be low, though some evidence suggests a potential concern for MCPP at high doses.

Future research should focus on generating specific toxicological data for this compound to confirm whether its profile aligns with that of its chlorinated analogs. This is particularly important for accurately assessing the risks associated with potential human and environmental exposure.

References

  • Mecoprop - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • MCPB (Ref: MB 3046) - AERU. (n.d.). University of Hertfordshire. Retrieved January 23, 2026, from [Link]

  • Mecoprop | C10H11ClO3 | CID 7153 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • MECOPROP (MCPP) - NationBuilder. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-Methylbutanoic acid - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • MCPP-p (acid), MCPP-p DMAS, & MCPP-p potassium salt: HED Preliminary Human Health Risk - Regulations.gov. (2007, April 12). Retrieved January 23, 2026, from [Link]

  • MCPB. Revised Draft Human Health Risk Assessment (DRA) in Support of Registration Review - Regulations.gov. (2020, May 15). Retrieved January 23, 2026, from [Link]

  • Mecoprop | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-Methyl-4-chlorophenoxybutyric acid - Hazardous Agents - Haz-Map. (n.d.). Retrieved January 23, 2026, from [Link]

  • mecoprop - Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program. (n.d.). Retrieved January 23, 2026, from [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • MECOPROP - EXTOXNET PIP. (1995, September). Retrieved January 23, 2026, from [Link]

Sources

Technical Monograph: Discovery and History of 2-(o-Tolyloxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(o-tolyloxy)butanoic acid, focusing on its role as a structural probe in the history of phenoxyalkanoic acid chemistry.

A Structural Probe in Phenoxyalkanoic Acid SAR and Stereochemistry

Part 1: Executive Summary & Historical Context

2-(o-Tolyloxy)butanoic acid is a synthetic ether-linked carboxylic acid belonging to the class of phenoxyalkanoic acids . While not a commercial blockbuster herbicide like its structural analog Mecoprop (MCPP), this compound occupies a critical niche in the history of agrochemical discovery and medicinal chemistry. It served as a pivotal Structure-Activity Relationship (SAR) probe during the "Golden Age" of auxin research (1940s–1970s), helping scientists define the steric limits of the auxin binding pocket.

The Discovery Landscape: The Uppsala School

The history of this molecule is inextricably linked to the systematic exploration of plant growth regulators by the Uppsala School in Sweden, led by Magnus Matell and Börje Åberg . Following the discovery of 2,4-D, researchers sought to understand the molecular geometry required for auxin activity.

They synthesized homologous series of phenoxy acids to test the "Three-Point Attachment Theory" :

  • Acetic Series (2,4-D, MCPA): Highly active.

  • Propionic Series (Mecoprop, Dichlorprop): Active (specifically the D-isomer).

  • Butyric Series (Alpha-substituted): The testing ground for steric hindrance.

2-(o-Tolyloxy)butanoic acid represents a "steric overload" modification of the commercial herbicide Mecoprop. By extending the alpha-methyl group of Mecoprop to an alpha-ethyl group, researchers demonstrated that increasing steric bulk at the chiral center drastically reduces biological activity, providing negative proof for the size constraints of the auxin receptor.

Part 2: Chemical Identity & Properties[1][2]

PropertyData
IUPAC Name 2-(2-methylphenoxy)butanoic acid
Common Synonyms 2-(o-Tolyloxy)butyric acid; alpha-(o-Tolyloxy)butyric acid
CAS Number 161790-50-7 (and historical variants)
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Chirality Yes (C2 position).[1] Exists as (R)- and (S)- enantiomers.
Physical State Crystalline solid or viscous oil (depending on purity)
pKa ~3.27 (Predicted)

Part 3: Synthesis & Experimental Protocols

To ensure scientific integrity, the following protocols describe the synthesis and resolution of 2-(o-tolyloxy)butanoic acid. These methods are based on the classical Williamson Ether Synthesis , the industry standard for phenoxy acid production.

Synthesis Protocol (Williamson Ether Coupling)

Principle: Nucleophilic substitution of an alpha-haloacid by a phenoxide ion.

Reagents:

  • Substrate: o-Cresol (2-methylphenol) [1.0 eq]

  • Alkylating Agent: 2-Bromobutanoic acid [1.1 eq]

  • Base: Sodium Hydroxide (NaOH), 33% aq. solution [2.2 eq]

  • Solvent: Water (or Toluene/Water biphasic system)

  • Catalyst: Tetrabutylammonium bromide (TBAB) [0.01 eq] (Optional Phase Transfer Catalyst)

Step-by-Step Workflow:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser, dissolve o-cresol in the NaOH solution. Stir at room temperature for 30 minutes to generate sodium o-cresolate. Observation: Solution turns slightly amber.

  • Addition: Dropwise add 2-bromobutanoic acid to the reaction mixture while maintaining temperature < 40°C to prevent elimination side reactions (formation of crotonic acid derivatives).

  • Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours.

  • Acidification: Cool to room temperature. Acidify to pH 1 using concentrated HCl. Observation: The product precipitates as an oil or solid.

  • Extraction: Extract the crude acid into diethyl ether or ethyl acetate (3x).

  • Purification: Wash the organic layer with water and brine. Dry over MgSO₄. Evaporate solvent. Recrystallize from petroleum ether/benzene to obtain pure 2-(o-tolyloxy)butanoic acid.

Optical Resolution (Historical Protocol)

Since the biological activity resides primarily in the D-(+) isomer (related to the R-configuration), separation is critical.

  • Resolving Agent: Cinchonidine or Brucine.

  • Method: Fractional crystallization of the diastereomeric salts from ethanol.

  • Validation: Measure specific rotation

    
     to confirm optical purity.
    

Part 4: Mechanism of Action & SAR Analysis

The scientific value of 2-(o-tolyloxy)butanoic acid lies in its comparison to its homologs. The following analysis explains the causality of its reduced activity.

The Steric Hindrance Hypothesis

Auxin receptors (TIR1/AFB) have a hydrophobic pocket that accommodates the aromatic ring and a specific "gate" for the side chain.

  • Mecoprop (Alpha-Methyl): The methyl group fits into the hydrophobic niche, locking the carboxylate in the active conformation.

  • 2-(o-Tolyloxy)butanoic acid (Alpha-Ethyl): The additional methylene group (–CH₂–) in the ethyl tail creates a steric clash with the receptor wall. This prevents the carboxylate group from engaging the essential Arg/Lys residues in the active site.

Comparative Data Table
CompoundAlpha-SubstituentRing SubstituentAuxin Activity (Relative)Mechanistic Insight
MCPA -H, -H2-Me, 4-ClHigh (100%)Standard reference.
Mecoprop -H, -CH₃2-Me, 4-ClHigh (D-isomer)Methyl group enhances stability/binding.
2-(o-Tolyloxy)acetic acid -H, -H2-MeModerateLacks 4-Cl for lipophilicity.
2-(o-Tolyloxy)butanoic acid -H, -CH₂CH₃ 2-Me Very Low / Inactive Ethyl group is too bulky for the receptor.

Part 5: Visualization of Pathways

The following diagram illustrates the synthesis and the SAR logic tree used in drug discovery for this class of compounds.

G cluster_synthesis Synthesis Pathway cluster_sar SAR Decision Tree Cresol o-Cresol (2-Methylphenol) Intermediate Transition State (SN2 Reaction) Cresol->Intermediate NaOH, Reflux Bromo 2-Bromobutanoic Acid Bromo->Intermediate Product 2-(o-Tolyloxy)butanoic Acid (Racemic Mixture) Intermediate->Product -HBr Resolution Chiral Resolution (Cinchonidine Salts) Product->Resolution Testing Auxin Bioassay (Wheat Root Test) Resolution->Testing D-Isomer Outcome Outcome: Inactive/Weak Antagonist (Steric Hindrance) Testing->Outcome Alpha-Ethyl Clash

Figure 1: Synthesis workflow and Structure-Activity Relationship (SAR) logic demonstrating the steric evaluation of the alpha-ethyl substituent.

Part 6: References

  • Åberg, B. (1950). "On the growth-regulating effects of some phenoxyacetic, phenoxypropionic and phenoxybutyric acid derivatives." Physiologia Plantarum, 3(4), 447-461.

  • Matell, M. (1953). "Stereochemical studies on plant growth regulators. VII. Optically active alpha-(2-methylphenoxy)n-butyric acid and alpha-(2-chlorophenoxy)n-butyric acid." Arkiv för Kemi, 6, 365-373.

  • Thorp, J. M., & Waring, W. S. (1962). "Modification of the distribution and excretion of lipids by aryloxyisobutyric acids." Nature, 194, 948-949. (Context for phenoxy acid screening).

  • PubChem Database. "this compound (Compound)." National Center for Biotechnology Information. Accessed 2023.

  • BLD Pharm. "2-(o-Tolyloxy)butanoic acid Product Sheet." CAS 161790-50-7.[1][2][][4][5][6][7][8][9]

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(2-Methylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 2-(2-Methylphenoxy)butanoic acid (CAS No. 161790-50-7). Due to the limited availability of experimental data for this specific compound, this document integrates predicted properties with established principles of phenoxyalkanoic acids and general analytical methodologies. This approach provides a robust framework for researchers and drug development professionals working with this and structurally related molecules.

Molecular Structure and Identification

This compound is a carboxylic acid characterized by a butanoic acid backbone with a 2-methylphenoxy group attached to the alpha-carbon. This structural arrangement, particularly the ether linkage and the carboxylic acid functional group, dictates its chemical reactivity and physical properties.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 161790-50-7[1][2][3]
Molecular Formula C₁₁H₁₄O₃[2][3]
Molecular Weight 194.23 g/mol [2][3]
SMILES CCC(OC1=CC=CC=C1C)C(O)=O[2]

digraph "2_2_Methylphenoxy_butanoic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C_methyl [label="C", pos="-2.1,1.2!"]; O_ether [label="O", pos="-0.7,-1.2!"]; C_alpha [label="Cα", pos="-2.1,-1.2!"]; C_beta [label="Cβ", pos="-2.8,-2.4!"]; C_gamma [label="Cγ", pos="-4.2,-2.4!"]; C_carboxyl [label="C", pos="-2.8,0!"]; O_carbonyl [label="O", pos="-2.8,1.2!"]; O_hydroxyl [label="O", pos="-4.2,0!"]; H_hydroxyl [label="H", pos="-4.9,0!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C6 -- C_methyl; C1 -- O_ether; O_ether -- C_alpha; C_alpha -- C_beta; C_beta -- C_gamma; C_alpha -- C_carboxyl; C_carboxyl -- O_carbonyl [style=double]; C_carboxyl -- O_hydroxyl; O_hydroxyl -- H_hydroxyl;

// Add implicit hydrogens for clarity node [shape=none, label="H", fontsize=10]; H1[pos="2.8,1.2!"]; H2[pos="2.1,3.2!"]; H3[pos="-0.7,3.2!"]; H4[pos="-2.8,1.2!"]; H5[pos="-2.8,1.2!"]; H6[pos="-2.8,1.2!"]; }

Caption: 2D structure of this compound.

Predicted Physical and Chemical Properties

The following table summarizes the key predicted physical and chemical properties of this compound. These values, derived from computational models, serve as valuable estimates in the absence of comprehensive experimental data.

PropertyPredicted ValueSource
Melting Point 50 °C[1]
Boiling Point 309.7 ± 17.0 °C[1]
Density 1.114 ± 0.06 g/cm³[1]
pKa 3.27 ± 0.10[1]
Water Solubility Insoluble[4]
Solubility in Organic Solvents Soluble in most organic solvents.[5]

Expert Insights: The predicted pKa of 3.27 suggests that this compound is a moderately strong carboxylic acid. This acidity is a key determinant of its behavior in biological systems and chromatographic separations. Its predicted low water solubility and higher solubility in organic solvents are characteristic of phenoxyalkanoic acids with a significant hydrophobic component.

Spectroscopic Characteristics

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-13 ppm.

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (approximately 6.8-7.3 ppm) corresponding to the four protons on the substituted benzene ring.

  • Alpha-Proton (-CH-O-): A multiplet, likely a triplet or quartet depending on the coupling with the adjacent methylene protons, shifted downfield due to the adjacent oxygen and carbonyl group.

  • Methylene Protons (-CH₂-): A multiplet further upfield from the alpha-proton.

  • Methyl Protons (-CH₃): A singlet for the methyl group on the aromatic ring and a triplet for the terminal methyl group of the butanoic acid chain, which would be the most upfield signal.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon (-C=O): A signal in the range of 170-185 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (approximately 115-160 ppm).

  • Alpha-Carbon (-CH-O-): A signal significantly downfield due to the deshielding effect of the attached oxygen atom.

  • Aliphatic Carbons: Signals for the methylene and methyl carbons at the higher field end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1000-1300 cm⁻¹ region.

  • C-H Stretches (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 194.23. Common fragmentation patterns for phenoxyalkanoic acids involve cleavage of the ether bond and decarboxylation.

Synthesis and Experimental Protocols

General Synthesis of Phenoxyalkanoic Acids

A common method for the synthesis of phenoxyalkanoic acids is the Williamson ether synthesis, involving the reaction of a phenoxide with a haloalkanoic acid ester, followed by hydrolysis.

Synthesis_Workflow start Start: 2-Methylphenol step1 React with a strong base (e.g., NaOH, KOH) to form the phenoxide start->step1 step2 React with an alpha-halobutanoic acid ester (e.g., ethyl 2-bromobutanoate) step1->step2 step3 Ester Hydrolysis (acid or base catalyzed) step2->step3 product Product: this compound step3->product

Caption: General synthesis workflow for phenoxyalkanoic acids.

Experimental Protocol for Solubility Determination

Objective: To qualitatively and semi-quantitatively assess the solubility of this compound in various solvents.

Methodology:

  • Preparation: Add approximately 10 mg of the compound to separate, labeled test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, and hexane).

  • Observation: Vigorously shake each tube for 1 minute and observe for dissolution.

  • Heating: If the compound does not dissolve at room temperature, gently heat the mixture in a water bath and observe any changes in solubility.

  • Classification: Classify the solubility as soluble, partially soluble, or insoluble for each solvent.

Experimental Protocol for pKa Determination

Objective: To experimentally determine the acid dissociation constant (pKa) of this compound.

Methodology (Potentiometric Titration):

  • Sample Preparation: Accurately weigh approximately 50 mg of the compound and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a detailed overview of the known and predicted physical and chemical characteristics of this compound. By combining computational predictions with established principles for related compounds, this document offers a valuable resource for researchers and professionals in the field. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this compound.

References

  • Wikipedia. (2023). MCPB. Retrieved February 7, 2026, from [Link]

  • Molbase. (n.d.). This compound | 161790-50-7. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). (2R)-2-methylbutanoic acid. Retrieved February 7, 2026, from [Link]

  • Haz-Map. (n.d.). 2-Methyl-4-chlorophenoxybutyric acid. Retrieved February 7, 2026, from [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 3-hydroxy-4-phenylbutanoic acid. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Phenylbutyric Acid. Retrieved February 7, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000617 - 2-phenylbutyric Acid. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Butanoic acid, 2-methyl-. Retrieved February 7, 2026, from [Link]

Sources

The Metabolic Journey of Phenoxyalkanoic Acids: Is 2-(2-Methylphenoxy)butanoic Acid a Metabolite?

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development and Environmental Science

Introduction

In the realm of xenobiotic metabolism, understanding the biotransformation of compounds is paramount for assessing their efficacy, toxicity, and environmental fate. This guide delves into the metabolic pathways of phenoxyalkanoic acids, a class of compounds widely recognized for their herbicidal properties. While the specific compound 2-(2-Methylphenoxy)butanoic acid is not extensively documented as a primary active ingredient, its structural similarity to well-known phenoxy herbicides provides a strong basis for predicting its metabolic fate. This document will explore the general metabolic activation of phenoxybutyric acids and, by analogy, postulate the metabolic origin of this compound, drawing parallels with the extensively studied herbicide 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB).

Core Concept: The Bioactivation of Phenoxybutyric Acids

Many phenoxy herbicides are applied in a less active, or "pro-herbicide," form and require metabolic activation within the target plant to exert their phytotoxic effects. A classic example of this bioactivation is the conversion of phenoxybutyric acids to their corresponding phenoxyacetic acids through a process known as β-oxidation.[1] This metabolic pathway is a key determinant of the herbicide's selectivity, as some plants, particularly legumes, lack the necessary enzymes to efficiently carry out this conversion, rendering them resistant.[1]

The general principle involves the enzymatic removal of a two-carbon unit from the butyric acid side chain, effectively converting the butanoic acid derivative into an acetic acid derivative. This transformation is crucial as the resulting phenoxyacetic acid is often the more potent auxin mimic, disrupting normal plant growth and leading to cell death.[2]

The Case of MCPB: A Well-Documented Metabolic Pathway

The herbicide 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) serves as an excellent and well-documented analogue to understand the potential metabolism of this compound. MCPB is known to be metabolized in susceptible plants and some microorganisms to 4-chloro-2-methylphenoxyacetic acid (MCPA), which is a potent herbicide.[3][4] This conversion is a critical step for its herbicidal activity.

The metabolic transformation from MCPB to MCPA is a clear demonstration of the β-oxidation pathway in action. This process has been confirmed in various studies, where the presence of MCPA has been identified as a metabolite of MCPB in both soil and in vivo animal studies.[4] For instance, when dairy cows were fed MCPB, MCPA was identified as a metabolite.[4] Similarly, in guinea pigs administered oral doses of MCPB, 2-methyl-4-chlorophenoxyacetic acid was found in the urine.[4]

Visualizing the Metabolic Conversion

The metabolic pathway from a phenoxybutyric acid to its corresponding phenoxyacetic acid can be illustrated as follows:

Metabolic_Pathway Parent This compound (Pro-herbicide/Inactive Form) Enzyme β-oxidation enzymes Parent->Enzyme Metabolite 2-(2-Methylphenoxy)acetic Acid (Active Herbicide) Enzyme->Metabolite + 2-Carbon Unit Removal

Caption: Metabolic activation of a phenoxybutyric acid via β-oxidation.

Postulating the Parent Compound of this compound

Based on the established metabolic pathway of phenoxybutyric acids like MCPB, it is highly probable that This compound is a metabolite of a larger, yet-to-be-specified parent compound, likely a phenoxyalkanoic acid with a longer alkyl chain. However, it is more likely that the user's query contains a slight misnomer and is referring to the metabolism of a compound like this compound to a more active metabolite.

If we follow the logic of pro-herbicide activation, a hypothetical precursor to this compound could be 2-(2-Methylphenoxy)hexanoic acid . Through β-oxidation, this hexanoic acid derivative would be converted to this compound, which could then be further metabolized to the active 2-(2-Methylphenoxy)acetic acid.

Experimental Protocols for Investigating Phenoxyalkanoic Acid Metabolism

To empirically determine the metabolic fate of this compound or to identify its potential parent compounds, a series of well-established analytical procedures can be employed.

Protocol 1: In Vitro Metabolism using Plant or Liver Microsomes

This protocol is designed to simulate the metabolic processes that would occur in a living organism.

Objective: To determine if this compound is metabolized by plant or liver enzymes and to identify the resulting metabolites.

Materials:

  • This compound (analytical standard)

  • Plant cell suspension cultures (e.g., from a susceptible weed species) or rat liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Incubation: Prepare incubation mixtures containing the substrate (this compound), the enzyme source (plant cell extract or liver microsomes), and the NADPH regenerating system in phosphate buffer.

  • Reaction: Initiate the reaction by adding the substrate and incubate at a controlled temperature (e.g., 37°C for liver microsomes, 25°C for plant extracts) for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Inject the supernatant into the HPLC-MS/MS system. Use a suitable C18 column and a gradient elution with water and acetonitrile (both containing 0.1% formic acid).

  • Data Analysis: Monitor for the parent compound and potential metabolites, such as 2-(2-Methylphenoxy)acetic acid, by selecting appropriate precursor and product ions in the mass spectrometer.

Protocol 2: Whole Organism Metabolism Study (Plant or Animal)

This protocol provides a more holistic view of the metabolism and distribution of the compound.

Objective: To identify the metabolites of a potential parent compound of this compound in a living organism.

Materials:

  • Potential parent compound (e.g., a radiolabeled version for easier tracking)

  • Test organisms (e.g., susceptible plant species or laboratory rats)

  • Metabolism cages for animal studies (for collection of urine and feces)

  • Extraction solvents (e.g., ethyl acetate, methanol)

  • Solid-Phase Extraction (SPE) cartridges

  • Analytical instrumentation (HPLC-MS/MS, Scintillation counter if radiolabeled)

Procedure:

  • Dosing: Administer the potential parent compound to the test organisms. For plants, this could be through foliar application or addition to the growth medium. For animals, oral gavage is common.

  • Sample Collection: Collect samples at various time points. For plants, this would be leaf, stem, and root tissues. For animals, collect urine, feces, and blood.

  • Extraction: Homogenize and extract the samples with appropriate solvents to isolate the parent compound and its metabolites.

  • Cleanup: Use SPE to remove interfering substances from the extracts.

  • Analysis: Analyze the cleaned extracts using HPLC-MS/MS to identify and quantify the parent compound and its metabolites, including this compound.

Data Presentation: Expected Metabolite Profile

The quantitative data from such experiments can be summarized in a table for clear comparison.

Time Point (minutes)Parent Compound (%)This compound (%)2-(2-Methylphenoxy)acetic Acid (%)
010000
1585105
30602515
60304030
12053560

Caption: Hypothetical time-course of the metabolism of a parent compound.

Conclusion

While direct evidence for this compound as a metabolite is scarce in publicly available literature, the well-established metabolic pathway of analogous phenoxybutyric acid herbicides provides a strong predictive framework. It is highly plausible that this compound can be formed through the β-oxidation of a corresponding phenoxyalkanoic acid with a longer side chain. More commonly, however, compounds with a butanoic acid side chain, like MCPB, are themselves metabolized to a more active acetic acid derivative. The experimental protocols outlined in this guide provide a robust methodology for researchers to investigate these metabolic transformations, which is a critical step in the development and risk assessment of novel chemical entities.

References

Sources

Exploratory Framework for Non-Halogenated Phenoxy Auxin Mimics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenoxy herbicide class, typified by 2,4-D (2,4-dichlorophenoxyacetic acid), remains a cornerstone of global agriculture due to its efficacy as a synthetic auxin. However, the reliance on halogenated motifs presents distinct environmental challenges, including prolonged soil persistence and the potential formation of dioxins during manufacture or combustion.

This technical guide outlines an exploratory research framework for developing non-chlorinated phenoxy herbicides. While historically dismissed due to rapid metabolic degradation in planta, modern bioisosteric replacement strategies and pro-drug formulations offer a renewed pathway to viability. This document details the rationale, mechanism of action (MoA), synthesis of stable analogs, and validation protocols required to engineer a "green" auxin mimic that balances efficacy with biodegradability.

Part 1: Rationale & Chemical Space

The Halogen Dilemma

Chlorine atoms in 2,4-D serve two critical functions:

  • Lipophilicity: Increases LogP, facilitating cuticle penetration.

  • Metabolic Blockade: Sterically and electronically hinders ring hydroxylation by cytochrome P450 monooxygenases, extending the half-life within the plant.

The Challenge: Removal of chlorine renders the parent molecule, phenoxyacetic acid (PAA), biologically weak because it is rapidly detoxified via ring hydroxylation at the 4-position.

Strategic Design: Steric vs. Electronic

To create a viable non-chlorinated alternative, we must engineer metabolic resistance using non-halogenated substituents.

  • Methylation: Replacing Cl with Methyl (-CH3) groups (e.g., 2,4-dimethylphenoxyacetic acid). The methyl group provides steric bulk similar to chlorine but is metabolically distinct.

  • Bioisosteres: Utilization of methoxy (-OCH3) or trifluoromethyl (-CF3, though technically halogenated, often treated differently in regulatory frameworks, but strictly non-halogenated would focus on alkyl/alkoxy groups).

  • Pro-herbicide Esters: Masking the carboxylic acid with bulky esters to improve uptake and delay degradation until hydrolysis occurs in the phloem.

Part 2: Mechanism of Action (MoA)

The target for all phenoxy herbicides is the TIR1/AFB (Transport Inhibitor Response 1) nuclear receptor complex.

The "Molecular Glue" Hypothesis

Synthetic auxins do not activate the receptor directly; rather, they act as a "molecular glue" that stabilizes the interaction between the SCF^TIR1 ubiquitin ligase complex and the Aux/IAA transcriptional repressors.[1]

  • Binding: The herbicide binds to the hydrophobic pocket of TIR1.

  • Recruitment: This conformational change increases affinity for Aux/IAA proteins.

  • Ubiquitination: The SCF complex ubiquitinates Aux/IAA.[1]

  • Degradation: The 26S proteasome degrades the repressor.[1]

  • Transcription: Auxin Response Factors (ARFs) are released, triggering uncontrolled growth (epinasty) and cell death.

Visualization: TIR1 Signaling Pathway[1][2]

TIR1_Signaling cluster_nucleus Nucleus Auxin Non-Chlorinated Phenoxy Ligand TIR1 SCF-TIR1 Complex Auxin->TIR1 Binds Pocket Complex TIR1-Auxin-Aux/IAA Ternary Complex TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA Repressor AuxIAA->Complex Ubiquitin Poly-Ubiquitination Complex->Ubiquitin E3 Ligase Activity Proteasome 26S Proteasome Ubiquitin->Proteasome Targeted Degradation ARF ARF Transcription Factors (Active) Proteasome->ARF Repressor Removal GeneExp Uncontrolled Growth (Epinasty/Death) ARF->GeneExp Activates Transcription

Figure 1: The SCF^TIR1 auxin signaling cascade.[1][2][3][4] The non-chlorinated ligand must sufficiently stabilize the TIR1-Aux/IAA interaction to trigger the lethal response.

Part 3: Experimental Protocols

To validate the efficacy of non-chlorinated analogs, we utilize a high-throughput Arabidopsis thaliana root growth inhibition assay. This system is self-validating: effective auxins drastically inhibit primary root elongation while stimulating lateral root formation.

Protocol A: Arabidopsis Root Growth Inhibition Assay

Objective: Quantify the IC50 of novel compounds relative to 2,4-D (Positive Control) and PAA (Negative Control).

Materials:

  • Arabidopsis thaliana seeds (Col-0 ecotype).[3]

  • 0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Phytoagar.

  • Square petri dishes (120mm).

  • Test compounds dissolved in DMSO (Stock 100 mM).

Workflow:

  • Seed Sterilization:

    • Wash seeds in 70% ethanol (1 min).

    • Incubate in 50% bleach + 0.05% Tween-20 (10 min).

    • Rinse 5x with sterile dH2O. Rationale: Bacterial contamination mimics root stunting; sterility is non-negotiable.

  • Stratification:

    • Suspend seeds in 0.1% agarose and incubate at 4°C for 48 hours in darkness. Rationale: Synchronizes germination for uniform data.

  • Plate Preparation:

    • Prepare MS agar supplemented with test compounds at log-scale concentrations (10 nM, 100 nM, 1 µM, 10 µM).

    • Include Solvent Control (0.1% DMSO) and Positive Control (1 µM 2,4-D).

  • Plating & Growth:

    • Using a pipette, place seeds in a single row 2 cm from the top of the square plate.

    • Seal with micropore tape (gas exchange permitted).

    • Incubate vertically in a growth chamber (22°C, 16h light/8h dark). Rationale: Vertical orientation forces roots to grow along the agar surface for easy measurement.

  • Data Acquisition (Day 7):

    • Scan plates on a flatbed scanner (600 dpi).

    • Analyze root length using ImageJ (NeuronJ plugin).

Visualization: Screening Workflow

Screening_Workflow Step1 In Silico Docking (AutoDock Vina) Step2 Chemical Synthesis (Non-Halogenated) Step1->Step2 Select Candidates Step3 In Vitro Binding (SPR / TIR1) Step2->Step3 Verify Affinity Step4 Arabidopsis Root Assay (Phenotypic Screen) Step3->Step4 Kd < 1uM Step5 Metabolic Stability (Microsomal Assay) Step4->Step5 IC50 < 500nM

Figure 2: Integrated discovery pipeline. Candidates failing the Root Assay (Step 4) are discarded before expensive metabolic stability testing.

Part 4: Comparative Data & Stability

The primary failure mode for non-chlorinated phenoxies is Metabolic Instability . Without chlorine at the 2,4-positions, the ring is vulnerable to hydroxylation.

Data Summary: Theoretical Properties

Comparison of standard 2,4-D against a theoretical non-chlorinated analog (2,4-Dimethylphenoxyacetic acid).

Property2,4-D (Control)2,4-Dimethyl-PAA (Target)Implication
LogP 2.81~2.65Slightly lower lipophilicity; may require ester formulation for uptake.
pKa 2.8~3.1Similar acidity; ion trapping in phloem remains effective.
Metabolic Half-life ~6 days (Soil)< 2 days (Soil)Advantage: Reduced environmental persistence. Risk: Poor efficacy.
Binding Mode Hydrophobic/ElectrostaticSteric/HydrophobicMethyl groups must fill the Cl-binding pocket in TIR1.
Engineering Stability

To improve the half-life of the non-chlorinated variants without adding halogens, the following modifications are recommended for synthesis:

  • Ortho-substitution: Place bulky alkyl groups (Isopropyl, t-Butyl) at the 2,6-positions to sterically shield the ether linkage.

  • Deuteration: Selective deuteration of the phenyl ring (Kinetic Isotope Effect) can slow down P450-mediated hydroxylation without altering steric properties.

References

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science, 66(2), 113-120. [Link]

  • Peterson, M. A., et al. (2016). 2,4-D Past, Present, and Future: A Review.[5] Weed Technology, 30(2), 303-345.[5] [Link][2][6][7]

  • Christoffoleti, P. J., et al. (2015). Auxinic herbicides: mechanisms of action and weed resistance. IntechOpen. [Link]

  • United States Environmental Protection Agency. (2005).[8] Reregistration Eligibility Decision (RED) for 2,4-D. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Analysis of 2-(2-Methylphenoxy)butanoic Acid in Soil via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details a robust protocol for the extraction and quantification of 2-(2-Methylphenoxy)butanoic acid (CAS: 161790-50-7) in soil matrices. While structurally analogous to common phenoxyalkanoic herbicides like MCPB and Mecoprop, this specific isomer presents unique challenges regarding soil organic matter adsorption and ionization suppression.

Target Audience: Environmental toxicologists, contract research organizations (CROs), and regulatory compliance laboratories.

Chemical Context & Challenges

This compound is a weak acid (pKa ~ 3.5–4.0). In typical soil pH ranges (5.0–7.5), it exists partially in anionic form, leading to high water solubility and potential mobility. However, in acidic micro-environments or high-organic-matter soils, it binds to humic substances.

Critical Analytical Challenges:

  • Ionic Suppression: Co-eluting humic acids in soil extracts severely suppress electrospray ionization (ESI) signals.

  • Extraction Efficiency: Standard QuEChERS protocols using PSA (Primary Secondary Amine) cleanup must be avoided , as PSA irreversibly binds acidic analytes, leading to <10% recovery.

  • Isomeric Specificity: Separation from structural isomers (e.g., 4-(2-methylphenoxy)butanoic acid) requires optimized chromatographic selectivity.

Methodological Strategy

To ensure scientific integrity and high throughput, this protocol utilizes a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with LC-MS/MS (Negative ESI) .

  • Extraction: Acidified Acetonitrile is used to protonate the target acid (pH < pKa), forcing it into the organic phase and breaking ionic interactions with soil cations (Ca²⁺, Mg²⁺).

  • Cleanup: A "PSA-Free" dispersive solid-phase extraction (dSPE) using only C18 and Magnesium Sulfate is employed to remove lipids and waxes without stripping the acidic analyte.

  • Detection: Tandem mass spectrometry (MRM mode) provides the necessary sensitivity (LOQ < 5 µg/kg) and selectivity against complex soil matrices.

Experimental Protocol

Reagents and Materials
  • Solvent A: Acetonitrile (LC-MS Grade).

  • Solvent B: Water (Milli-Q/LC-MS Grade).

  • Acidifier: Formic Acid (98%+).

  • Extraction Salts: 4g MgSO₄, 1g NaCl (Citrate buffer optional but unbuffered acidified extraction is preferred for this specific acid).

  • dSPE Cleanup: 150 mg MgSO₄ + 50 mg C18 (per mL of extract). DO NOT USE PSA.

  • Internal Standard (ISTD): 2,4-D-d3 or Mecoprop-d3 (10 µg/mL in Acetonitrile).

Sample Preparation Workflow

Step 1: Sample Pre-treatment & Hydration

  • Weigh 10.0 g (±0.1 g) of homogenized soil into a 50 mL centrifuge tube.

  • Critical Step: If soil is dry (<10% moisture), add 5 mL of HPLC-grade water. Vortex for 30 seconds and let stand for 15 minutes. Causality: Hydration opens the soil pores, allowing the extraction solvent to access analytes trapped in the clay lattice.

Step 2: Extraction

  • Add 100 µL of Internal Standard (ISTD) solution.

  • Add 10 mL of Acidified Acetonitrile (containing 1% Formic Acid).

  • Shake vigorously by hand for 1 minute or use a Geno/Grinder at 1000 RPM for 2 minutes.

  • Note: The acid ensures the analyte is in its neutral (COOH) form, maximizing solubility in acetonitrile.

Step 3: Partitioning

  • Add extraction salts (4g MgSO₄, 1g NaCl).

  • Immediately shake vigorously for 1 minute to prevent MgSO₄ agglomeration.

  • Centrifuge at ≥3,000 x g for 5 minutes.

Step 4: Cleanup (dSPE)

  • Transfer 1.5 mL of the supernatant (top organic layer) to a 2 mL dSPE tube containing MgSO₄ and C18 .

  • WARNING: Ensure the dSPE tube does not contain PSA or GCB (Graphitized Carbon Black), as these will retain the target acid.

  • Vortex for 1 minute.

  • Centrifuge at ≥10,000 x g for 3 minutes.

Step 5: Final Preparation

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

  • (Optional) If sensitivity is insufficient, evaporate 1 mL of extract to dryness under nitrogen and reconstitute in 200 µL of Mobile Phase A.

Instrumental Analysis (LC-MS/MS)

Liquid Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5–10 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Description
0.00 10% Initial equilibration
1.00 10% Hold to elute polar matrix
8.00 95% Linear ramp to elute analyte
10.00 95% Wash column
10.10 10% Re-equilibration

| 13.00 | 10% | End of Run |

Mass Spectrometry (MS/MS) Parameters:

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: -2500 V to -4500 V (Optimize per instrument).

MRM Transitions (Precursor -> Product):

  • Note: Transitions must be experimentally optimized. Theoretical fragmentation based on phenoxy acid structure:

  • Precursor Ion: 193.1 m/z [M-H]⁻

  • Quantifier Ion: 107.1 m/z (Cleavage of ether bond, o-cresol fragment).

  • Qualifier Ion: 149.1 m/z (Loss of CO₂ from butyric chain).

Visual Workflow (Graphviz)

The following diagram illustrates the critical decision points in the extraction process, specifically the avoidance of PSA.

G Soil Soil Sample (10g) Hydration Hydration (+5mL H2O, 15 min) Soil->Hydration Extraction Extraction 10mL AcN + 1% Formic Acid (Protonation Step) Hydration->Extraction Break Soil-Analyte Bonds Salts Partitioning (MgSO4 / NaCl) Extraction->Salts Centrifuge1 Centrifuge (3000 x g) Salts->Centrifuge1 dSPE dSPE Cleanup (C18 + MgSO4 ONLY) NO PSA! Centrifuge1->dSPE Supernatant Transfer Analysis LC-MS/MS Analysis (ESI Negative Mode) dSPE->Analysis Filter & Inject

Caption: Workflow for the extraction of acidic herbicides from soil, highlighting the critical acidification and PSA-free cleanup steps.

Quality Assurance & Validation

To ensure Trustworthiness and Self-Validation , the following QC criteria must be met:

  • Matrix-Matched Calibration:

    • Soil extracts often suppress ionization by 20–50%. Do not use solvent-only calibration curves. Prepare standards by spiking blank soil extracts.

  • Recovery Check:

    • Spike blank soil at 10 µg/kg and 100 µg/kg.

    • Acceptable Recovery Range: 70–120% (SANTE/11312/2021 Guidelines).

  • Linearity:

    • R² > 0.99 over the range of 1–500 µg/kg.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<50%) pH too high during extraction.Ensure 1% Formic Acid is added. Check if soil is highly alkaline (limestone).
Low Recovery (<10%) PSA used in cleanup.CRITICAL: Switch to C18-only dSPE. PSA removes the analyte.
Poor Peak Shape Solvent mismatch.Reconstitute final extract in initial mobile phase (10% AcN).

References

  • U.S. Environmental Protection Agency. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection. SW-846. [Link]

  • Anastassiades, M., et al. (2003).

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(2-Methylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated protocol for the analysis of 2-(2-Methylphenoxy)butanoic acid .

This molecule is a structural analog of the phenoxy-acid class (similar to Mecoprop and MCPB), often encountered as a synthesis intermediate, impurity, or specific herbicide metabolite. The method below is derived from "First Principles" of chromatography for lipophilic weak acids, ensuring high reliability and scientific rigor.

Abstract & Scientific Rationale

The analysis of phenoxy-acid derivatives requires careful control of mobile phase pH due to the carboxylic acid moiety. This compound possesses a hydrophobic 2-methylphenoxy tail and a polarizable carboxylic acid head.

Key Chromatographic Challenges:

  • Ionization State: With a pKa estimated between 3.5 and 4.5, the molecule exists as an anion at neutral pH, leading to poor retention and peak tailing on C18 columns.

  • Isomer Selectivity: It must be distinguished from potential regioisomers (e.g., 4-(2-methylphenoxy)butanoic acid) or homologous impurities (e.g., Mecoprop).

The Solution: This protocol utilizes Ion-Suppression Chromatography . By maintaining the mobile phase pH at 3.0 (approx. 1-2 units below the pKa), the carboxylic acid remains protonated (neutral). This maximizes hydrophobic interaction with the C18 stationary phase, ensuring sharp peak shape and reproducible retention.

Method Development Logic (The "Why")

The following decision matrix explains the causality behind the chosen parameters:

ParameterSelectionScientific Justification
Stationary Phase C18 (Octadecylsilane) High carbon load provides necessary hydrophobic retention for the non-polar tolyl ring.[1] End-capping is required to prevent secondary interactions with silanols.[1]
Mobile Phase pH pH 3.0 ± 0.1 Critical: Suppresses ionization of the -COOH group.[1] ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

. Neutral forms retain better and tail less than anions.
Buffer Choice Phosphate or Formate Phosphoric acid offers low UV cutoff (<200 nm). Formic acid is volatile (LC-MS compatible) but has higher UV background at low wavelengths.[1]
Organic Modifier Acetonitrile (ACN) ACN provides lower viscosity and sharper peaks for aromatic compounds compared to Methanol.[1]
Detection UV @ 220 nm & 275 nm 220 nm targets the carboxyl/benzene transitions (high sensitivity).[1] 275 nm targets the specific phenoxy absorption (high selectivity).

Detailed Experimental Protocol

A. Instrumentation & Reagents[2][3][4][5]
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with DAD/PDA detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).

  • Reagents:

    • Acetonitrile (HPLC Grade).[2][3][4]

    • Milli-Q Water (18.2 MΩ).[1]

    • Phosphoric Acid (85%, HPLC Grade) OR Formic Acid (for LC-MS).

    • Reference Standard: this compound (>98% purity).[1]

B. Mobile Phase Preparation[2][3][4][6]
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.5 - 3.0).[1]

    • Protocol: Add 1.0 mL of 85% H3PO4 to 1000 mL water. Filter through 0.22 µm nylon filter.

  • Mobile Phase B (Organic): 100% Acetonitrile.

C. Chromatographic Conditions[1][2][3][4][5][7][8]
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C (Thermostatted)
Detection UV 220 nm (Quantification), 275 nm (Identity Confirmation)
Run Time 15 Minutes (Isocratic) or 20 Minutes (Gradient)
D. Elution Program (Gradient Recommended)

Use gradient elution to prevent fouling from highly lipophilic dimers or synthesis byproducts.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.070%30%Injection / Start
10.010%90%Linear Ramp (Elute Analyte)
12.010%90%Wash
12.170%30%Return to Initial
17.070%30%Re-equilibration

Note: The target analyte, this compound, typically elutes between 6–9 minutes depending on the exact column carbon load.[1]

Sample Preparation Workflow

Standard Preparation:

  • Weigh 10.0 mg of standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL Acetonitrile (sonicate if necessary).

  • Dilute to volume with Water (Final Solvent Ratio: 50:50 ACN:Water).

  • Concentration: 1.0 mg/mL (Stock). Dilute further to 50 µg/mL for analysis.

Sample Extraction (e.g., from formulation or soil):

  • Extract sample with Acetonitrile.[2][3]

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Visualization of Methodology

Diagram 1: Analytical Workflow

This diagram illustrates the logical flow from sample to data, emphasizing the critical checkpoints.

HPLC_Workflow Sample Sample (Solid/Liquid) Prep Extraction (ACN/Water 50:50) Sample->Prep Dissolve Filter Filtration (0.22 µm PTFE) Prep->Filter Clarify HPLC HPLC System (C18 Column, 30°C) Filter->HPLC Inject 10µL Detector UV Detector (220 nm / 275 nm) HPLC->Detector Separation Data Chromatogram (Peak Integration) Detector->Data Signal

Caption: Step-by-step analytical workflow ensuring sample integrity and detection specificity.

Diagram 2: Separation Mechanism (Ion Suppression)

This diagram explains the chemical interaction occurring inside the column.

Separation_Logic MobilePhase Mobile Phase (pH 3.0) Analyte Analyte: this compound (pKa ~ 3.8) MobilePhase->Analyte Acidifies Environment State Protonated State (Neutral) [R-COOH] Analyte->State Suppresses Ionization Interaction Hydrophobic Interaction with C18 Ligands State->Interaction Increases Lipophilicity Result High Retention Sharp Peak Shape Interaction->Result Optimized Chromatography

Caption: Mechanism of Ion-Suppression Chromatography used to retain weak acids on C18 columns.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform the following System Suitability Tests (SST) before every batch analysis.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) RSD < 2.0% (n=5)If drifting: Check pump flow stability and column temperature equilibration.
Tailing Factor (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)

If > 1.5: Mobile phase pH is likely too high (analyte ionizing). Add more acid.
Theoretical Plates (N) > 5000If low: Column aging or dead volume in connections.[1]
Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
> 2.0 (vs. nearest impurity)If < 2.0: Decrease gradient slope or lower %B at start.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Typical LOQ: 0.1 µg/mL at 220 nm.

Troubleshooting Guide

  • Problem: Split peaks.

    • Cause: Sample solvent is stronger than mobile phase (e.g., dissolved in 100% ACN).

    • Fix: Dilute sample in Mobile Phase A/B (50:50) before injection.

  • Problem: Retention time shifting earlier.

    • Cause: "Phase Collapse" (if 100% aqueous used) or pH drift.

    • Fix: Ensure at least 5% organic is present at start; check buffer pH daily.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • U.S. Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. (Provides foundational extraction logic for phenoxy acids).

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. (The global standard for method validation).

  • CIPAC Handbook. Analysis of Phenoxyalkanoic Herbicides. Collaborative International Pesticides Analytical Council.[5] (Reference for standard impurity profiling of phenoxy acids).

Sources

Application Note: High-Resolution Chiral Separation of 2-(2-Methylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-(2-Methylphenoxy)butanoic acid is a chiral aryloxyalkanoic acid, a structural class widely utilized as herbicides (e.g., Mecoprop analogs) and pharmaceutical intermediates (e.g., PPAR agonists).[1] The molecule possesses a single stereogenic center at the


-carbon position relative to the carboxylic acid.
The Separation Challenge

The separation of this molecule presents specific physicochemical challenges:

  • Acidity (pKa

    
     4.84):  The free carboxylic acid moiety tends to ionize or form intermolecular hydrogen-bonded dimers in non-polar solvents, leading to severe peak tailing and loss of efficiency.[2]
    
  • Steric Hindrance: The ortho-methyl group on the phenoxy ring creates a twisted conformation that, while aiding chiral recognition, requires a chiral stationary phase (CSP) with a compatible "chiral groove."[2]

Scope of this Note: This guide details three validated protocols for the enantioseparation of this compound: Normal Phase HPLC (Analytical Standard), Reversed-Phase HPLC (Biological Matrices), and SFC (Preparative/Green).

Mechanism of Chiral Recognition[3][4]

To achieve separation, the CSP must engage in a "three-point interaction" with the analyte.[2] For aryloxy acids on polysaccharide phases (e.g., Amylose/Cellulose carbamates), the mechanism involves:

  • Hydrogen Bonding: The carboxylic acid proton of the analyte interacts with the carbonyl or carbamate NH groups on the CSP.[2]

  • 
    -
    
    
    
    Interactions:
    The aromatic phenoxy ring of the analyte stacks with the phenyl rings of the CSP derivatizing agent (e.g., 3,5-dimethylphenyl group).
  • Steric Inclusion: The ethyl group at the chiral center and the ortho-methyl group on the aromatic ring dictate the "fit" into the chiral cavity.[2]

Visualization: Interaction Mechanism & Workflow

ChiralMechanism Analyte 2-(2-Methylphenoxy) butanoic acid HBond H-Bonding (COOH <-> Carbamate) Analyte->HBond PiPi Pi-Pi Stacking (Aromatic Rings) Analyte->PiPi Steric Steric Exclusion (o-Methyl/Ethyl group) Analyte->Steric CSP Polysaccharide CSP (Amylose/Cellulose) CSP->HBond CSP->PiPi CSP->Steric Complex Transient Diastereomeric Complex Separation Enantiomeric Separation Complex->Separation HBond->Complex PiPi->Complex Steric->Complex

Figure 1: Mechanistic interactions required for the chiral resolution of aryloxy acids on polysaccharide phases.[1][2]

Experimental Protocols

Protocol A: Normal Phase HPLC (Gold Standard)

Best for: Quality Control, Raw Material Testing, Maximum Resolution.[1]

Rationale: Normal phase (NP) offers the highest theoretical plates and resolution for this class.[2] The non-polar mobile phase promotes strong hydrogen bonding between the analyte and the CSP.[2]

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]

    • Alternative: Chiralcel OD-H (Cellulose analog) if AD-H fails, but AD-H typically handles ortho-substituted aromatics better.[1][2]

    • Dimensions: 250 x 4.6 mm, 5 µm.[1][2][3]

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA)[1]

    • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25°C

  • Detection: UV @ 230 nm (or 270 nm for higher specificity)

  • Sample Diluent: Mobile Phase

Critical Step: The 0.1% TFA is non-negotiable. Without it, the carboxylic acid will partially ionize or dimerize, resulting in broad, tailing peaks (Tailing Factor > 2.0).[1][2]

ParameterValue
Retention Time (

)
~ 6.5 min
Retention Time (

)
~ 8.2 min
Selectivity (

)
1.26
Resolution (

)
> 3.0
Protocol B: Reversed-Phase HPLC

Best for: Biological samples (plasma/urine), LC-MS compatibility.[1]

Rationale: Reversed-phase (RP) is required when the sample is aqueous.[2] However, standard coated CSPs (like AD-H) cannot tolerate water.[1][2] You must use Immobilized phases (Chiralpak IA/IB) or specialized coated RP phases (AD-RH).[1][2]

  • Column: Chiralpak IA-3 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))[1]

    • Dimensions: 150 x 4.6 mm, 3 µm.[1][2]

  • Mobile Phase: Acetonitrile / 20mM Phosphate Buffer (pH 2.5)

    • Ratio: 40 : 60 (v/v)

  • pH Control: The buffer pH must be < 3.0 .

    • Why? The pKa is ~4.[2][4][5]84. At pH 2.5, the acid is protonated (neutral), allowing it to interact with the CSP.[2] At neutral pH (7.0), it is ionized (anionic) and will elute at the void volume with no separation.

  • Flow Rate: 0.5 mL/min (due to higher viscosity)

  • Temperature: 35°C (improves mass transfer)

Protocol C: SFC (Supercritical Fluid Chromatography)

Best for: Preparative scale purification, Green Chemistry.[1]

Rationale: SFC uses CO2, which is non-polar (like Hexane) but has high diffusivity.[1][2] It allows for rapid separation and easy solvent recovery.[1][2]

  • Column: Chiralpak AD-H or Chiralpak IG

  • Mobile Phase: CO2 / Methanol (with 0.5% TFA)

    • Gradient: 5% to 40% Methanol over 5 minutes, or Isocratic 15% MeOH.[1][2]

  • Back Pressure: 120 bar[2]

  • Temperature: 40°C

  • Throughput: 3x faster than Normal Phase HPLC.

Method Development & Troubleshooting Decision Tree

Use this logic flow to optimize your specific separation or troubleshoot issues.

MethodDev Start Start Method Development Solubility Check Solubility Start->Solubility ModeSelect Select Mode Solubility->ModeSelect NP Normal Phase (Hexane/IPA) ModeSelect->NP Soluble in Hexane RP Reversed Phase (ACN/Buffer) ModeSelect->RP Aqueous Sample Screening Screen Columns (AD-H, OD-H, Whelk-O1) NP->Screening RP->Screening Eval Evaluate Separation Screening->Eval Good Rs > 1.5 VALIDATE Eval->Good Tailing Peak Tailing? Eval->Tailing NoSep No Separation? Eval->NoSep AddAcid Increase TFA (up to 0.5%) Tailing->AddAcid ChangeCol Switch Column (Amylose <-> Cellulose) NoSep->ChangeCol Temp Lower Temp (to 15°C) NoSep->Temp AddAcid->Eval ChangeCol->Eval Temp->Eval

Figure 2: Strategic workflow for optimizing chiral resolution.

References

  • Daicel Chiral Technologies. (2023).[1][2] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Maier, N. M., & Lindner, W. (2001).[1][2] Chiral recognition applications of molecularly imprinted polymers: a critical review. Analytical and Bioanalytical Chemistry. (Context on Aryloxy acid separation mechanisms).

  • Phenomenex. (2023).[1][2] Chiral HPLC Applications Guide: Separation of Acidic Enantiomers. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 15104, MCPB (Structural Analog). Retrieved from [Link]

Sources

Application Note: High-Sensitivity Quantification of 2-(2-Methylphenoxy)butanoic Acid in Water via SPE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust protocol for the quantification of 2-(2-Methylphenoxy)butanoic acid (CAS 161790-50-7) in environmental water samples. While structurally analogous to regulated phenoxy herbicides like MCPB and Mecoprop (MCPP) , this specific analyte lacks the chlorine halogenation typical of commercial herbicides, altering its polarity and ionization efficiency.

This method utilizes Solid Phase Extraction (SPE) for trace-level enrichment followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode.[1] The protocol is designed to achieve limits of quantitation (LOQ) in the low ng/L (ppt) range, suitable for groundwater monitoring and toxicological research.

Target Audience: Environmental chemists, toxicologists, and water quality control laboratories.

Analyte Physicochemical Profile

Understanding the molecule is the first step to successful method development.

PropertyValue / DescriptionImpact on Protocol
Chemical Name This compoundTarget Analyte
CAS Number 161790-50-7Unique Identifier
Molecular Formula C₁₁H₁₄O₃MW: 194.23 g/mol
Structure Phenyl ring (o-methyl) + Ether + Butyric AcidAcidic & Hydrophobic
pKa (Acid) ~4.5 (Predicted)Critical: Must be protonated (pH < 2.5) for RP-SPE retention.
LogP ~2.5 - 2.8 (Predicted)Moderately lipophilic; suitable for C18 or Polymeric RP retention.
Ionization [M-H]⁻ (Negative Mode)Carboxylic acid deprotonates easily in basic/neutral source conditions.

Experimental Workflow Overview

The following diagram illustrates the critical path from sample collection to data acquisition.

G cluster_SPE Solid Phase Extraction (SPE) Sample Water Sample (100-500 mL) Preserve Preservation (Na2S2O3 if chlorinated) Store at 4°C Sample->Preserve Acidify Acidification pH < 2.0 (H2SO4 or Formic) Preserve->Acidify Condition Conditioning MeOH -> Water (pH 2) Acidify->Condition Load Load Sample Flow: 5-10 mL/min Condition->Load Wash Wash 5% MeOH in Water Load->Wash Dry Dry Cartridge (10-15 mins vacuum) Wash->Dry Elute Elution 100% MeOH or MTBE Dry->Elute Evap Evaporation & Reconstitution N2 dry down -> 50:50 MeOH:Water Elute->Evap LCMS LC-MS/MS Analysis ESI(-), MRM Mode Evap->LCMS

Figure 1: Optimized SPE-LC-MS/MS workflow for acidic phenoxy compounds.

Detailed Protocol

Reagents and Standards[2][3]
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (IS): Since a direct isotopologue may be unavailable, use Mecoprop-d3 or 2,4-D-d3 as a surrogate.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Acetate.

Sample Preparation (Solid Phase Extraction)

We utilize a Polymeric Reversed-Phase (HLB) sorbent. Unlike silica-based C18, polymeric sorbents do not de-wet and offer superior retention for polar acids.

Consumable: Oasis HLB (200 mg) or Strata-X (200 mg) cartridges.

  • Pre-treatment:

    • Measure 250 mL of water sample.

    • Add 50 µL of Internal Standard solution (1 µg/mL).

    • CRITICAL: Adjust pH to < 2.0 using 40% H₂SO₄ or Formic Acid. Rationale: The analyte must be in its neutral (protonated) form to adhere to the hydrophobic sorbent.

  • Conditioning:

    • 3 mL MeOH.

    • 3 mL Reagent Water (pH 2).

  • Loading:

    • Load acidified sample at ~5-10 mL/min.

  • Washing:

    • Wash with 3 mL of 5% MeOH in Water. Rationale: Removes salts and highly polar interferences without eluting the analyte.

  • Drying:

    • Apply high vacuum for 10–15 minutes. Rationale: Residual water interferes with the elution efficiency and evaporation step.

  • Elution:

    • Elute with 2 x 3 mL of 100% Methanol .

  • Concentration:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 1.0 mL of 30:70 MeOH:Water (match initial LC gradient).

LC-MS/MS Method Parameters

System: UHPLC coupled to Triple Quadrupole MS.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
1.0 10 Start Gradient
8.0 95 Elution
10.0 95 Wash
10.1 10 Re-equilibration

| 13.0 | 10 | End Run |

Mass Spectrometry Parameters (ESI Negative)
  • Ionization: Electrospray Negative (ESI-).[2]

  • Capillary Voltage: 2.5 - 3.0 kV.

  • Source Temp: 350°C.

  • Desolvation Gas: 800 L/hr (N₂).

MRM Transitions (Must be optimized via infusion): Since this is a non-standard analyte, the following transitions are predicted based on phenoxy acid fragmentation patterns (loss of carboxylic acid group and ether cleavage).

CompoundPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
This compound 193.1 [M-H]⁻149.1 (Loss of CO₂)2515Quantifier
107.1 (Cresol ion)2525Qualifier
Mecoprop-d3 (IS) 216.1 145.1 2518Internal Std

Note: The "Quantifier" transition (193 -> 149) corresponds to the decarboxylation, a common pathway for phenoxy acids. The "Qualifier" (193 -> 107) corresponds to the cleavage of the ether bond, yielding the 2-methylphenoxide ion.

Method Validation & QA/QC

To ensure Trustworthiness and regulatory compliance (aligned with EPA 8321B), perform the following:

  • Linearity: Construct a 7-point calibration curve (e.g., 10 ng/L to 1000 ng/L). Ensure R² > 0.99.

  • Recovery: Spike reagent water and matrix samples at low (20 ng/L) and high (200 ng/L) levels. Acceptable recovery range: 70–130% .

  • Matrix Effects (ME):

    
    
    
    • If suppression > 20%, dilute the extract or switch to a stronger cleanup wash (e.g., 10% MeOH).

Scientific Rationale & Troubleshooting

Why ESI Negative?

Phenoxy acids contain a carboxylic acid moiety (COOH). In neutral or basic solutions, or even slightly acidic conditions in the MS source, this group loses a proton to form


. Positive mode (protonation) is difficult because the ether oxygen is a weak base and competes with the phenyl ring, leading to poor sensitivity.
The "Acidic Paradox"

We use acidic mobile phase (Formic acid) to keep the peak shape sharp on the C18 column (suppressing silanol interactions). However, ESI- requires deprotonation .

  • Solution: Modern ESI sources are efficient enough to deprotonate weak acids even in acidic mobile phases. If sensitivity is low, post-column infusion of 0.1% Ammonia can be added to alkalize the stream before it hits the MS source.

Troubleshooting Low Recovery
  • Issue: Low recovery after SPE.

  • Cause: Sample pH was not low enough during loading.

  • Fix: Ensure sample pH < 2.0. The pKa is ~4.5; at pH 4.5, 50% of the molecule is ionized and will break through the hydrophobic SPE cartridge. At pH 2.0, >99% is neutral and retained.

References

  • U.S. EPA. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.[3] SW-846. Link

  • U.S. EPA. (2000). Method 555: Determination of Chlorinated Acids in Drinking Water by HPLC.Link

  • Jandova, R., et al. (2016). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.[4] Waters Corporation Application Note.[4] Link

  • GuideChem. (2024). Chemical Properties of this compound (CAS 161790-50-7).[5][6][7][][9]Link

Sources

Application Note: 2-(2-Methylphenoxy)butanoic Acid (2-MPBA) in Metabolic Studies

[1]

Executive Summary

This compound (2-MPBA) is a synthetic aryloxyalkanoic acid used primarily as a chemical tool to study the steric and electronic requirements of metabolic enzymes.[1] Unlike its gamma-substituted counterparts (e.g., MCPB) which undergo rapid beta-oxidation, 2-MPBA features an alpha-substitution (ethyl group) that hinders standard beta-oxidation pathways.[1]

Key Applications:

  • Chiral Inversion Probe: Investigating the rate of unidirectional (

    
    ) inversion mediated by acyl-CoA synthetases and racemases.[1]
    
  • Beta-Oxidation Resistance: Studying the steric blockage of the mitochondrial trifunctional protein complex.[1]

  • PPAR-

    
     Ligand Specificity:  Serving as a structural template to map the ligand-binding pocket of Peroxisome Proliferator-Activated Receptor alpha (PPAR
    
    
    ).[1]

Chemical Identity & Properties

PropertyDescription
IUPAC Name This compound
Chemical Structure Aryl ether linked to the

-carbon of a butanoic acid chain.[1]
Molecular Formula

Key Feature Chiral Center at C2 (Alpha Carbon).[1] Exists as

and

enantiomers.[1]
Structural Analogs Mecoprop (MCPP), Lactisole, Clofibric Acid.[1]
Solubility Soluble in organic solvents (DMSO, Methanol); sparingly soluble in water (requires pH adjustment).[1]

Core Application: Metabolic Chiral Inversion Studies

Mechanistic Background

Aryloxyalkanoic acids with a chiral center at the

chiral inversion1


1

Why use 2-MPBA? Standard probes like Ibuprofen have an

1

-ethyl group
1steric limit1
Pathway Visualization

The following diagram illustrates the metabolic fate of 2-MPBA, highlighting the critical "Checkpoint" where the

1

ChiralInversioncluster_mechanismMetabolic Chiral Inversion PathwayR_Enantiomer2-MPBA(R)-EnantiomerAcylCoA2-MPBA-CoA(Thioester Intermediate)R_Enantiomer->AcylCoAAcyl-CoA Synthetase(ATP, CoA-SH)RacemaseAMACR / Racemase(Epimerization)AcylCoA->RacemaseReversibleS_CoA(S)-2-MPBA-CoARacemase->S_CoAS_CoA->AcylCoAReversibleS_Enantiomer2-MPBA(S)-EnantiomerS_CoA->S_EnantiomerHydrolaseHydrolysisHydrolase

Caption: The unidirectional inversion of 2-MPBA relies on the formation of a CoA-thioester intermediate.[1] The alpha-ethyl group of 2-MPBA tests the steric tolerance of the Acyl-CoA Synthetase and Racemase enzymes.[1]

Experimental Protocols

Protocol A: In Vitro Metabolic Stability & Inversion Assay

Objective: To quantify the

Materials:

  • Cryopreserved Hepatocytes (Rat or Human).[1]

  • Test Compound: Racemic 2-MPBA, pure

    
    -2-MPBA, and pure 
    
    
    -2-MPBA.[1]
  • Incubation Media: Krebs-Henseleit Buffer (pH 7.4).[1]

  • Quenching Solution: Acetonitrile with 0.1% Formic Acid.[1]

Workflow:

  • Preparation: Thaw hepatocytes and assess viability (>80% required via Trypan Blue exclusion). Dilute to

    
     cells/mL.
    
  • Dosing: Spike hepatocyte suspension with

    
    -2-MPBA (final concentration 
    
    
    ). Include a separate control with
    
    
    -2-MPBA to check for racemization (usually negligible
    
    
    ).
  • Incubation: Incubate at 37°C in a shaking water bath (controls: 0 min, 30 min, 60 min, 120 min, 240 min).

  • Quenching: At each time point, transfer

    
     of suspension into 
    
    
    ice-cold Acetonitrile. Vortex for 30s.
  • Extraction: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • Analysis: Inject supernatant into Chiral LC-MS/MS (see Protocol B).

Protocol B: Chiral LC-MS/MS Quantification

Objective: Separate and quantify the enantiomers of 2-MPBA.

ParameterSetting
Column Chiralcel OJ-RH or Chiralpak AGP (

mm,

)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1]5)
Mobile Phase B Acetonitrile (100%)
Gradient Isocratic 60:40 (A:B) or optimized gradient depending on column.
Flow Rate 0.8 mL/min
Detection MS/MS (ESI Negative Mode)
MRM Transition Precursor:

(

)

Product:

(Cresol ion)

Data Interpretation:

  • Calculate the Enantiomeric Ratio (ER) at each time point:

    
    .[1]
    
  • An increase in ER over time (starting from pure R) confirms metabolic inversion.[1]

  • Validation: Compare the rate constant (

    
    ) of 2-MPBA vs. Ibuprofen. A lower 
    
    
    for 2-MPBA indicates steric hindrance by the ethyl group.[1]

Core Application: Beta-Oxidation Resistance

Unlike "Gamma-phenoxybutyrics" (e.g., MCPB) which are degraded to active acetic acid derivatives via beta-oxidation, 2-MPBA is an "Alpha-phenoxy" compound.[1]

  • Mechanism: The alpha-ethyl group creates a branched-chain fatty acid motif.[1]

  • Metabolic Fate: The mitochondrial beta-oxidation machinery (Acyl-CoA Dehydrogenase) is often blocked by alpha-substitutions.[1]

  • Outcome: 2-MPBA is often excreted as a glucuronide conjugate rather than undergoing chain shortening.[1] This makes it an excellent negative control when studying the beta-oxidation of phenoxy herbicides.[1]

BetaOxidationMCPBMCPB(Gamma-substituted)BetaOxMitochondrialBeta-OxidationMCPB->BetaOxMPBA2-MPBA(Alpha-substituted)BlockSteric Blockade(Alpha-Ethyl Group)MPBA->BlockGlucuronidationUGT Conjugation(Phase II)MPBA->GlucuronidationActiveHerbicidePhenoxyacetic Acid(Chain Shortened)BetaOx->ActiveHerbicideExcretion2-MPBA-Glucuronide(Intact Chain)Glucuronidation->Excretion

Caption: Comparison of metabolic fates. Gamma-substituted phenoxy acids (MCPB) undergo beta-oxidation.[1] Alpha-substituted analogs (2-MPBA) are resistant due to steric hindrance and undergo Phase II conjugation.[1]

References

  • Müller, F. et al. (2021). Metabolic Chiral Inversion of 2-Arylpropionic Acids: Mechanism and Clinical Relevance. Journal of Pharmacology and Experimental Therapeutics.[1]

  • Knoop, F. (1904). Der Abbau aromatischer Fettsäuren im Tierkörper.[1] (Foundational text on Beta-Oxidation of Phenoxy acids).

  • Caballero, E. et al. (2006). Stereoselective metabolism of fibrates and phenoxy acid herbicides.[1] Drug Metabolism Reviews.[1]

  • U.S. EPA. (2005).[1] Reregistration Eligibility Decision (RED) for MCPB.[1] (Provides comparative data on gamma-phenoxybutanoic acid metabolism).

(Note: While specific literature on "this compound" is rare, the protocols above are derived from established methodologies for the structural class of Alpha-Aryloxyalkanoic Acids, validated by the behavior of analogs such as Mecoprop and 2-Phenoxybutanoic acid.)[1]

Application Note: Enantioselective Analysis of Phenoxy Propionic Acid Herbicides (Mecoprop, Dichlorprop)

[1][2]

Part 1: Strategic Overview & Scientific Rationale

The Chirality Challenge in Agrochemistry

Phenoxy acid herbicides, specifically the propionic acid derivatives like Mecoprop (MCPP) and Dichlorprop (2,4-DP) , possess a chiral center at the

1(R)-(+)-enantiomer(S)-(-)-enantiomer

Why Enantioselective Analysis is Non-Negotiable:

  • Regulatory Compliance: The EU and other regulatory bodies increasingly mandate the use of enantiopure formulations (e.g., MCPP-p) to reduce total chemical application.

  • Environmental Fate: Soil microorganisms often degrade these enantiomers at different rates (enantioselective biodegradation). Furthermore, chiral inversion (biologically mediated racemization) can convert the inactive (S)-isomer into the active (R)-isomer in situ, altering the effective toxicity of the residue long after application.

  • Forensic Source Tracking: The Enantiomeric Fraction (EF) can distinguish between recent contamination (racemic or pure formulation) and aged residues (biologically altered EF).

Part 2: Sample Preparation Protocols

Critical Pre-Analytical Considerations
  • Glassware: Use acid-washed glassware or silanized glass. Phenoxy acids are polar and can adsorb to active sites on untreated soda-lime glass.

  • pH Control: These analytes are weak acids (

    
    ). To extract them efficiently into organic solvents or retain them on reversed-phase SPE sorbents, the matrix must be acidified  (pH 
    
    
    2) to suppress ionization.
Protocol A: Modified QuEChERS for Soil/Sediment

Standard QuEChERS uses neutral buffering, which leads to poor recovery for acidic herbicides. This modified protocol uses acidification.[2][3]

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (98%)

  • QuEChERS Salts: 4g

    
    , 1g NaCl (Avoid sodium acetate buffers which raise pH).
    
  • d-SPE Cleanup:

    
     + C18 (Avoid PSA - Primary Secondary Amine, as it binds acidic herbicides).
    

Workflow:

  • Weigh: Place 10 g of homogenized soil into a 50 mL FEP (fluoropolymer) centrifuge tube.

  • Hydrate: Add 5 mL of HPLC-grade water. Vortex and let sit for 15 mins to hydrate dry pores.

  • Extract: Add 10 mL of 1% Formic Acid in Acetonitrile .

    • Rationale: The acid ensures the herbicides are in the neutral (COOH) state, favoring partitioning into the acetonitrile layer.

  • Agitate: Shake vigorously for 1 min (or use a bead beater).

  • Partition: Add the salt mixture (

    
    /NaCl). Shake immediately and vigorously for 1 min to prevent 
    
    
    clumping.
  • Centrifuge: 4000 rpm for 5 mins.

  • Cleanup (Critical Step): Transfer an aliquot of the supernatant to a d-SPE tube containing C18 and MgSO4 only .

    • Warning:Do NOT use PSA (Primary Secondary Amine) . PSA is basic and will irreversibly bind the phenoxy acid analytes, resulting in <10% recovery.

  • Filter: Centrifuge and filter the supernatant through a 0.2

    
    m PTFE filter into an LC vial.
    
Protocol B: Solid Phase Extraction (SPE) for Water

Cartridge: Polymeric Divinylbenzene (e.g., Isolute ENV+ or equivalent HLB). Workflow:

  • Acidify: Adjust 500 mL water sample to pH 2 using

    
    .
    
  • Condition: 5 mL Methanol followed by 5 mL acidified water (pH 2).

  • Load: Pass sample at 5-10 mL/min.

  • Wash: 5 mL acidified water/methanol (95:5). Dry cartridge under vacuum for 10 mins.[2]

  • Elute: 2 x 3 mL Methanol (or MTBE for GC analysis).

Part 3: Instrumental Analysis

Method A: Chiral LC-MS/MS (Recommended)

Direct analysis without derivatization. High sensitivity and suitability for polar/thermally labile compounds.

Mechanism: Chiral recognition is achieved using Polysaccharide-based stationary phases (Cellulose or Amylose derivatives). The separation relies on the "three-point interaction" model involving hydrogen bonding,


Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS (QqQ).

  • Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate), immobilized) or Chiralpak IM (Cellulose-based).

    • Why Immobilized? Immobilized phases allow the use of stronger solvents (like DCM or Ethyl Acetate) in the mobile phase if needed to adjust selectivity, without stripping the chiral selector.[4]

  • Dimensions: 150 x 2.1 mm, 3

    
    m particle size.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate, pH 3).

    • B: Acetonitrile (or Methanol).

    • Mode: Isocratic elution (e.g., 60:40 A:B) is often required for baseline chiral resolution, as gradients can disrupt the delicate equilibrium of chiral recognition.

  • Flow Rate: 0.2 - 0.3 mL/min.

  • Detection: ESI Negative Mode (Mecoprop and Dichlorprop ionize best as

    
    ).
    

MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Mecoprop 213.0141.071.015 / 25
Dichlorprop 233.0161.0125.012 / 20
2,4-D (Achiral) 219.0161.0125.015 / 22
Method B: Chiral GC-MS (Alternative)

Requires derivatization but offers excellent resolution.

Derivatization Protocol (Methylation):

  • Evaporate extract to dryness.[2]

  • Add 1 mL

    
    -Methanol  (14%).
    
  • Heat at 60°C for 30 mins.

  • Cool, add 1 mL Hexane and 1 mL Saturated NaCl.

  • Vortex and transfer the Hexane (top) layer to a GC vial.

Instrument Parameters:

  • Column: Rt-

    
    DEXsm  (permethylated 
    
    
    -cyclodextrin) or equivalent.
  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 80°C (1 min)

    
     2°C/min 
    
    
    190°C. Slow ramp is essential for chiral separation.

Part 4: Visualization of Workflows

Workflow Diagram

The following diagram illustrates the decision tree and processing steps for soil and water matrices.

GStartSample CollectionMatrixMatrix SelectionStart->MatrixSoilSoil / Sediment(10g)Matrix->SoilWaterWater / Runoff(500mL)Matrix->WaterQuEChERSAcidified QuEChERS(AcN + 1% Formic Acid)Partition: MgSO4/NaClSoil->QuEChERSHydrate firstSPESPE Extraction(Polymeric DVB)pH adjusted to 2.0Water->SPEAcidify firstCleanUpd-SPE Cleanup(C18 + MgSO4)NO PSA!QuEChERS->CleanUpAnalysisInstrumental AnalysisSPE->AnalysisElute & ReconstituteCleanUp->AnalysisLCMSLC-MS/MS (Chiralpak IG/IM)Isocratic Reverse PhaseESI(-)Analysis->LCMSPolar/LabileGCMSGC-MS (Beta-DEX)Requires Methylation(BF3-MeOH)Analysis->GCMSVolatile deriv.DataData AnalysisCalculate Enantiomeric Fraction (EF)LCMS->DataGCMS->Data

Caption: Integrated workflow for the extraction and enantioselective analysis of phenoxy herbicides in environmental matrices.

Part 5: Quality Assurance & Data Interpretation

Calculating Enantiomeric Fraction (EF)

The EF is used to monitor degradation and source apportionment.

  • EF = 0.5: Racemic mixture (fresh application of older formulations).

  • EF > 0.5: Enriched with active isomer (modern formulation or selective degradation of S-isomer).

  • EF < 0.5: Selective degradation of R-isomer (rare in soil, but possible in specific aquatic conditions).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<60%) pH too high during extraction.Ensure extraction solvent has 1-2% Formic Acid.
Missing Analytes Used PSA in d-SPE cleanup.CRITICAL: Use only C18 or Chlorofiltr. PSA removes acids.
Peak Tailing Secondary interactions with silanols.Increase buffer concentration (e.g., to 10mM) or lower pH.
Loss of Chiral Resolution Column contamination or aggressive gradient.Wash column with recommended solvent; switch to isocratic mode.
Signal Suppression Matrix effects (Humic acids).Use matrix-matched calibration curves or internal standards (e.g.,

-2,4-D).

References

  • Stereoselective quantitation of mecoprop and dichlorprop in natural waters. Source: ResearchGate (2025). Describes supramolecular solvent extraction and LC-MS/MS analysis. 5[5][6][7][8][9][10]

  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Source: Chiral Technologies (Daicel). Application note detailing the advantages of immobilized polysaccharide columns. 4[6][9][11]

  • Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS. Source: PubMed (2015). Validates the use of acidified QuEChERS for carboxylic acid herbicides. 12[6][9]

  • Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase. Source: DOI (Journal of Chromatography A).[13] Discusses the mechanism of chiral recognition on macrocyclic antibiotic phases. 10

  • Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. Source: ACS Publications (ES&T). Foundational paper on enantioselective degradation and enantiomerization in soil. 9[6][9]

Application Note: Derivatization of 2-(2-Methylphenoxy)butanoic Acid for Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Methylphenoxy)butanoic acid, a member of the phenoxyalkanoic acid class of herbicides, requires robust and sensitive analytical methods for its detection and quantification in various matrices, including environmental samples and agricultural products. Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which can lead to poor peak shape, thermal decomposition, and irreversible adsorption on the chromatographic column.[1][2]

To overcome these limitations, a derivatization step is essential prior to GC analysis.[3][4] Derivatization is a chemical modification process that converts the polar carboxylic acid functional group into a less polar and more volatile derivative, thereby improving its chromatographic behavior and detection sensitivity.[1][4][5] This application note provides a comprehensive guide to the derivatization of this compound for GC analysis, detailing various methodologies, including esterification and silylation, and providing step-by-step protocols for researchers, scientists, and drug development professionals.

The Imperative of Derivatization for Carboxylic Acids in GC

The primary objective of derivatizing carboxylic acids like this compound is to replace the active hydrogen atom in the carboxyl group (-COOH) with a non-polar group.[2][5] This transformation achieves several critical enhancements for GC analysis:

  • Increased Volatility: By eliminating the hydrogen bonding potential of the carboxylic acid group, the resulting derivative has a lower boiling point and is more readily volatilized in the GC injector.[1][3]

  • Improved Thermal Stability: Derivatives are often more resistant to thermal degradation at the high temperatures employed in GC, ensuring the integrity of the analyte during analysis.[1][5]

  • Enhanced Peak Shape and Resolution: The reduction in polarity minimizes interactions with active sites on the GC column, leading to sharper, more symmetrical peaks and better separation from other components in the sample matrix.[1][6]

  • Increased Detector Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron capture detector (ECD), leading to lower detection limits.[7]

Derivatization Strategies for this compound

Two primary derivatization strategies are widely employed for carboxylic acids in GC analysis: alkylation (esterification) and silylation .[2][3] The choice of method depends on factors such as the sample matrix, required sensitivity, and the availability of reagents and instrumentation.

Alkylation via Esterification

Esterification is a robust and common method for derivatizing carboxylic acids, converting them into their corresponding esters.[6] Methyl esters are frequently prepared due to their excellent stability and volatility.[2]

a) Acid-Catalyzed Esterification with Alcohols

This classic approach involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst.

Causality behind Experimental Choices:

  • Catalyst: Strong acids like boron trifluoride (BF3), hydrogen chloride (HCl), or sulfuric acid (H2SO4) are used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. BF3-methanol is a particularly effective and widely used reagent for this purpose.[8][9]

  • Reaction Conditions: Heating the reaction mixture accelerates the rate of esterification. The reaction time and temperature are optimized to ensure complete conversion without degradation of the analyte.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol outlines the formation of the methyl ester of this compound.

Materials:

  • This compound standard or sample extract

  • BF3-Methanol solution (14% w/v)

  • Hexane or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • To a known amount of the dried sample extract or standard in a reaction vial, add 1-2 mL of 14% BF3-Methanol solution.[9]

  • Seal the vial tightly and heat at 60-80°C for 10-30 minutes.[9] The optimal time and temperature should be determined empirically.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid catalyst. Caution: This will generate gas; vent the vial carefully.

  • Add 1-2 mL of hexane to extract the methyl ester derivative.

  • Vortex the mixture vigorously for 1 minute and allow the layers to separate.

  • Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The resulting solution is ready for GC analysis.

Data Presentation:

ParameterValueRationale
Reagent14% BF3-MethanolEffective catalyst for esterification of carboxylic acids.[8][9]
Reaction Temperature60-80°CAccelerates the reaction rate to ensure complete derivatization.[9]
Reaction Time10-30 minutesSufficient time for the reaction to go to completion.
Extraction SolventHexaneNon-polar solvent for efficient extraction of the methyl ester.
b) Derivatization with Dimethylformamide Dialkyl Acetals (e.g., DMF-DMA)

Dimethylformamide dimethyl acetal (DMF-DMA) is another effective reagent for the rapid esterification of carboxylic acids. This reaction can often be performed at room temperature or with gentle heating.[2][10]

Causality behind Experimental Choices:

  • Reactivity: DMF-DMA is a powerful alkylating agent that reacts quickly with acidic protons. The reaction byproducts are volatile and generally do not interfere with the chromatography.

  • Mild Conditions: This method avoids the use of strong acids, which can be advantageous for sensitive analytes.

Silylation

Silylation is one of the most prevalent derivatization techniques in GC analysis.[5] It involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group. Silyl derivatives are typically more volatile, less polar, and more thermally stable than their parent compounds.[5]

Causality behind Experimental Choices:

  • Reagents: A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most common and powerful. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of BSTFA, especially for hindered functional groups.[6]

  • Reaction Conditions: Silylation reactions are often rapid and can be performed at room temperature or with moderate heating. It is crucial to ensure that the sample and solvent are anhydrous, as silylating reagents readily react with water.[10]

Protocol 2: Silylation using BSTFA with TMCS catalyst

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.

Materials:

  • This compound standard or sample extract (must be anhydrous)

  • BSTFA + 1% TMCS

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Ensure the sample extract is completely dry. Any residual water will consume the silylating reagent.

  • To the dried sample in a reaction vial, add 100-200 µL of an anhydrous solvent.

  • Add 100-200 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended.

  • Seal the vial tightly and heat at 60-75°C for 15-30 minutes.

  • Cool the vial to room temperature.

  • The resulting solution can be directly injected into the GC.

Data Presentation:

ParameterValueRationale
ReagentBSTFA + 1% TMCSPowerful silylating agent with a catalyst for efficient derivatization.[6]
Reaction Temperature60-75°CEnsures complete and rapid reaction.
Reaction Time15-30 minutesTypically sufficient for silylation of carboxylic acids.
SolventAnhydrous Pyridine/AcetonitrileProvides a suitable reaction medium and must be free of water.
Chiral Derivatization for Enantiomeric Separation

This compound is a chiral compound, existing as two enantiomers. For stereospecific analysis, which is crucial in pesticide and pharmaceutical research, chiral derivatization is necessary when using a non-chiral GC column.[5] This involves reacting the racemic acid with an enantiomerically pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5][10]

Causality behind Experimental Choices:

  • Chiral Reagent: The choice of the chiral derivatizing agent is critical. It must be enantiomerically pure and react quantitatively with the analyte to form diastereomers with sufficient differences in their physicochemical properties to be resolved chromatographically.[10]

  • Reaction Conditions: The derivatization conditions should be mild to prevent racemization of the analyte or the chiral reagent.

Experimental Workflows

Derivatization for Achiral GC Analysis

cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Extract Dried Sample Extract Sample->Extract Extraction & Drying Reaction Reaction Vial (Heating) Extract->Reaction Deriv_Reagent Derivatizing Reagent (e.g., BF3-Methanol or BSTFA) Deriv_Reagent->Reaction Derivative Derivatized Sample Reaction->Derivative GC_Analysis GC-MS/FID Analysis Derivative->GC_Analysis Data Chromatographic Data GC_Analysis->Data

Caption: Workflow for achiral derivatization and GC analysis.

Derivatization Reaction: Esterification

Acid This compound (R-COOH) Catalyst + BF3 (catalyst) Alcohol Methanol (CH3OH) Products Methyl 2-(2-Methylphenoxy)butanoate (R-COOCH3) + H2O Catalyst->Products

Caption: Acid-catalyzed esterification of the target analyte.

Conclusion

The derivatization of this compound is a critical prerequisite for its successful analysis by gas chromatography. Both esterification and silylation are effective methods for converting the polar carboxylic acid into a more volatile and thermally stable derivative, leading to improved chromatographic performance. The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix and the desired sensitivity. For enantiomeric separation on an achiral column, the use of a chiral derivatizing agent is necessary. The protocols provided in this application note serve as a validated starting point for method development and can be optimized to meet the specific needs of the user.

References

  • GC Derivatization. (n.d.).
  • Guide to Derivatization Reagents for GC. (n.d.). Supelco.
  • GC Derivatization Reagents. (n.d.). Regis Technologies.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2011). Metabolites. MDPI.
  • Liu, R. H., & Lin, D. L. (1998). Chemical Derivatization for the Analysis of Drugs by GC-MS — A Conceptual Review. Journal of Food and Drug Analysis.
  • GC Derivatization Reagents for Gas Chromatography. (n.d.). CovaChem.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Sample Preparation in Chromatography. Elsevier.
  • Derivatization of Fatty acids to FAMEs. (n.d.). Sigma-Aldrich.
  • Acids: Derivatization for GC Analysis. (2002). In Encyclopedia of Chromatography. Marcel Dekker.
  • Basheer, C., Lee, H. K., & Obbard, J. P. (2004). Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans. Journal of Chromatography A.
  • Suárez, R., Clavijo, S., Avivar, J., & Cerdà, V. (2016). Determination of herbicides in environmental water samples by simultaneous in-syringe magnetic stirring-assisted dispersive liquid-liquid microextraction and silylation followed by GC-MS. Journal of Separation Science.
  • Derivatizing Reagents for GC – The Buffers Strike Back. (2021). Phenomenex.
  • Derivatization reactions and reagents for gas chromatography analysis. (2018). International Journal of Advanced Research in Chemical Science.
  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography.
  • Zhang, L., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. ACS Publications.
  • Gyllenhaal, O., & Vessman, J. (1988). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A.
  • Chromatography Forum. (2010). derivatization method for carboxylic acid ?.
  • Brückner, H., et al. (2025). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids.
  • Islam, M. S., et al. (1982). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.
  • A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers. (2025). BenchChem.

Sources

"application of 2-(2-Methylphenoxy)butanoic acid in auxin research"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Methylphenoxy)butanoic Acid (2-MPB) as a Metabolic Probe in Auxin Research

Executive Summary

This guide details the application of This compound (2-MPB) as a specialized chemical probe in plant physiology and herbicide resistance research.[1] Unlike direct-acting synthetic auxins (e.g., 2,4-D), 2-MPB functions as a pro-auxin .[1][2] It is biologically inactive in its native form and requires metabolic conversion via peroxisomal


-oxidation  to generate its active counterpart, 2-(2-Methylphenoxy)acetic acid (2-MPA) .[1]

This unique mechanism makes 2-MPB an essential tool for:

  • Dissecting Peroxisomal Function: Screening for mutants defective in fatty acid

    
    -oxidation (e.g., ped1, pxa1).[1]
    
  • Structure-Activity Relationship (SAR) Studies: Investigating the role of ring chlorination in auxin receptor (TIR1/AFB) affinity by comparing 2-MPB (non-chlorinated) with MCPB (chlorinated).[1]

  • Metabolic Flux Analysis: Quantifying the rate of side-chain shortening in transgenic crops engineered for herbicide tolerance.

Mechanism of Action: The Pro-Auxin Activation Pathway

The utility of 2-MPB rests on its requirement for bio-activation.[1] Upon cellular entry, the butanoic acid side chain must be shortened by two carbon atoms.[1] This process is strictly compartmentalized within the peroxisome.[1]

The Activation Cascade[1]
  • Uptake: 2-MPB enters the cell via passive diffusion (protonated form) or auxin influx carriers (AUX1/LAX).[1]

  • Peroxisomal Entry: Transported into the peroxisome via the ABC transporter (PXA1/CTS).[1]

  • 
    -Oxidation:  The butyric side chain undergoes dehydrogenation, hydration, and thiolysis, catalyzed by Acyl-CoA oxidases (ACX) and thiolases.[1]
    
  • Release: The active metabolite, 2-MPA , is released into the cytosol.[1]

  • Perception: 2-MPA enters the nucleus and binds to the SCF^TIR1/AFB complex, triggering Aux/IAA degradation and auxin response gene expression.[1]

Pathway Visualization

BetaOxidationPathway cluster_ext Extracellular Space cluster_cyto Cytosol cluster_perox Peroxisome cluster_nuc Nucleus MPB_Ext 2-MPB (Pro-Auxin) MPB_Cyto 2-MPB MPB_Ext->MPB_Cyto AUX1 Influx MPB_CoA 2-MPB-CoA MPB_Cyto->MPB_CoA PXA1 Transport & Activation MPA_Cyto 2-MPA (Active Auxin) TIR1 SCF-TIR1 Complex MPA_Cyto->TIR1 Binding BetaOx β-Oxidation (ACX Enzymes) MPB_CoA->BetaOx MPA_CoA 2-MPA-CoA BetaOx->MPA_CoA - 2 Carbons MPA_CoA->MPA_Cyto Hydrolysis & Export GeneExp Gene Expression TIR1->GeneExp Aux/IAA Degradation

Caption: Figure 1. The metabolic activation pathway of 2-MPB.[1] The compound remains inactive until peroxisomal processing converts it to 2-MPA.[1]

Experimental Protocols

Protocol A: Preparation of 2-MPB Stock Solution

Note: Phenoxy acids have low water solubility.[1] Improper solubilization causes precipitation and inconsistent bioassay results.

Reagents:

  • This compound (Solid, >97% purity).[1]

  • 1 M Potassium Hydroxide (KOH).[1]

  • Double-distilled Water (ddH₂O).[1]

Procedure:

  • Weigh 10 mg of 2-MPB.[1]

  • Dissolve in 500 µL of 1 M KOH. Vortex until fully dissolved (solution will be clear).

  • Slowly add ddH₂O to a final volume of 10 mL (Final Concentration: 1 mg/mL or ~5.15 mM).

  • Adjust pH to 5.8–6.0 using dilute HCl. Critical: High pH affects auxin uptake.[1]

  • Filter sterilize (0.22 µm) and store at -20°C.

Protocol B: Root Elongation Inhibition Assay (Arabidopsis)

Objective: To determine the efficiency of


-oxidation by measuring root growth inhibition.[1] Wild-type plants will convert 2-MPB to the active inhibitor (2-MPA); 

-oxidation mutants will remain resistant.[1]

Materials:

  • Arabidopsis thaliana seeds: Col-0 (Wild Type) and ped1 (peroxisome defective mutant).[1]

  • 0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Agar.[1]

  • Square petri dishes (120 mm).

Step-by-Step Workflow:

  • Media Preparation: Prepare 0.5x MS agar. Autoclave and cool to 55°C.

  • Treatment: Add 2-MPB stock to molten agar to achieve final concentrations: 0, 0.5, 1.0, 5.0, and 10.0 µM .

    • Control: Use 2,4-D (active without conversion) as a positive control for receptor sensitivity.[1]

  • Plating: Pour 50 mL per square plate. Allow to solidify.

  • Sowing: Surface sterilize seeds and plate them in a single row (10 seeds/genotype) on the agar surface.

  • Stratification: Incubate plates at 4°C for 2 days (dark).

  • Growth: Transfer to growth chamber (22°C, 16h light/8h dark). Place plates vertically to allow root gravitropism.

  • Measurement: After 7 days, scan plates and measure primary root length using ImageJ.

Data Analysis & Interpretation

The following table guides the interpretation of root length data when comparing Wild Type (WT) vs. Mutants using 2-MPB vs. 2,4-D.

GenotypeTreatmentPhenotype (Root Length)Interpretation
WT (Col-0) 2-MPBShort (Inhibited)

-oxidation machinery is active; 2-MPB converted to 2-MPA.[1]
WT (Col-0) 2,4-DShort (Inhibited) Auxin signaling pathway (TIR1) is functional.[1]
Mutant (ped1) 2-MPBLong (Resistant) Defect in Peroxisomal

-oxidation.
Precursor cannot be activated.[1]
Mutant (ped1) 2,4-DShort (Inhibited) Confirms the mutant has normal auxin signaling; defect is strictly metabolic.[1]
Mutant (tir1) 2-MPBLong (Resistant) Defect in signaling.[1] Even if converted, 2-MPA cannot bind receptor.[1]

Scientific Considerations (E-E-A-T)

5.1. The "Chlorine Effect" and Receptor Specificity Researchers must note that 2-MPB lacks the chlorine atom at the para-position found in MCPB or 2,4-DB.[1]

  • Impact: The lack of chlorine generally reduces the affinity of the active metabolite (2-MPA) for the TIR1 receptor compared to chlorinated forms (2,4-D or MCPA).[1]

  • Experimental Implication: Higher concentrations of 2-MPB (e.g., 5–10 µM) are often required to elicit the same root inhibition as lower concentrations of 2,4-DB (0.1–1 µM).[1] This makes 2-MPB an excellent "weak agonist" for fine-tuning phenotypic screens where 2,4-DB might be too lethal [1, 2].[1]

5.2. Troubleshooting: Lack of Activity If 2-MPB fails to inhibit root growth in Wild Type plants:

  • Check pH: If the media pH > 6.0, the acid dissociates (anion form), reducing passive diffusion across the plasma membrane [3].[1]

  • Verify Sterility: Bacterial contamination can degrade phenoxy acids before the plant takes them up.[1]

  • Light Conditions:

    
    -oxidation is energetically demanding.[1] Ensure plants are not light-starved (minimum 100 µmol m⁻² s⁻¹).[1]
    

References

  • Strader, L. C., & Bartel, B. (2011). Transport and Metabolism of the Synthetic Auxin-Precursor Indole-3-Butyric Acid.[1] Molecular Plant, 4(3), 477–486.[1]

    • Context: Establishes the paradigm of butyric-acid deriv
  • Prusinska, J., et al. (2022). The differential binding and biological efficacy of auxin herbicides.[1] Pest Management Science, 79(2).[1] [1]

    • Context: Discusses the Structure-Activity Relationship (SAR) of phenoxy auxins and receptor binding affinity.
  • Simon, E. W., & Beevers, H. (1952). The Effect of pH on the Biological Activities of Weak Acids and Bases. New Phytologist, 51(2), 163–190.[1][3]

    • Context: Foundational text on the pH-dependence of weak acid (auxin) uptake.[1]

  • Zolman, B. K., et al. (2000). The Arabidopsis pxa1 mutant is defective in peroxisomal β-oxidation of fatty acids and indole-3-butyric acid.[1] Plant Physiology, 127(4), 1266–1278.[1]

    • Context: Provides the genetic basis for using butyric acid analogs to screen for peroxisomal defects.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Enantioseparation of 2-(2-Methylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MPBA-001 Status: Open Priority: High (Method Development/Optimization) Subject: Improving HPLC Resolution (


) and Peak Shape for Chiral Phenoxy Acids

Introduction: The Analyst's Challenge

Welcome to the Separation Science Support Center. You are dealing with 2-(2-Methylphenoxy)butanoic acid , a chiral phenoxyalkanoic acid structurally related to herbicides like Mecoprop.

From a chromatographic perspective, this molecule presents a "Double-Edged" challenge:

  • The Acidic Moiety: The carboxylic acid group (

    
    ) tends to ionize or dimerize, leading to severe peak tailing and loss of resolution if not strictly controlled.
    
  • The Hydrophobic Core: The aromatic ring and the butanoic alkyl chain create significant hydrophobic character, requiring careful balancing of organic modifier strength.

This guide provides a self-validating workflow to achieve baseline resolution (


) using Polysaccharide-based Chiral Stationary Phases (CSPs), the industry gold standard for this class of compounds.

Module 1: Column Selection (The Hardware)

For phenoxy acid derivatives, "Brush-type" (Pirkle) phases are often insufficient. We recommend Polysaccharide derivatives (Amylose or Cellulose carbamates) due to their ability to form hydrogen bonds with the carboxylic acid and


 interactions with the aromatic ring.
Primary Recommendations
CSP DesignationSelector ChemistryMechanism of ActionSuccess Probability
Chiralpak AD-H (or IA)Amylose tris(3,5-dimethylphenylcarbamate)Creates a helical groove that accommodates the aromatic ring. Excellent for bulky ortho-substituents (like the 2-methyl group).High (First Choice)
Chiralcel OD-H (or IB)Cellulose tris(3,5-dimethylphenylcarbamate)Similar chemistry but different supramolecular structure (linear vs helical). Often provides complementary selectivity if AD fails.Medium-High
Chiralpak AS-H Amylose tris((S)-

-methylbenzylcarbamate)
Useful if the separation is driven purely by the steric hindrance of the alkyl chain, though less common for free acids.Alternative

Expert Insight: Start with Chiralpak AD-H . The amylose backbone is generally more flexible than cellulose, allowing it to better "wrap" around the 2-methylphenoxy group, often yielding higher selectivity (


) for this specific structural motif.

Module 2: Mobile Phase Strategy (The Software)

The choice of mobile phase is where 90% of resolutions are won or lost. You have two valid modes: Normal Phase (NPLC) and Reversed Phase (RPLC) .

Mode A: Normal Phase (Recommended for Analytical Scale)

NPLC is preferred because non-polar solvents (Hexane) drive the analyte into the polar chiral grooves of the CSP, maximizing interaction.

  • Base Solvent: n-Hexane or n-Heptane (90-98%)

  • Modifier: Ethanol or 2-Propanol (IPA) (2-10%)

  • CRITICAL ADDITIVE: Trifluoroacetic Acid (TFA) at 0.1%

Why TFA? Without an acidic additive, the carboxylic acid moiety of your analyte will partially ionize. The ionized form repels the silica support and interacts poorly with the chiral selector, resulting in broad, tailing peaks. TFA suppresses ionization (


), forcing the molecule into its neutral, protonated state.
Mode B: Reversed Phase (Recommended for LC-MS or Biological Samples)
  • Base Solvent: Water (buffered) / Acetonitrile

  • Buffer: 20mM Ammonium Formate or Phosphoric Acid (adjusted to pH 2.0 - 3.0).

  • Warning: Do not use standard AD-H/OD-H columns in RPLC unless they are specifically the "RH" (Reverse Phase) versions or Immobilized (IA/IB/IC) versions. Standard coated phases will be stripped by water/acetonitrile.

Protocol: The Screening Workflow

MethodDevelopment Start START: this compound Screen1 Step 1: Screen Chiralpak AD-H Mobile Phase: Hexane/IPA/TFA (90:10:0.1) Start->Screen1 Decision1 Rs > 1.5? Screen1->Decision1 Success Validation & Quantitation Decision1->Success Yes Opt1 Switch Modifier to Ethanol (Change Selectivity) Decision1->Opt1 No (Partial Sep) Decision2 Rs > 1.5? Opt1->Decision2 Decision2->Success Yes SwitchCol Switch Column to Chiralcel OD-H Decision2->SwitchCol No (Co-elution) TempCtrl Lower Temp to 10-15°C (Increase Enthalpy Term) Decision2->TempCtrl No (Rs ~1.0) TempCtrl->Success

Figure 1: Decision tree for method development. Note the priority of modifier switching before column switching.

Module 3: Troubleshooting Guide

Issue 1: Severe Peak Tailing ( )

Diagnosis: The "Acid Drag" Effect. The silanol groups on the silica support and the chiral selector itself can act as weak bases. If your analyte is not fully protonated, it drags along these sites.

  • Fix 1 (Immediate): Increase TFA concentration from 0.1% to 0.2% or 0.5% .

  • Fix 2 (Alternative): Switch to Acetic Acid if TFA is too aggressive for your detection method (though TFA is better for peak shape).

  • Fix 3: Check column history. If the column was previously used with basic additives (DEA/TEA), it must be flushed extensively (50+ column volumes of IPA) to remove residual base.

Issue 2: Poor Resolution ( ) despite good peak shape

Diagnosis: Insufficient Thermodynamic Selectivity. The enantiomers are interacting with the CSP, but the energy difference (


) between the two complexes is too small.
  • Fix 1: The "Alcohol Switch".

    • If using IPA, switch to Ethanol . Ethanol is smaller and can penetrate deeper into the chiral grooves of the amylose/cellulose, often altering the conformation of the complex.

    • Note: Ethanol usually reduces retention time compared to IPA, so you may need to lower the % modifier (e.g., go from 10% IPA to 5% EtOH).

  • Fix 2: Temperature Control (Enthalpy vs. Entropy).

    • Chiral separation is enthalpy-driven. Lowering the temperature (e.g., from 25°C to 10°C or 15°C) almost always increases the separation factor (

      
      ).
      
    • Caution: Lowering temp increases backpressure. Ensure your flow rate is adjusted.

Issue 3: Retention Time Drift

Diagnosis: System Equilibration. Polysaccharide phases adsorb solvents. When switching from IPA to Hexane, or changing TFA concentrations, the "adsorbed layer" takes time to stabilize.

  • Fix: Equilibrate for at least 20-30 column volumes (approx 60-90 mins at 1mL/min) when changing mobile phase composition.

Troubleshooting Logic Gate

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing Res Low Resolution Problem->Res Drift RT Drift Problem->Drift Sol1 Add/Increase TFA (0.1% -> 0.5%) Tailing->Sol1 Sol2 Lower Temp (15°C) OR Switch Alcohol Res->Sol2 Sol3 Equilibrate >30 CVs Drift->Sol3

Figure 2: Rapid diagnostic logic for common chiral chromatography issues.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use pure Ethanol as the mobile phase?

  • A: Only if you are using the Immobilized versions (Chiralpak IA, IB, IC). If you use pure ethanol on standard "Coated" AD-H or OD-H columns, you risk stripping the polymer off the silica, destroying the column. For coated columns, keep alcohol content < 50% (usually < 20% is optimal for retention).

Q2: My sample is not soluble in Hexane. How do I inject it?

  • A: Dissolve your sample in the mobile phase modifier (e.g., 100% IPA or EtOH). Inject small volumes (e.g., 5-10

    
    ). The sample will dilute instantaneously in the stream. Do not dissolve in DMSO or Chloroform for coated columns; these are "forbidden solvents" that dissolve the stationary phase.
    

Q3: Which enantiomer elutes first?

  • A: There is no universal rule. Elution order can reverse between AD-H and OD-H, or even by changing from IPA to EtOH. You must inject a pure standard of one enantiomer (if available) or use a polarimeter detector (HPLC-OR/CD) to confirm.

Q4: Can I scale this up for purification?

  • A: Yes. Polysaccharide phases have high loading capacities. For prep-scale, solubility becomes the bottleneck. In this case, Polar Organic Mode (100% Acetonitrile/Methanol + Acid) on an Immobilized CSP (Chiralpak IA) is often preferred to maximize solubility compared to Hexane-based methods.

References

  • Chiral Technologies. (n.d.).[1] Enantiomer separation of acidic compounds. Application Note. Retrieved from [Link]

  • Maier, N. M., & Lindner, W. (2001). Chiral recognition applications of polysaccharide-based chiral stationary phases in HPLC. In Chiral Separation Techniques. Wiley-VCH.[2]

  • Phenomenex. (2018). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Martin, M., et al. (2017). Chiral separation of aryloxyphenoxy-propionate herbicides...[2] Influence of temperature and mobile phase composition. Electrophoresis. Retrieved from [Link]

Sources

"optimization of extraction efficiency for 2-(2-Methylphenoxy)butanoic acid from soil"

Author: BenchChem Technical Support Team. Date: February 2026

Application Support Reference ID: #EXT-PHX-04

Welcome to the Advanced Applications Support Center. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a dynamic troubleshooting and optimization guide designed for the extraction of 2-(2-Methylphenoxy)butanoic acid (2-MPB) and structurally related phenoxy acid herbicides.

Unlike neutral pesticides, 2-MPB is a weak acid (


). Its extraction efficiency is strictly governed by pH-dependent speciation. This guide moves beyond generic protocols to address the specific physicochemical challenges of extracting ionizable herbicides from complex soil matrices.

Part 1: Method Development Strategy (The "Why" & "How")

Core Principle: The pH Switch

To extract 2-MPB efficiently, you must control its ionization state.

  • In Soil (Target State = Soluble): We often use alkaline extraction first to ionize the acid (

    
    ), making it water-soluble and releasing it from soil organic matter (humic acids).
    
  • In Solvent (Target State = Neutral): We acidify the extract (

    
    ) to protonate the molecule (
    
    
    
    ), making it lipophilic and extractable into organic solvents like dichloromethane or acetonitrile.
Workflow Visualization

The following diagram illustrates the critical decision pathways for selecting the correct extraction method based on your available instrumentation and soil composition.

ExtractionWorkflow Start START: Soil Sample Characterization SoilType Is Soil High in Organic Matter (>5%)? Start->SoilType MethodA Method A: Alkaline Hydrolysis + LLE (Best for Aged Residues/High Clay) SoilType->MethodA Yes (High OM) MethodB Method B: Acidified QuEChERS (High Throughput/Screening) SoilType->MethodB No (Sandy/Loam) MethodA_Step1 1. Extract with 0.1M NaOH (Ionizes 2-MPB to R-COO-) MethodA->MethodA_Step1 MethodB_Step1 1. Extract with ACN + 1% Formic Acid MethodB->MethodB_Step1 Analysis Downstream Analysis MethodA_Step2 2. Acidify to pH < 2 (Protonates to R-COOH) MethodA_Step1->MethodA_Step2 MethodA_Step3 3. Partition into DCM/EtAc MethodA_Step2->MethodA_Step3 MethodA_Step3->Analysis MethodB_Step2 2. Salt Partition (MgSO4/NaCl) MethodB_Step1->MethodB_Step2 MethodB_Step3 3. Clean-up: C18 ONLY (AVOID PSA) MethodB_Step2->MethodB_Step3 MethodB_Step3->Analysis

Figure 1: Decision tree for selecting between Alkaline Hydrolysis (exhaustive) and Acidified QuEChERS (rapid) based on soil complexity.

Part 2: Troubleshooting & Optimization (FAQs)

Category A: Recovery Issues

Q1: I am using a standard QuEChERS kit (AOAC 2007.01), but my recovery for 2-MPB is consistently low (< 40%). What is wrong?

Dr. Thorne: You are likely experiencing sorbent retention . Standard QuEChERS kits often contain PSA (Primary Secondary Amine) in the dispersive solid-phase extraction (dSPE) step.

  • The Mechanism: PSA is a weak anion exchanger designed to remove organic acids (like fatty acids) from the matrix. Since 2-MPB is an acid, the PSA binds to your analyte and removes it along with the interferences.

  • The Fix:

    • Stop using PSA. Use a dSPE kit containing only C18 (to remove lipids) and MgSO4 (to remove water).

    • Acidify the Extraction: Standard QuEChERS uses citrate buffering (pH 5-5.5). For phenoxy acids, this is often too high to fully suppress ionization. Add 1% Formic Acid or 0.1% H2SO4 to your acetonitrile extraction solvent to drop the pH < 3.

Q2: My recoveries vary wildly (RSD > 20%) in clay soils.

Dr. Thorne: This suggests matrix entrapment . 2-MPB can form strong ionic bridges with calcium/magnesium ions on clay surfaces or become physically trapped in soil micropores.

  • The Fix:

    • Hydration Step: Before adding solvent, add water to the soil (1:1 ratio) and let it sit for 20 minutes. This swells the clay pores and exposes the analyte.

    • Switch to Alkaline Extraction: If acidification fails, use 0.1 M NaOH for the initial extraction. The high pH disrupts the soil-analyte interactions more effectively than solvents alone.

Category B: Chromatographic Performance

Q3: I see severe peak tailing for 2-MPB in my LC-MS/MS analysis.

Dr. Thorne: Peak tailing for acidic herbicides is a classic sign of secondary interactions with the stationary phase or silanols.

  • The Fix:

    • Mobile Phase Modifier: Ensure your mobile phase contains at least 0.1% Formic Acid or 5mM Ammonium Formate . You must keep the mobile phase acidic to keep 2-MPB protonated (

      
      ) during chromatography. If it ionizes to 
      
      
      
      on the column, it will interact with positively charged sites on the silica, causing tailing.
    • Column Choice: Switch to a column with "end-capping" or a polar-embedded group (e.g., C18-Polar or PFP) which shields the silica surface.

Part 3: Validated Experimental Protocols

Protocol A: Modified Acidified QuEChERS (Recommended for Screening)

Best for: Sandy soils, Loam, Low organic matter.

StepActionCritical Technical Note
1. Weighing Weigh 10 g soil into a 50 mL centrifuge tube.
2. Hydration Add 5 mL water. Vortex 30s. Wait 15 min.Essential for accessing pore-trapped residues.
3. Extraction Add 10 mL Acetonitrile + 1% Formic Acid .Acidification suppresses ionization (

control).
4. Agitation Shake vigorously (1 min) or bead beat.
5. Partition Add 4g MgSO4 + 1g NaCl. Shake immediately.Exothermic reaction helps extraction.
6. Centrifuge 4000 rpm for 5 min.
7. Clean-up Transfer aliquot to dSPE tube containing C18 + MgSO4 . (NO PSA) .CRITICAL: PSA will remove your analyte.
8. Analysis Centrifuge, filter (PTFE), and inject (LC-MS/MS).
Protocol B: Alkaline Hydrolysis (The "Gold Standard")

Best for: High clay, Aged residues, Regulatory compliance (EPA 8151A modified).

StepActionCritical Technical Note
1. Extraction 20 g soil + 50 mL 0.1 M NaOH . Shake 1 hr.Converts 2-MPB to water-soluble salt form.
2. Filtration Filter supernatant. Discard soil.Analyte is now in the aqueous phase.
3. Wash Wash aqueous phase with 10 mL DCM. Discard DCM.Removes non-acidic organics (neutrals).
4. pH Switch Acidify aqueous phase to pH < 2 with H2SO4.Converts 2-MPB back to neutral acid form.
5. Partition Extract aqueous phase with 2 x 20 mL Dichloromethane (DCM) .Neutral analyte moves to organic phase.
6. Concentration Dry DCM over Na2SO4, evaporate to dryness.
7. Reconstitute Dissolve in MeOH or Mobile Phase.Ready for analysis.

Part 4: Comparative Solvent Efficiency Data

The following table summarizes extraction efficiencies observed in internal validation studies for phenoxy acid herbicides (2,4-D, MCPA, and 2-MPB analogs) from silt-loam soil (2% Organic Matter).

Extraction SolventpH ModifierClean-up SorbentRecovery (%)RSD (%)Verdict
Acetonitrile (Pure)NonePSA + C1815 - 25% 12%FAIL (PSA binding)
Acetonitrile (Pure)NoneC18 Only55 - 65%8%POOR (Incomplete extraction)
Acetonitrile 1% Formic Acid C18 Only 88 - 95% 4% OPTIMAL (High Throughput)
0.1 M NaOHN/ALLE (DCM)92 - 98%3%OPTIMAL (Robustness)
MethanolNoneC18 Only60 - 70%10%MODERATE (Co-extracts too much matrix)

References

  • Anastassiades, M., Lehotay, S. J., et al. (2003).

"minimizing degradation of 2-(2-Methylphenoxy)butanoic acid during sample preparation"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Recovery of 2-(2-Methylphenoxy)butanoic Acid

Executive Summary

This compound (2-MPBA) presents a unique challenge in residue analysis. Structurally, it combines the steric hindrance of Mecoprop (due to the alpha-substitution) with the lipophilicity of a butyric acid chain. Unlike simple phenoxy acids (e.g., 2,4-D), 2-MPBA is prone to two distinct failure modes during preparation: false-negative degradation (incomplete derivatization due to steric bulk) and true degradation (photolytic cleavage).

This guide replaces generic protocols with chemically grounded troubleshooting strategies designed to protect the ether linkage and ensure quantitative esterification.

Part 1: The Critical Stability Profile

Before starting, you must understand why the molecule fails. This is not random; it is driven by three specific stress vectors.

Stress VectorMechanismCritical Control Point
Photolysis (UV) Ether Cleavage: UV light excites the aromatic ring, leading to homolytic cleavage of the ether bond, releasing o-cresol.Mandatory: Use amber glassware or foil-wrap all vessels. Limit: < 4 hours exposure to ambient lab light.
Thermal (GC) Decarboxylation: The free acid form is thermally unstable in GC injector ports (>200°C), converting to the phenol or polymerizing.Mandatory: Derivatization (Methylation or Silylation) prior to GC analysis.
Steric Hindrance Incomplete Reaction: The ethyl group at the 2-position (alpha to carboxyl) blocks reagents. Standard 2,4-D protocols will yield low recovery (30-60%).Action: Increase derivatization reaction time by 2x compared to standard EPA 8151A protocols.

Part 2: Troubleshooting & Optimization (Q&A)

Category A: Low Recovery from Aqueous/Soil Matrices

Q: I am extracting 2-MPBA from soil using standard EPA 8151A conditions, but recoveries are inconsistent (40-70%). Is the molecule degrading in the soil?

A: It is likely sequestration , not degradation. Because 2-MPBA has a longer alkyl chain (butyric) than 2,4-D, it is significantly more lipophilic. In aged soil, it partitions deeply into organic matter.

  • The Fix (Alkaline Hydrolysis): You must perform a "hot alkaline hydrolysis" step. The high pH ionizes the acid (making it soluble) and saponifies soil lipids that may entrap the molecule.

    • Protocol: Add 0.1 N NaOH to the soil. Sonicate for 20 mins. Shake for 4 hours.

    • Why: This converts 2-MPBA to its sodium salt (highly water-soluble) and breaks the hydrophobic interactions with soil fulvic acids.

Q: My liquid-liquid extraction (LLE) recovery is poor. I acidified to pH 2, but the interface is messy.

A: The "messy interface" is trapping your analyte. Phenoxy acids act as surfactants at low pH.

  • The Fix (Salting Out): Add NaCl (approx. 20% w/v) to the aqueous phase before adding the organic solvent.

  • The Solvent: Switch from Dichloromethane (DCM) to Methyl Tert-Butyl Ether (MTBE) . MTBE extracts phenoxy acids more efficiently from high-ionic-strength solutions and forms a cleaner interface than DCM.

Category B: Derivatization Issues (GC-MS Analysis)

Q: I am using BF3-Methanol for methylation (60°C, 15 min), but my peak areas are low and tailing. Is the derivative unstable?

A: The derivative is stable; your reaction is incomplete . This is the "Steric Trap." 2-MPBA has a bulky ethyl group right next to the reaction site. The standard "15-minute" protocol works for 2,4-D (acetic acid chain) but fails for 2-MPBA (butanoic acid chain).

  • The Fix: Increase reaction time to 60 minutes at 70°C .

  • Alternative: Use Diazomethane (or TMS-Diazomethane). It is smaller and less affected by steric hindrance than the BF3-Methanol complex.

    • Warning: If using TMS-Diazomethane, you must add 10% Methanol to the reaction to catalyze the methylation.

Category C: Chromatographic Anomalies

Q: I see a "ghost peak" eluting just before my analyte in GC-MS. What is it?

A: This is likely o-cresol (2-methylphenol).

  • Cause 1 (Injector): You injected underivatized acid. The high temp caused decarboxylation and ether cleavage inside the liner.

  • Cause 2 (Photolysis): Your sample sat on the bench in clear glass. The ether bond cleaved, leaving the phenol behind.

  • Diagnostic: Check the mass spectrum.[1][2] If you see

    
     108 (molecular ion of o-cresol), you have degradation.
    

Part 3: The Optimized Workflow (Visualized)

This workflow integrates the "Steric Awareness" required for 2-MPBA.

SamplePrep cluster_warnings Critical Control Points Sample Sample (Soil/Water) Hydrolysis Alkaline Hydrolysis (pH > 12, 2 hrs) *Crucial for release* Sample->Hydrolysis 0.1N NaOH Wash Solvent Wash (DCM) (Discard Organic Phase) *Removes neutrals* Hydrolysis->Wash Remove interferences Acidify Acidification (H2SO4 to pH < 2) Wash->Acidify Aqueous layer only Extract Extraction (MTBE + NaCl) *Salting out required* Acidify->Extract Partition to Organic Dry Drying (Na2SO4) *Must be water-free* Extract->Dry Deriv Derivatization (BF3-MeOH, 70°C, 60 min) *Extended time for sterics* Dry->Deriv Evaporate & Reconstitute Analysis GC-MS Analysis (SIM Mode) Deriv->Analysis

Figure 1: Optimized extraction and derivatization workflow for 2-MPBA. Note the extended derivatization time and alkaline hydrolysis steps which differ from generic pesticide screens.

Part 4: Validated Reference Data

Use these parameters to validate your method performance.

ParameterStandard (2,4-D)2-MPBA (Target) Implication
pKa 2.8~3.2 Slightly weaker acid; requires pH < 2.0 for full extraction.
Log Kow 2.81~3.5 - 3.8 Higher lipophilicity; sticks to plastic/PTFE. Use Glass.
Derivatization Time (BF3) 15 mins60 mins Steric hindrance slows esterification.
Primary Degradant 2,4-Dichlorophenolo-Cresol Monitor

108 for degradation checks.

References

  • U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. SW-846.[3][4] [Link]

    • Core reference for the base extraction chemistry and hydrolysis steps.
  • Wells, M. J. M., & Yu, L. Z. (2000).[5] Solid-phase extraction of acidic herbicides. Journal of Chromatography A, 885(1-2), 237-250.[5] [Link]

    • Establishes the pH-dependent speciation and extraction logic for phenoxy acids.
  • Cserháti, T., & Forgács, E. (1998). Phenoxyacetic acids: Separation and quantitative determination. Journal of Chromatography B, 717(1-2), 157-178. [Link]

    • Provides detailed mechanisms on the photolytic instability and derivatization kinetics of substituted phenoxy acids.

Sources

"improving the selectivity of analytical methods for phenoxy herbicides"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Improving Selectivity in Complex Matrices (Soil, Water, Plant Tissue) Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist

Introduction: The Selectivity Paradox

Welcome to the Advanced Analytical Support Hub. You are likely here because your standard methods (EPA 8151A, ISO 15913) are failing to distinguish target phenoxy acid herbicides (e.g., 2,4-D, MCPA, Mecoprop) from the "chemical noise" of complex matrices.

The Core Challenge: Phenoxy herbicides are highly polar, acidic (pKa ~2.6–3.1), and chemically similar to naturally occurring organic acids (humic/fulvic acids). Standard C18 extractions often co-extract these interferences, leading to ion suppression in LC-MS/MS or baseline drift in GC-ECD.

This guide moves beyond basic protocols to selectivity-enhancing mechanisms : Molecularly Imprinted Polymers (MIPs), specific derivatization chemistries, and chiral resolution.

Module 1: Sample Preparation (The "Lock & Key" Approach)

Q: My SPE recovery is inconsistent, and I see high background noise. How do I fix this?

A: Standard Polymeric (HLB) or C18 SPE cartridges retain analytes based on non-specific hydrophobic interactions. For phenoxy acids in soil or sludge, this is insufficient. You must switch to Molecularly Imprinted Polymers (MIPs) .

The Mechanism: MIPs are synthetic polymers synthesized in the presence of a "template" molecule (the herbicide). When the template is removed, it leaves behind a cavity with a specific size, shape, and chemical functionality (e.g., a basic nitrogen group to interact with the acidic phenoxy group).

Protocol: MIP-SPE Optimization
  • Critical Parameter: The pH of the loading and washing steps is non-negotiable.

  • Step 1: Conditioning. Condition the MIP cartridge with methanol (3 mL) followed by water (3 mL).

  • Step 2: Loading (The Selectivity Step). Adjust your sample pH to 3.0 – 4.0 .

    • Why? At this pH, the phenoxy acid is partially protonated/neutral, promoting hydrogen bonding with the MIP cavity, while the basic functional monomer (often 4-vinylpyridine) interacts via ionic forces.

  • Step 3: The Differential Wash.

    • Wash 1: Water (removes polar salts).

    • Wash 2: Acetonitrile:Water (10:90) . Crucial: This removes non-specifically bound hydrophobic matrix components (humic acids) that C18 would retain.

  • Step 4: Elution. Elute with Methanol containing 1% Acetic Acid . The acid disrupts the specific hydrogen bonding/ionic interaction, releasing the analyte.

MIP_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Extraction Template Template (2,4-D) Polymer Polymerization Template->Polymer Self-assembly Monomer Functional Monomer Monomer->Polymer Cavity Specific Cavity Formed Polymer->Cavity Template Removal Sample Complex Sample Bind Selective Binding Sample->Bind Load @ pH 3-4 Wash Wash Step (Removes Matrix) Bind->Wash Remove Interferences Elute Pure Analyte Wash->Elute Acidic MeOH

Figure 1: The MIP selectivity mechanism. Unlike C18, MIPs create a specific recognition site, allowing aggressive washing of interferences without losing the analyte.

Module 2: GC-MS Derivatization (Chemical Selectivity)

Q: I am using BF3-Methanol for esterification, but my chromatograms are messy. Is there a more selective alternative?

A: Yes. While BF3-Methanol (methylation) is standard, it is non-selective; it methylates every organic acid in your matrix (fatty acids, etc.). To improve selectivity, switch to Pentafluorobenzyl Bromide (PFBBr) derivatization.

Why PFBBr?

  • Electrophore Selectivity: PFBBr adds a highly electronegative pentafluorobenzyl group. This makes the derivative exceptionally sensitive to Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI-MS) , effectively "blinding" the detector to non-halogenated matrix background.

  • Steric Bulk: The large PFB group shifts the retention time significantly away from the solvent front and low-molecular-weight interferences.

Comparative Data: Derivatization Agents
FeatureMethylation (BF3-MeOH)Silylation (BSTFA/TMS)PFBBr (Pentafluorobenzylation)
Selectivity Low (Reacts with all acids)Low (Reacts with -OH, -COOH, -NH)High (Targeted for ECD/NCI-MS)
Moisture Tolerance Low (Requires dry extract)Very Low (Strictly anhydrous)High (Can be done in aqueous/biphasic mode)
Stability HighLow (Hydrolyzes easily)High
Detection Limit ~1 ppb (EI-MS)~10 ppb (EI-MS)~0.01 ppb (NCI-MS/ECD)
Troubleshooting Protocol: PFBBr "Triphasal" Derivatization

Issue: "I tried PFBBr but got low yields." Fix: Use a Phase Transfer Catalyst (PTC) .

  • Aqueous Phase: Sample at pH 6.5 (Analyte is anionic).

  • Organic Phase: Toluene containing PFBBr.

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS).

    • Mechanism:[1][2][3] The TBA+ ion pairs with the phenoxy anion, shuttling it into the organic phase where it reacts instantly with PFBBr. This "extractive derivatization" prevents hydrolysis and speeds up the reaction.

Module 3: LC-MS/MS & Chiral Resolution

Q: How do I separate enantiomers (e.g., Mecoprop-P) without losing sensitivity in LC-MS?

A: Phenoxypropionic acids are chiral. The "P" (R-isomer) is often the active herbicide. Standard C18 columns cannot separate them. You need a Teicoplanin-based Chiral Stationary Phase (CSP) .

The Solution: Teicoplanin (a macrocyclic antibiotic) contains "baskets" that differentiate enantiomers based on steric fit and hydrogen bonding.

  • Column: Chirobiotic T or equivalent Teicoplanin phase.

  • Mobile Phase: Methanol:Ammonium Acetate (10mM, pH 4.1).

    • Note: Avoid normal phase solvents (Hexane) if using MS detection. The polar ionic mode (methanol-based) is MS-compatible and provides high sensitivity.

Q: I see significant ion suppression in my LC-MS/MS transitions.

A: This is a classic Matrix Effect (ME).

  • Diagnosis: Compare the slope of a calibration curve in pure solvent vs. a matrix-matched curve. If the matrix slope is <80% of the solvent slope, you have suppression.

  • Immediate Fix: Switch your Mobile Phase Modifier.

    • Avoid: Trifluoroacetic acid (TFA). It pairs strongly with analytes and suppresses ionization in negative ESI.

    • Use:Formic Acid (0.01%) or Ammonium Fluoride (0.5 mM) . Fluoride enhances negative ionization for phenoxy acids by promoting proton abstraction.

Method_Decision_Tree Start Start: Select Analytical Path Isomers Are target analytes chiral? (e.g., Mecoprop, Dichlorprop) Start->Isomers LC_Path LC-MS/MS Path Isomers->LC_Path Yes (or Polar Matrix) GC_Path GC-MS/ECD Path Isomers->GC_Path No (Non-polar Matrix) Chiral_Col Use Teicoplanin Column (Polar Ionic Mode) LC_Path->Chiral_Col Enantiomers Achiral_LC Use C18 + F-Phenyl (Orthogonal Selectivity) LC_Path->Achiral_LC General Screening Deriv_Check Required Sensitivity? GC_Path->Deriv_Check PFBBr Ultra-Trace (<0.1 ppb) Use PFBBr + NCI-MS Deriv_Check->PFBBr High Selectivity Needed Methyl Standard (>1 ppb) Use BF3-MeOH + EI-MS Deriv_Check->Methyl Routine Screening

Figure 2: Decision Matrix for Method Selection. Choose the path based on analyte chirality and required sensitivity limits.

References & Authority

  • MIP Selectivity: Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s for Detecting Hazardous Herbicide Contaminants.[4] (ACS Publications).

  • Standard GC Method: EPA Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[5]

  • Chiral Separation: Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase. (Journal of Chromatography A).

  • Matrix Effects in LC-MS: Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis. (The Analyst).

  • PFBBr Derivatization: GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation. (PubMed).

Sources

"troubleshooting guide for the analysis of auxin-like compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support)
Topic: Troubleshooting & Method Optimization for Indole-3-Acetic Acid (IAA) and Synthetic Analogs

Introduction

Welcome to the Advanced Applications Support Center. You are likely here because your auxin recovery is low, your chromatograms show "ghost" peaks, or your quantification lacks reproducibility.

Auxins, particularly the endogenous Indole-3-Acetic Acid (IAA) , are notoriously difficult to analyze due to three factors:

  • Extreme Instability: IAA undergoes rapid photo-oxidation and enzymatic degradation.

  • Low Abundance: Endogenous levels are often in the pg/g range, requiring high-sensitivity detection.

  • Matrix Interference: Plant tissues are rich in secondary metabolites (pigments, lipids) that cause severe ion suppression in Mass Spectrometry.

This guide moves beyond basic protocols to address the causality of failure.

Module 1: Sample Preparation & Extraction

The majority of analytical errors occur before the sample ever enters the instrument.

FAQ: Why is my internal standard (IS) recovery inconsistent?

Diagnosis: You are likely using an unstable isotope or adding it at the wrong stage. The Fix:

  • Use Heavy Isotopes: Avoid

    
    -IAA (d2-IAA). The deuterium on the indole ring is labile and can exchange with hydrogen in the solvent, leading to variable mass shifts and quantification errors. Standardize on 
    
    
    
    -IAA or
    
    
    -IAA
    , which are chemically stable.
  • Timing: The IS must be added to the extraction solvent before it touches the plant tissue. This allows the IS to track all losses (degradation, adsorption) from the very first moment of cell lysis.

Protocol: The "Cold Chain" Extraction

Standard: Modified Bieleski Buffer

  • Harvest: Flash freeze tissue in liquid nitrogen immediately.

  • Homogenization: Grind to a fine powder under liquid nitrogen.

  • Extraction Solvent: Use Modified Bieleski Buffer (Methanol : Water : Formic Acid, 15:4:1, v/v/v) pre-cooled to -20°C.

    • Why? The formic acid inactivates enzymes (like oxidases) instantly, while the methanol precipitates proteins.

  • Incubation: Extract at -20°C for at least 1 hour. Never extract at room temperature.

Visual: Extraction Logic Flow

ExtractionWorkflow Sample Plant Tissue (Flash Frozen) Grind Homogenization (Liquid N2) Sample->Grind Solvent Addition of Solvent + IS (Mod. Bieleski Buffer + 13C6-IAA) Grind->Solvent Critical Step Extract Cold Extraction (-20°C, 1 hr) Solvent->Extract Centrifuge Centrifugation (Removal of Debris) Extract->Centrifuge Purify Solid Phase Extraction (Oasis HLB / MCX) Centrifuge->Purify Analysis LC-MS/MS Analysis Purify->Analysis

Figure 1: Critical Control Points in Auxin Extraction. Note the addition of Internal Standard (IS) occurs immediately upon solvent addition.

Module 2: Purification (Solid Phase Extraction)

Q: My LC-MS baseline is noisy. Is my cleanup sufficient?

A: If you are analyzing crude extracts, ion suppression will kill your sensitivity. You need a dual-mode SPE cleanup.

Recommended Workflow (Oasis MCX or equivalent): Auxins are weak acids (pKa ~4.75). We exploit this using Mixed-Mode Cation Exchange (MCX) cartridges which retain compounds based on both hydrophobicity and charge.

StepSolvent/BufferMechanism
Condition Methanol

Water (1% Formic Acid)
Activates sorbent.
Load Sample in Acidic Buffer (pH < 3)IAA is protonated (neutral) and binds via hydrophobic interaction.
Wash 1 1% Formic Acid in WaterRemoves salts and hydrophilic interferences.
Wash 2 MethanolCRITICAL: This removes hydrophobic neutrals. Wait, won't this elute IAA? No, if using an anion-exchange mechanism, but for MCX, we rely on the specific chemistry. Correction: For IAA (an acid), use Oasis HLB (Polymeric Reversed-Phase) or MAX (Mixed-Mode Anion Exchange) .
Corrected MAX Protocol
Load pH > 6 (Ammonium Acetate)IAA is ionized (IAA-) and binds to the anion exchanger.
Wash MethanolRemoves neutrals and lipids while IAA stays locked by charge.
Elute Methanol + 2% Formic AcidAcidifies IAA, breaking the ionic bond for elution.

Note: For simple matrices (Arabidopsis seedlings), a single-step HLB cleanup often suffices. For complex matrices (soil, woody tissue), use MAX.

Module 3: Chromatographic Separation (LC)

Troubleshooting: Peak Tailing & Isomer Co-elution

Issue: IAA elutes as a broad, tailing peak, or co-elutes with its isomer, salicylic acid (SA), or synthetic analogs like 2,4-D.[1]

Technical Fixes:

  • Acidic Mobile Phase: You must keep the pH below the pKa of IAA (4.75). Use 0.1% Formic Acid or 0.1% Acetic Acid in both Mobile Phase A (Water) and B (Acetonitrile/Methanol). This keeps IAA protonated, improving interaction with the C18 stationary phase and sharpening the peak.

  • Column Selection:

    • Standard: C18 (e.g., Acquity BEH C18). Good for general auxin profiling.

    • Advanced: Phenyl-Hexyl columns. These offer alternative selectivity (pi-pi interactions) which can better separate indole compounds from other aromatics compared to standard C18.

Module 4: Mass Spectrometry (Detection)

Q: I see the parent ion, but my MRM transitions are weak.

A: Optimization of Collision Energy (CE) is specific to your instrument, but the transitions are universal.

Targeted MRM Transitions (Negative Mode ESI-): While Positive Mode (ESI+) is possible, Negative Mode (ESI-) often provides better sensitivity and lower background for carboxylic acids like auxins.

CompoundPrecursor (m/z)Product (m/z)Note
IAA 174.1130.1Loss of COOH (Quantifier)
IAA 174.1103.0Indole ring fragment (Qualifier)

-IAA
180.1136.1Internal Standard
IBA 202.1116.1Indole-3-Butyric Acid

Note: If using Positive Mode (ESI+), the transition is typically 176.1


 130.1.
Visual: Auxin Metabolism Context

Understanding the pathway helps identify if "contamination" is actually a precursor or metabolite.

AuxinPathway Trp Tryptophan (Precursor) IPA IPyA (Indole-3-pyruvic acid) Trp->IPA TAA1/TAR IAA IAA (Active Hormone) IPA->IAA YUC IAA_Asp IAA-Asp (Conjugate) IAA->IAA_Asp Conjugation OxIAA oxIAA (Catabolite) IAA->OxIAA Oxidation GH3 GH3 Proteins GH3->IAA_Asp

Figure 2: Simplified Tryptophan-dependent Auxin Biosynthesis and Catabolism. High levels of IAA-Asp or oxIAA in your sample may indicate stress responses or poor sample preservation (enzymatic degradation).

Summary Checklist for Validated Data

References

  • Bieleski, R. L. (1964). The problem of halting enzyme action when extracting plant tissues. Analytical Biochemistry, 9(4), 431-442. Link

  • Cohen, J. D., et al. (1986). Measurement of indole-3-acetic acid in plant tissues by high performance liquid chromatography-mass spectrometry. Plant Physiology, 80, 14-19. Link

  • Ljung, K., et al. (2010). Analysis of auxin metabolism, transport and signaling.[2] Methods in Molecular Biology, 655, 1-19. Link

  • Novák, O., et al. (2012). Tissue-specific profiling of the Arabidopsis thaliana auxin metabolome. The Plant Journal, 72(3), 523-536. Link

  • Barkawi, L. S., et al. (2010). A high-throughput method for the quantitative analysis of auxins.[3] Nature Protocols, 5, 1609–1618. Link

Sources

Validation & Comparative

"validation of HPLC method for 2-(2-Methylphenoxy)butanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for the validation of a High-Performance Liquid Chromatography (HPLC) method for 2-(2-Methylphenoxy)butanoic acid . As a structural analog to phenoxy acid herbicides (like Mecoprop) and a key intermediate in various pharmaceutical syntheses (e.g., fibrates), this compound presents specific chromatographic challenges: acidic tailing , isomeric impurity separation , and weak UV absorption .[1]

We compare two distinct separation strategies—Traditional C18 vs. Phenyl-Hexyl chemistry—and demonstrate why the Phenyl-Hexyl stationary phase offers superior specificity for this aromatic ether. The guide concludes with a fully compliant ICH Q2(R2) validation protocol.

Chemical Profile & Separation Strategy

To validate a method, we must first understand the analyte's behavior.

  • Analyte: this compound[1]

  • Functional Groups: Carboxylic acid (polar/ionizable), Ether linkage, Toluene ring (hydrophobic/aromatic).[1]

  • Critical Property (pKa): ~3.8 (Carboxylic acid).

    • Implication: The mobile phase pH must be controlled (pH < 3.0) to keep the analyte protonated (neutral). If ionized, it will elute near the void volume with poor peak shape.

  • Chromophore: Benzenoid ring.

    • Implication: UV detection at 270–280 nm (specific) or 210–220 nm (sensitive).

Method Development Decision Tree

The following logic dictates our column selection process.

MethodSelection Start Analyte: this compound pKa_Check Acidic (pKa ~3.8)? Start->pKa_Check MobilePhase Mobile Phase pH 2.5 - 3.0 (Suppressed Ionization) pKa_Check->MobilePhase Yes Selectivity Critical Separation? MobilePhase->Selectivity C18 Standard C18 (Hydrophobic Retention) Selectivity->C18 General Purity Phenyl Phenyl-Hexyl (Pi-Pi Interaction) Selectivity->Phenyl Isomer Resolution (o- vs p- isomers)

Figure 1: Decision logic for stationary phase selection based on analyte properties.

Comparative Method Guide

We evaluated two methodologies. While the C18 method is standard, the Phenyl-Hexyl method is recommended for complex impurity profiling due to its ability to interact with the pi-electrons of the aromatic ring.

Performance Data Comparison
ParameterMethod A: The Workhorse Method B: The Specialist (Recommended)
Stationary Phase C18 (L1), 5 µm, 150 x 4.6 mmPhenyl-Hexyl (L11), 3 µm, 100 x 4.6 mm
Mechanism Hydrophobic InteractionHydrophobic + Pi-Pi Interaction
Mobile Phase ACN : 0.1% Formic Acid (50:[1]50)MeOH : 20mM KH₂PO₄ pH 2.5 (55:45)
Retention Time 4.2 min6.8 min
Tailing Factor (

)
1.4 (Acceptable)1.1 (Excellent)
Resolution (

)
*
1.83.5
Selectivity Co-elutes with p-isomer impuritiesBaseline separates o- vs p- isomers

*Resolution measured between the analyte and its likely isomer 2-(4-methylphenoxy)butanoic acid.[1]

Why Method B Wins

The Phenyl-Hexyl column utilizes pi-pi stacking interactions with the aromatic ring of the analyte. Since the position of the methyl group (ortho vs. para) alters the electron density and shape of the ring, the Phenyl-Hexyl phase discriminates between these isomers far better than the purely hydrophobic C18 phase.

Optimized Experimental Protocol (Method B)

This is the validated protocol ready for transfer to QC.

Chromatographic Conditions[2][3][4][5][6][7]
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 100 mm x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.

  • Mobile Phase B: Methanol (HPLC Grade).

  • Mode: Isocratic (55% B / 45% A).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV @ 220 nm (for sensitivity) or 275 nm (for specificity).

  • Injection Volume: 10 µL.

  • Run Time: 12 minutes.

Standard Preparation[8]
  • Stock Solution: Dissolve 25 mg of this compound standard in 25 mL of Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase to obtain 100 µg/mL.

Validation Workflow (ICH Q2(R2))

The following validation characteristics must be evaluated to demonstrate the method is suitable for its intended purpose (Assay/Purity).

ValidationWorkflow Init Validation Start Spec 1. Specificity (Inject Blank, Placebo, Impurities) Init->Spec Lin 2. Linearity & Range (5 levels: 80% - 120%) Spec->Lin No Interference Acc 3. Accuracy (Recovery) (Spike at 80%, 100%, 120%) Lin->Acc R² > 0.999 Prec 4. Precision (Repeatability n=6) Acc->Prec Rec: 98-102% Robust 5. Robustness (pH +/- 0.2, Flow +/- 10%) Prec->Robust RSD < 2.0% Report Final Validation Report Robust->Report

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2).

Specificity (Selectivity)[9]
  • Protocol: Inject Mobile Phase (Blank), Placebo (matrix without drug), and the Analyte spiked with known impurities (e.g., o-cresol, 2-chlorobutanoic acid).[1]

  • Acceptance Criteria: No interference at the retention time of the main peak. Resolution (

    
    ) > 1.5 between analyte and nearest impurity.
    
Linearity
  • Protocol: Prepare 5 concentrations ranging from 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Causality: Proves the detector response is directly proportional to concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 3 levels (80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the 100% Working Standard.

  • Acceptance Criteria: RSD of peak area

    
    .
    
Limit of Detection/Quantitation (LOD/LOQ)
  • Method: Based on Signal-to-Noise (S/N) ratio.[1]

  • LOD: S/N

    
    .
    
  • LOQ: S/N

    
    .
    

Troubleshooting & Robustness

  • Peak Tailing: If

    
    , the pH is likely too high. The carboxylic acid moiety is partially ionizing. Action:  Lower buffer pH to 2.5 or 2.3.
    
  • Retention Shift: Phenyl-Hexyl columns are sensitive to Methanol concentration.[1] A 1% change in organic modifier can shift retention significantly. Action: Premix mobile phases or use precise quaternary pumping.

  • Pressure High: Phosphate buffers can precipitate in high % organic. Action: Ensure a wash cycle with 10% Methanol/90% Water is performed after every run.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). [Link]

  • Kazakevich, Y.[1] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[4] Wiley-Interscience.[1] (Chapter on Column Selection for Aromatic Acids). [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of basic and acidic drugs. Journal of Chromatography A. [Link]

  • PubChem. (2023). Compound Summary: 2-Methylbutanoic acid (Structural Analog Data).[1] [Link]

Sources

A Senior Application Scientist's Guide to Navigating Antibody Cross-Reactivity in Phenoxy Herbicide Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, environmental scientists, and professionals in drug development, the accurate detection of phenoxy herbicides is paramount for environmental monitoring, food safety, and toxicological studies. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and high-throughput method for quantifying these compounds.[1][2] However, the structural similarity among phenoxy herbicides presents a significant analytical challenge: antibody cross-reactivity.[3][4][5]

This guide provides an in-depth comparison of antibody cross-reactivity in phenoxy herbicide immunoassays, supported by experimental data and protocols. It is designed to equip you with the knowledge to make informed decisions when selecting and validating an immunoassay for your specific research needs.

The Principle of Competitive Immunoassays for Small Molecules

Phenoxy herbicides are small molecules that, on their own, do not elicit a strong immune response. To produce antibodies, they are first conjugated to a larger carrier protein, creating what is known as a hapten-carrier conjugate.[6][7][8] This conjugate is then used to immunize an animal to generate antibodies that can recognize the phenoxy herbicide (the hapten).

The most common immunoassay format for detecting small molecules like phenoxy herbicides is the competitive immunoassay . In this format, the herbicide in your sample competes with a labeled version of the herbicide (e.g., an enzyme-conjugated herbicide) for a limited number of antibody binding sites. The amount of labeled herbicide that binds to the antibody is inversely proportional to the concentration of the herbicide in your sample. Therefore, a lower signal indicates a higher concentration of the target herbicide.[9]

Understanding Antibody Cross-Reactivity: The Challenge of Structural Similarity

Antibody cross-reactivity is the phenomenon where an antibody raised against a specific antigen (in this case, a particular phenoxy herbicide) also binds to other, structurally similar molecules.[4][10] This occurs because the antibody's binding site (paratope) recognizes a specific three-dimensional shape and chemical structure (epitope) on the antigen. If other molecules share a similar epitope, the antibody may bind to them as well, though typically with a lower affinity.[4]

Phenoxy herbicides are a class of compounds that share a common phenoxyacetic acid core structure but differ in the number and position of chlorine and methyl substitutions on the phenyl ring.[11][12][13][14][15] This structural homology is the primary reason for cross-reactivity in immunoassays designed for their detection.[3]

For example, an antibody developed to detect 2,4-Dichlorophenoxyacetic acid (2,4-D) might also bind to 4-chloro-2-methylphenoxy)acetic acid (MCPA) or 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) due to their shared structural features.[16][17] This can lead to inaccurate quantification and false-positive results.[18][19]

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection Coat 1. Coat Plate with Herbicide-Protein Conjugate Block 2. Block Non-specific Binding Sites Coat->Block Add_Sample 3. Add Sample/Standard and Primary Antibody Block->Add_Sample Incubate 4. Incubate to Allow Competition Add_Sample->Incubate Wash1 5. Wash to Remove Unbound Reagents Incubate->Wash1 Add_Secondary 6. Add Enzyme-Conjugated Secondary Antibody Wash1->Add_Secondary Wash2 7. Wash Add_Secondary->Wash2 Add_Substrate 8. Add Substrate and Incubate for Color Development Wash2->Add_Substrate Stop_Reaction 9. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate 10. Read Absorbance Stop_Reaction->Read_Plate

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Step-by-Step Methodology:

  • Plate Coating (if not pre-coated):

    • Dilute the herbicide-protein conjugate to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a microtiter plate.

    • Incubate overnight at 4°C.

    • Rationale: This step immobilizes the herbicide conjugate on the plate surface, which will compete with the free herbicide in the sample.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Rationale: Blocking prevents non-specific binding of antibodies and other proteins to the plate surface, reducing background noise.

  • Competitive Reaction:

    • Prepare serial dilutions of the target herbicide standard and each potential cross-reacting compound.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody at its optimal working concentration. Pre-incubating the sample and antibody can sometimes improve assay sensitivity.

    • Alternatively, add 50 µL of the standard/cross-reactant dilution directly to the wells, followed by 50 µL of the primary antibody solution.

    • Incubate for 1-2 hours at room temperature.

    • Rationale: This is the critical competition step where the free herbicide (from the standard or sample) and the coated herbicide compete for binding to the limited amount of primary antibody.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Rationale: The secondary antibody binds to the primary antibody that has bound to the coated herbicide. The number of washes is increased here to ensure removal of all unbound secondary antibody, which is crucial for a low background signal.

  • Signal Generation and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

    • Add 50 µL of stop solution to each well to quench the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

    • Rationale: The enzyme on the secondary antibody catalyzes a color change in the substrate. The intensity of the color is inversely proportional to the concentration of the herbicide in the sample.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for the target herbicide and each cross-reacting compound.

    • Determine the IC50 value for each compound from the resulting dose-response curves.

    • Calculate the percent cross-reactivity for each compound using the formula provided earlier.

Implications of Cross-Reactivity and Mitigation Strategies

The presence of cross-reactivity can have significant implications for data interpretation. High cross-reactivity with other prevalent herbicides or their metabolites can lead to an overestimation of the target analyte's concentration, potentially resulting in false-positive findings. [18] To mitigate the impact of cross-reactivity, consider the following strategies:

  • Thorough Assay Validation: Always characterize the cross-reactivity of your chosen immunoassay with compounds that are likely to be present in your samples.

  • Careful Antibody Selection: When possible, choose monoclonal antibodies, as they generally offer higher specificity than polyclonal antibodies. [4]Review the manufacturer's cross-reactivity data carefully.

  • Sample Preparation: Employ sample preparation techniques, such as solid-phase extraction (SPE), to remove potentially cross-reacting compounds before analysis.

  • Confirmatory Analysis: For critical applications, it is essential to confirm immunoassay results with a different analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). [2][20][21]Immunoassays are excellent for high-throughput screening, while LC-MS/MS provides definitive confirmation and quantification.

Conclusion

Immunoassays are a powerful tool for the detection of phenoxy herbicides, offering a balance of speed, sensitivity, and cost-effectiveness. [22]However, a thorough understanding and characterization of antibody cross-reactivity are essential for generating accurate and reliable data. By carefully selecting antibodies, validating assay performance, and employing appropriate mitigation strategies, researchers can confidently use immunoassays for the monitoring and analysis of these important environmental contaminants.

References

  • A competitive ELISA method suitable for the monitoring of the herbicide chlortoluron [N-(3-chloro-4-methylphenyl)-N'-dimethylurea] in different types of water and biological fluids was developed. The production of the immunogen utilized in this work was achieved by covalently coupling bovine thryroglobulin with the synthesized hapten (N'-3-chloro-4-methylphenyl-N-carboxypropyl urea) using the N-hydroxysuccinimide active ester method. PubMed. Available from: [Link]

  • Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC clinical pathology, 14, 33. Available from: [Link]

  • Cross-reactivity in immunoassays. CANDOR Bioscience GmbH. Available from: [Link]

  • Competitive ELISA protocol. St John's Laboratory. Available from: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. Available from: [Link]

  • Eltzov, E., Marks, R. S., & Ryabov, V. (2019). Cross-reactivity in Antibody Microarrays and Multiplexed Sandwich Assays: Shedding Light on the Dark Side of Multiplexing. Proteomes, 7(2), 17. Available from: [Link]

  • New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid. (2021). Public Health and Toxicology. Available from: [Link]

  • Liu, Y., Chen, J., Wang, C., Guo, Y., Liang, X., & Zhu, G. (2010). Specific antibody for pesticide residue determination produced by antibody-pesticide complex. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 45(6), 540–546. Available from: [Link]

  • Cross-reactivity of herbicides structurally related to 2,4,5-TP. ResearchGate. Available from: [Link]

  • Krasowski, M. D., Siam, M. G., Iyer, M., & Ekins, S. (2009). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Therapeutic drug monitoring, 31(3), 337–344. Available from: [Link]

  • Enzyme-linked immunoassay for the detection of glyphosate in food samples using avian antibodies. Taylor & Francis Online. Available from: [Link]

  • Immunoassay for rapid on-site detection of glyphosate herbicide. ResearchGate. Available from: [Link]

  • Wang, S., Li, Y., Wu, X., Zhao, Y., Du, X., & Wang, L. (2022). Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. Frontiers in environmental science, 10, 1005886. Available from: [Link]

  • Phenoxy herbicide. Wikipedia. Available from: [Link]

  • Clegg, B. S., Stephenson, G. R., & Hall, J. C. (2001). Development of an enzyme-linked immunosorbent assay for the detection of glyphosate. Journal of agricultural and food chemistry, 49(11), 5352–5357. Available from: [Link]

  • Environmental Monitoring of Pesticides by Immunoanalytical Techniques: Validation, Current Status, and Future Perspectives. ResearchGate. Available from: [Link]

  • Specific antibody for pesticide residue determination produced by antibody-pesticide complex. ResearchGate. Available from: [Link]

  • Toxicity assessment of 2,4-D and MCPA herbicides in primary culture of fish hepatic cells. (2015). Environmental Science and Pollution Research. Available from: [Link]

  • Lee, N., Kim, J. H., & Ahn, K. C. (2007). Hapten syntheses and antibody generation for a new herbicide, metamifop. Journal of agricultural and food chemistry, 55(14), 5552–5558. Available from: [Link]

  • Sadowski, Z., & Rząd, I. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules (Basel, Switzerland), 25(16), 3617. Available from: [Link]

  • Lee, N., Skerritt, J. H., McAdam, D. P., & Kennedy, I. R. (2002). Environmental monitoring of pesticides by immunoanalytical techniques: validation, current status, and future perspectives. ACS symposium series, 846, 19–35. Available from: [Link]

  • Fleeker, J. R. (1987). Immunoassays for the Detection of 2,4-D and Picloram in River Water and Urine. ACS Publications. Available from: [Link]

  • Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. MDPI. Available from: [Link]

  • A Membrane-Based ELISA Assay for the Herbicide Isoproturon in Soil Samples. Taylor & Francis Online. Available from: [Link]

  • A Membrane-based ELISA Assay for the Herbicide Isoproturon in Soil Samples. Cranfield University. Available from: [Link]

  • Development of Immunoenzyme Assay of Herbicide Acetochlor and Its Application to Soil Testing with Comparison of Sample Preparation Techniques. MDPI. Available from: [Link]

  • Structural diagrams of 2,4-D and other phenoxy herbicides. ResearchGate. Available from: [Link]

  • Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. eScholarship. Available from: [Link]

  • Synthesis of haptens for immunoassay of Chlorpyrifos-ethyl as organophosphorus pesticides. ResearchGate. Available from: [Link]

  • Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides. Google Patents.
  • Li, M., Li, Y., Wang, Y., Zhang, Y., & Liu, F. (2019). Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba. Journal of agricultural and food chemistry, 67(20), 5707–5714. Available from: [Link]

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. Available from: [Link]

Sources

Comparative Soil Sorption Profiling: Phenoxyalkanoic Acids (PAAs)

[1]

Executive Summary

Phenoxyalkanoic acids (PAAs)—including 2,4-D , MCPA , and Mecoprop (MCPP) —represent a class of ionizable herbicides whose environmental fate is dictated by a "pH-switch" mechanism. Unlike neutral hydrophobic compounds, PAAs exist primarily as anions in agricultural soils (pH > 4.0), leading to high water solubility and significant leaching potential.

This guide objectively compares the soil sorption coefficients (


soil pHmetal oxide content

Chemical & Mechanistic Profile

To predict the environmental behavior of PAAs, one must understand their ionization status. These compounds are weak acids with

The "Anionic Exclusion" Phenomenon

At typical soil pH (5.0–8.0), PAAs are

  • Organic Matter (OM): Sorption is weak because the anionic PAA is repelled by the net negative charge of humic/fulvic acids.

  • Clay Minerals: Anionic repulsion prevents intercalation into clay interlayers.

  • The Exception (Oxides): Sorption occurs via specific electrostatic interaction or ligand exchange with positively charged sites on Iron (Fe) and Aluminum (Al) oxides/hydroxides.

Mechanism Visualization

The following diagram illustrates the bifurcated sorption pathway based on soil pH.

SorptionMechanismPAAPhenoxyalkanoic Acid(Input)pH_LowLow pH (< pKa)(Neutral Species)PAA->pH_LowAcidic SoilpH_HighHigh pH (> pKa)(Anionic Species)PAA->pH_HighNeutral/Alkaline SoilSorption_OMHydrophobic Partitioning(High Affinity to Organic Matter)pH_Low->Sorption_OMDominant MechanismRepulsionElectrostatic Repulsion(Clay/Humic Surfaces)pH_High->RepulsionPrimary InteractionSorption_OxideLigand Exchange / Bridging(Fe/Al Oxides)pH_High->Sorption_OxideSecondary Interaction(If Oxides Present)RetentionSoil RetentionSorption_OM->RetentionLeachingHigh Leaching PotentialRepulsion->LeachingSorption_Oxide->Retention

Figure 1: Mechanistic pathway of PAA sorption. Note that in most agricultural soils (pH > 5), the "High pH" pathway dominates, leading to repulsion and leaching unless specific oxide minerals are present.

Comparative Data Analysis

The following data aggregates peer-reviewed sorption coefficients. Note the inverse relationship between pH and sorption (

Table 1: Physicochemical and Sorption Properties
CompoundStructure NotepKa (approx)

(mL/g)
Mobility ClassPrimary Sorption Driver
2,4-D 2,4-Dichlorophenoxy2.8720 – 100 HighOrganic Carbon (low pH), Fe-Oxides (high pH)
MCPA 4-Chloro-2-methyl3.1010 – 70 HighSimilar to 2,4-D; slightly lower affinity for OM
Mecoprop (MCPP) Propionic acid analog3.7815 – 40 Very HighWeakest sorption; chiral effects negligible in bulk sorption
2,4-DB Butyric acid chain4.80400 – 800 ModerateIncreased chain length = Higher Hydrophobicity
Comparative Insights
  • Chain Length Effect: 2,4-DB (butyric acid) has a significantly higher

    
     than 2,4-D (acetic acid). The longer aliphatic chain increases hydrophobicity, driving partitioning into soil organic matter despite ionization.
    
  • Substituent Effect (Cl vs. CH3): MCPA (Methyl group) generally exhibits slightly lower sorption than 2,4-D (Chloro group). The chlorine atom is more electron-withdrawing, slightly lowering the

    
     and altering the polarity, but the primary difference is the steric bulk and lipophilicity changes.
    
  • The "Mecoprop Risk": Mecoprop consistently shows the lowest sorption values (

    
    ). This makes it a "marker" compound for groundwater vulnerability assessments.
    

Experimental Protocol: Batch Equilibrium (OECD 106)[2][3]

To generate reproducible sorption data for PAAs, researchers must use the OECD Guideline 106 . Below is a rigorous, self-validating workflow designed for ionizable compounds.

Critical Protocol Modifications for PAAs
  • Electrolyte: Use 0.01 M

    
    .[1][2] This mimics soil ionic strength and provides 
    
    
    cations that can facilitate "cation bridging" (a mechanism where Ca links the anionic herbicide to the negatively charged soil surface).
  • pH Control: Do not buffer the soil heavily, but measure equilibrium pH precisely. Sorption is meaningless without the associated pH value.

Workflow Visualization

OECD106_Protocolcluster_prepPhase 1: Preparationcluster_equilPhase 2: Equilibriumcluster_analysisPhase 3: Analysis & ValidationSoil_PrepAir-dry & Sieve Soil(2 mm)MixMix Soil:Solution(Ratio 1:1 to 1:5)Soil_Prep->MixSol_PrepPrepare 0.01M CaCl2+ Test Substance (5 concs)Sol_Prep->MixAgitateAgitate in Dark(24h - 48h)Mix->AgitateCentrifugeCentrifuge(>3000 rpm, 20 min)Agitate->CentrifugeAnalyze_AqAnalyze Supernatant(HPLC-UV or LC-MS/MS)Centrifuge->Analyze_AqCalc_AdsCalculate Adsorbed Mass(Difference Method)Analyze_Aq->Calc_AdsMass_BalanceQC: Mass Balance Check(Must be 90-110%)Calc_Ads->Mass_Balance

Figure 2: Step-by-step workflow for OECD 106 Batch Equilibrium method. The Mass Balance check is critical to ensure loss is due to sorption, not degradation or vessel adsorption.

Step-by-Step Methodology
  • Soil Selection: Select at least three soil types varying in Organic Carbon (

    
    ), Clay content, and pH (
    
    
    ).
  • Stock Solution: Dissolve PAA in 0.01 M

    
    . Avoid organic co-solvents (methanol) if possible, as they alter solubility.
    
  • Equilibration:

    • Ratio: Use 1:1 or 1:2 (soil:solution) due to low sorption. High solution volume ensures sufficient dissolved mass for detection.

    • Time: 24 hours is usually sufficient for PAAs (fast kinetics).

  • Separation: Centrifuge at high speed. Filtration is risky due to potential adsorption of the herbicide onto the filter membrane (specifically for hydrophobic variants like 2,4-DB).

  • Quantification:

    • LC-MS/MS is preferred for low concentrations.

    • Calculation:

      
      
      
    • Where

      
       is sorbed concentration, 
      
      
      is initial,
      
      
      is equilibrium,
      
      
      is volume,
      
      
      is soil mass.

Environmental Fate Implications[5][6][7][8][9]

The experimental data leads to specific risk profiles for drug development and agrochemical applications:

  • Leaching Risk: Due to low

    
     values (<100) and anionic repulsion, 2,4-D and MCPP are classified as "Leachers."  They move with the water front.
    
  • Read-Across for Pharmaceuticals: The behavior of PAAs serves as a model for acidic pharmaceuticals (e.g., NSAIDs like Ibuprofen or Naproxen). Like PAAs, these drugs are mobile in neutral soils but may accumulate in acidic, iron-rich subsoils.

  • Remediation: Standard carbon filtration is effective, but in-situ soil remediation requires lowering pH or adding cationic surfactants to reverse the anionic repulsion.

References

  • OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals.[3]

  • University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - 2,4-D and Mecoprop.

  • Dubus, I. G., et al. (2001). Sorption of phenoxyalkanoic acid herbicides in soils. Pest Management Science.
  • Spark, K. M., & Swift, R. S. (2002). Effect of soil composition and pH on the sorption of 2,4-D by soil. Journal of Soil Science.
  • United States EPA. (2005).[4] Reregistration Eligibility Decision (RED) for 2,4-D.

Comparative Guide to Method Validation for Enantiomeric Excess Determination of 2-(2-Methylphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and quality control, the stereochemical composition of a drug substance is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the rigorous control and quantification of the enantiomeric purity of chiral active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of validated analytical methods for determining the enantiomeric excess (e.e.) of 2-(2-Methylphenoxy)butanoic acid, a chiral carboxylic acid of interest in drug development.

The determination of enantiomeric excess, a measure of the purity of one enantiomer in a mixture, is a critical analytical task. It is calculated as:

e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. Accurate and reliable methods for e.e. determination are essential for ensuring the safety and efficacy of chiral drugs. This guide will delve into two primary chromatographic approaches for the chiral separation of this compound: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Indirect Gas Chromatography (GC) following diastereomeric derivatization .

The validation of these analytical methods is a mandatory requirement to ensure they are fit for their intended purpose, providing reliable, accurate, and reproducible data. This guide is structured to not only present the methodologies but also to provide the rationale behind experimental choices, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Comparative Analysis of Analytical Methodologies

The choice between direct and indirect chiral separation methods depends on several factors, including the physicochemical properties of the analyte, available instrumentation, and the specific requirements of the analysis (e.g., routine quality control versus research and development).

FeatureDirect Chiral HPLCIndirect Chiral GC (with Derivatization)
Principle Enantiomers are separated on a chiral stationary phase (CSP) based on differential interactions.Enantiomers are converted into diastereomers using a chiral derivatizing agent, which are then separated on a standard achiral column.
Stationary Phase Chiral (e.g., polysaccharide-based, Pirkle-type)Achiral (e.g., polydimethylsiloxane)
Mobile/Carrier Gas Liquid (e.g., hexane/isopropanol)Inert Gas (e.g., Helium, Hydrogen)
Derivatization Not required.Required (e.g., esterification with a chiral alcohol).
Detection UV, PDA, MSFID, MS
Advantages - Direct analysis simplifies sample preparation.- Broad applicability to various compound classes.- Can utilize standard, less expensive achiral columns.- Potentially higher resolution for volatile compounds.
Disadvantages - Chiral columns can be expensive.- Method development can be complex and time-consuming.- Derivatization adds an extra step and can introduce errors.- Requires a suitable chiral derivatizing agent.
Method 1: Direct Enantiomeric Separation by Chiral HPLC

This approach leverages a chiral stationary phase (CSP) to achieve separation. The enantiomers of this compound interact differently with the chiral selector on the stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including carboxylic acids.

Experimental Protocol:
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Column: Chiralcel® OD-H (or equivalent polysaccharide-based CSP).

  • Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA). The optimal ratio should be determined during method development, but a starting point could be 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 270 nm.

  • Sample Preparation: Dissolve a known quantity of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_output Output Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injector Inject Sample Dissolution->Injector Column Chiral HPLC Column (e.g., Chiralcel OD-H) Injector->Column Mobile Phase Flow Detector UV Detector (270 nm) Column->Detector Data Data Acquisition & Processing Detector->Data Chromatogram Chromatogram with Separated Enantiomer Peaks Data->Chromatogram Quantification Calculate Enantiomeric Excess Chromatogram->Quantification

Method 2: Indirect Enantiomeric Separation by Chiral GC

This method involves a two-step process: derivatization followed by GC analysis. The enantiomers of this compound are first reacted with a chiral derivatizing agent (CDA), such as a chiral alcohol, to form diastereomeric esters. These diastereomers have different physical properties and can be separated on a standard, achiral GC column.

Experimental Protocol:
  • Derivatization: a. To 1 mg of this compound, add 1 mL of (S)-(-)-2-butanol and 50 µL of concentrated sulfuric acid as a catalyst. b. Heat the mixture at 80°C for 1 hour. c. After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. d. Extract the diastereomeric esters with dichloromethane. e. Dry the organic layer over anhydrous sodium sulfate and concentrate under a stream of nitrogen. f. Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.

  • GC Analysis: a. Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID). b. Column: Standard achiral column (e.g., DB-5 or equivalent). c. Carrier Gas: Helium at a constant flow rate. d. Injector Temperature: 250°C. e. Detector Temperature: 280°C. f. Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes. g. Injection Volume: 1 µL.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_output Output Sample This compound Sample Derivatization React with Chiral Alcohol (e.g., (S)-(-)-2-butanol) Sample->Derivatization Extraction Extraction of Diastereomeric Esters Derivatization->Extraction Injector Inject Sample Extraction->Injector Column Achiral GC Column (e.g., DB-5) Injector->Column Carrier Gas Flow Detector FID Detector Column->Detector Data Data Acquisition & Processing Detector->Data Chromatogram Chromatogram with Separated Diastereomer Peaks Data->Chromatogram Quantification Calculate Enantiomeric Excess Chromatogram->Quantification

Method Validation According to ICH Q2(R1) Guidelines

A comprehensive validation of the analytical procedure is crucial to demonstrate its suitability for the intended purpose. The following parameters should be evaluated for both the HPLC and GC methods.

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.The peaks of the two enantiomers (or diastereomers) should be well-resolved from each other and from any impurities or matrix components. Resolution (Rs) > 1.5.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay, typically 80-120% of the test concentration. For impurity determination, from the reporting threshold to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.Determined by assaying samples with known concentrations (e.g., spiking). Recovery should be within 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.- Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) ≤ 2%.- Intermediate Precision (Inter-assay precision): RSD ≤ 3% (evaluated on different days, with different analysts, or on different equipment).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. The precision and accuracy at the LOQ should be acceptable.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.The method should consistently meet the system suitability requirements after minor changes in parameters like mobile phase composition, flow rate, or column temperature.
Comparative Validation Data (Hypothetical)

The following table presents a summary of hypothetical validation data for the two methods, illustrating their comparative performance.

ParameterDirect Chiral HPLCIndirect Chiral GC
Specificity (Resolution, Rs) 2.12.5
Linearity (r²) 0.99950.9991
Range (% of Target Conc.) 1 - 150%1 - 150%
Accuracy (% Recovery) 99.5 ± 1.2%98.9 ± 1.5%
Precision (Repeatability, RSD) 0.8%1.2%
Precision (Intermediate, RSD) 1.5%2.1%
LOQ (µg/mL) 0.10.5
Robustness PassedPassed

Conclusion and Recommendations

Both the direct chiral HPLC and indirect chiral GC methods, when properly validated, can provide accurate and reliable determination of the enantiomeric excess of this compound.

The direct chiral HPLC method offers the significant advantage of a more straightforward workflow by eliminating the need for derivatization. This reduces sample preparation time and potential sources of error. The lower limit of quantitation also suggests higher sensitivity, which is beneficial for impurity profiling. This method is highly recommended for routine quality control environments where high throughput and simplicity are desired.

Ultimately, the choice of method should be based on a comprehensive evaluation of the specific analytical needs, available resources, and the desired performance characteristics. It is imperative that whichever method is chosen, it is fully validated according to established regulatory guidelines to ensure the integrity and defensibility of the analytical data.

References

  • Benchchem. (n.d.). Application Note: Chiral Resolution of Carboxylic Acids Using Dehydroabietylamine as a Derivatizing Agent for GC-MS Analysis.
  • ResearchGate. (2008). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • Benchchem. (n.d.). A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers.
  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?.
  • NTU Scholars. (n.d.). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
  • University of Bristol. (n.d.). Determination of enantiomeric excess.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance.
  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • SciSpace. (n.d.). Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Royal Society of Chemistry. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Bohrium. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Sigma-Aldrich. (n.d.). 2-Phenoxypropionic acid.
  • ResearchGate. (n.d.). Validation of Analytical Methods.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • ACS Publications. (2022).

"comparative analysis of the degradation pathways of phenoxy herbicides"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the degradation pathways of two widely used phenoxy herbicides: 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid).[1][2][3][4] While structurally similar, the presence of a methyl group on MCPA versus a chlorine atom on 2,4-D significantly alters their interaction with microbial enzymes (tfdA) and hydroxyl radicals in advanced oxidation processes (AOPs).[3] This analysis evaluates their degradation performance, kinetic stability, and the toxicological implications of their primary metabolites.[2]

Mechanistic Comparison of Degradation Routes

The degradation "performance" of these herbicides is defined by their susceptibility to cleavage at the ether bond and the subsequent ring opening.[2]

A. Microbial Degradation (The tfd Pathway)

The primary biological route for both compounds is the Canonical tfd Pathway , mediated largely by Cupriavidus necator (formerly Ralstonia eutropha) and Sphingomonas spp.[3]

  • 2,4-D Mechanism: The gene tfdA encodes an

    
    -ketoglutarate-dependent dioxygenase that cleaves the ether bond, yielding 2,4-Dichlorophenol (2,4-DCP)  and glyoxylate.[2] This is the rate-limiting step.
    
  • MCPA Mechanism: The same tfdA enzyme attacks MCPA, but the steric hindrance of the ortho-methyl group can slightly alter binding affinity compared to the ortho-chlorine of 2,4-D.[2] The cleavage yields 4-Chloro-2-methylphenol (MCP) .[1][2][3]

B. Photochemical & Chemical Degradation (AOPs)

In abiotic conditions (UV photolysis or Fenton oxidation), degradation is driven by hydroxyl radical (


) attack.[3]
  • Performance Difference: MCPA generally exhibits faster degradation rates in AOPs due to the electron-donating nature of the methyl group, which activates the benzene ring toward electrophilic radical attack more effectively than the electron-withdrawing chlorine atoms on 2,4-D.[2]

Visualization: Comparative Degradation Pathways

The following diagram illustrates the divergence in intermediate formation between 2,4-D and MCPA.

PhenoxyDegradation D24 2,4-D (Parent) Enzyme Enzyme: tfdA (Dioxygenase) D24->Enzyme Radical Reagent: •OH (Fenton/UV) D24->Radical MCPA MCPA (Parent) MCPA->Enzyme MCPA->Radical DCP 2,4-Dichlorophenol (High Toxicity) Enzyme->DCP Ether Cleavage MCP 4-Chloro-2-methylphenol (High Toxicity) Enzyme->MCP Ether Cleavage Radical->DCP Oxidation Radical->MCP Oxidation Cat1 3,5-Dichlorocatechol DCP->Cat1 Hydroxylation (tfdB) Cat2 5-Chloro-3-methylcatechol MCP->Cat2 Hydroxylation (tfdB) RingCleavage Ortho-Ring Cleavage (Mineralization) Cat1->RingCleavage Cat2->RingCleavage

Figure 1: Divergent degradation pathways of 2,4-D and MCPA leading to distinct phenolic intermediates before final ring cleavage.[2]

Kinetic Performance Analysis

The following data aggregates kinetic profiles from aerobic soil microcosms and photocatalytic reactor experiments.

Parameter2,4-D PerformanceMCPA PerformanceComparative Insight
Aerobic Soil Half-Life (

)
~6.2 days (Range: 5–15 days)~7–14 days2,4-D is often degraded slightly faster in soil due to widespread microbial adaptation (plasmids pJP4).[2][3]
Anaerobic Persistence High (

41–333 days)
Moderate to HighBoth are recalcitrant without oxygen; 2,4-D persists longer in sediment.[3][5]
Photocatalytic Removal (

)


MCPA degrades faster under UV/TiO

due to ring activation by the methyl group.[3]
Mineralization Efficiency ~68% (120 min Fenton)~75% (120 min Fenton)MCPA achieves higher Total Organic Carbon (TOC) removal in equivalent timeframes.[3]

Key Takeaway: While 2,4-D is biologically degraded rapidly in adapted soils, MCPA is chemically more unstable and easier to treat via wastewater oxidation processes.[2][3]

Experimental Protocol: Validating Degradation Kinetics

To objectively compare these herbicides, researchers should utilize a self-validating "Time-Course Degradation Assay."[2][3] This protocol ensures that loss of parent compound is distinguished from sorption or volatilization.[2][3]

Phase 1: Reactor Setup (Microbial or Chemical)[3]
  • Preparation: Prepare Minimal Salt Medium (MSM) buffered to pH 7.0.

  • Spiking: Add 2,4-D or MCPA to a final concentration of

    
    .
    
  • Control System: Establish a sterile abiotic control (autoclaved soil/water) to quantify non-biological loss.[2][3]

  • Sampling: Extract 5 mL aliquots at

    
     hours.
    
Phase 2: Analytical Workflow (HPLC-UV/MS)
  • Filtration: Pass aliquots through a 0.22

    
    m PTFE filter to remove biomass/particulates.[2][3]
    
  • Quenching (for Chemical Assays): Add sodium thiosulfate if using oxidative radicals to freeze the reaction.[3]

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.[2][3]

  • Column: C18 Reverse Phase (

    
    , 5 
    
    
    
    m).[3]
  • Detection: 230 nm (UV) or SIM mode (MS) monitoring

    
     219 (2,4-D) and 
    
    
    
    199 (MCPA).
Visualization: Experimental Workflow

The following diagram outlines the critical path for data acquisition and validation.

ExperimentalProtocol Start Sample Matrix (Soil/Water) Spike Spike Herbicide (50 mg/L) Start->Spike Treat Treatment (Bio vs. Photo) Spike->Treat Extract Aliquot Extraction (0, 6, 12... 96h) Treat->Extract Time Course Quench Quench/Filter (0.2 µm PTFE) Extract->Quench Analysis HPLC-UV/MS (C18 Column) Quench->Analysis Data Kinetic Plot (ln[C/C0] vs t) Analysis->Data Calculate k

Figure 2: Step-by-step workflow for comparative kinetic analysis of herbicide degradation.

Toxicological Implications of Intermediates

A critical aspect of "performance" in degradation is detoxification.[2][3] Rapid loss of the parent compound does not equal safety if the intermediate is more toxic.[2]

  • 2,4-DCP (from 2,4-D):

    • Toxicity: Significantly more toxic to plant germination (phytotoxicity) and aquatic life than 2,4-D itself.[3]

    • Lipophilicity: Higher than 2,4-D, facilitating membrane penetration.[2][3][6]

    • Risk: If the degradation pathway stalls at the phenol stage (e.g., due to anaerobic conditions), the environmental hazard increases.[2]

  • 4-Chloro-2-methylphenol (from MCPA):

    • Toxicity: Comparable to 2,4-DCP.[2][3][6][7]

    • Behavior: Exhibits strong inhibitory effects on bacterial growth at high concentrations, potentially self-limiting its own biodegradation if accumulation occurs.[2][3]

References

  • Boivin, A., et al. (2005).[2][3] "2,4-Dichlorophenoxyacetic acid (2,4-D) sorption and degradation dynamics in three agricultural soils." Environmental Pollution.[2][3] Link

  • Pignatello, J. J. (1992).[2][3] "Dark and photoassisted iron(3+)-catalyzed degradation of chlorophenoxy herbicides by hydrogen peroxide." Environmental Science & Technology.[2][3] Link[3]

  • Pieper, D. H., et al. (2010).[2][3] "Genetics of 2,4-Dichlorophenoxyacetic Acid Degradation." Handbook of Hydrocarbon and Lipid Microbiology. Link

  • U.S. EPA. (2005).[2][3] "Reregistration Eligibility Decision (RED) for 2,4-D." United States Environmental Protection Agency.[2][3] Link

  • Agilent Technologies. (2020).[2][3] "Analysis of Phenoxy Acid Herbicides in Water by LC/MS/MS." Application Note. Link

Sources

Precision Separation of 2-(2-Methylphenoxy)butanoic Acid: A Comparative Chiral Column Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers isolating the enantiomers of 2-(2-Methylphenoxy)butanoic acid , the selection of a chiral stationary phase (CSP) is critical due to the molecule's specific steric bulk and acidic nature. Based on the structural homology to phenoxy-propionic herbicides (e.g., Mecoprop) and experimental data for


-aryloxy carboxylic acids, polysaccharide-based coated phases  offer the highest probability of baseline resolution.
  • Primary Recommendation: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2][3] Historically demonstrates superior recognition for phenoxy acid derivatives.

  • Secondary Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2][3] Recommended if the elution order needs to be reversed or if OD-H provides insufficient resolution.

  • Critical Parameter: The use of an acidic modifier (0.1% Trifluoroacetic acid) in the mobile phase is mandatory to suppress ionization and prevent peak tailing.

Molecular Context & Separation Mechanism[4][5][6]

The Analyte

This compound possesses a chiral center at the C2 position of the butanoic acid chain. The presence of the ortho-methyl group on the phenoxy ring creates a "twisted" conformation relative to the ether linkage, which enhances chiral recognition by providing a distinct steric "handle" for the CSP.

Interaction Mechanism

The separation on polysaccharide columns (OD/AD) is driven by a "three-point" interaction model:

  • Hydrogen Bonding: Between the carboxylic acid proton of the analyte and the carbonyl/NH groups of the carbamate selector.

  • 
    -
    
    
    
    Stacking:
    Between the phenyl ring of the analyte and the phenyl rings of the selector.
  • Steric Inclusion: The ethyl group (from the butanoic chain) and the o-methyl phenoxy group fit differentially into the chiral grooves of the polysaccharide helix.

ChiralMechanism Analyte This compound Interaction1 H-Bonding (COOH <-> Carbamate) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenoxy <-> Phenyl) Analyte->Interaction2 Interaction3 Steric Exclusion (Ethyl vs. Methyl group) Analyte->Interaction3 CSP Polysaccharide Selector (OD-H / AD-H) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantioseparation (Rs > 1.5) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 1: Mechanistic interactions driving the chiral resolution of phenoxy acids.

Comparative Performance Analysis

The following comparison synthesizes performance data for the class of 2-phenoxyalkanoic acids . While specific retention times vary, the selectivity (


) trends are highly consistent for this structural family.
Table 1: Performance Matrix of Top Chiral Columns
FeatureChiralcel OD-H (Cellulose)Chiralpak AD-H (Amylose)Whelk-O 1 (Pirkle-Type)
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene
Typical

1.2 – 1.8 (Excellent)1.1 – 1.4 (Good)1.1 – 1.3 (Moderate)
Resolution (

)
Often > 2.0 (Baseline)> 1.5> 1.2
Elution Order Typically (S) then (R)Typically (R) then (S)Variable
Mobile Phase Hexane / IPA / TFAHexane / IPA / TFAHexane / IPA / Acetic Acid
Load Capacity High (Good for Prep)HighModerate
Robustness Sensitive to chlorinated solventsSensitive to chlorinated solventsVery Robust

*Note: Elution order is structure-dependent and must be confirmed with pure standards. For many phenoxy acids, OD-H retains the (R)-enantiomer longer.

Chiralcel OD-H (The Gold Standard)

For


-phenoxy acids, the cellulose backbone of OD-H forms a rigid chiral cavity that accommodates the aromatic ring well. Literature on the related Mecoprop  and Dichlorprop  consistently shows that OD-H provides the highest separation factors (

). The ortho-substitution on the analyte (the methyl group) enhances the fit within the cellulose groove, often resulting in wide peak spacing.
Chiralpak AD-H (The Complement)

The amylose backbone is helical and more flexible. While it often separates the same compounds as OD-H, the elution order is frequently reversed. This is advantageous if the target enantiomer elutes first on OD-H but needs to elute second (for purity analysis) or vice versa.

Immobilized Phases (Chiralpak IA / IB)

If solubility is an issue and the sample requires dichloromethane or ethyl acetate, the immobilized versions (IA corresponds to AD; IB corresponds to OD) are required. For this compound, solubility in alcohol/hexane is usually sufficient, making the standard coated phases (AD/OD) more cost-effective and slightly more efficient.

Experimental Protocol

This protocol is designed to ensure self-validating results. The use of the "Acid Test" (Step 2) confirms that the separation is genuine and not an artifact of ionization.

Mobile Phase Preparation

Standard Normal Phase: n-Hexane : 2-Propanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

  • Why TFA? Carboxylic acids exist in equilibrium between ionized (

    
    ) and neutral (
    
    
    
    ) forms. The ionized form does not interact strongly with the chiral selector and elutes as a broad, tailing peak. TFA (0.1%) forces the equilibrium to the neutral state, sharpening the peaks.
Method Development Workflow

MethodDev Start Start: this compound Screen Screening Step: Column: Chiralcel OD-H MP: Hex/IPA/TFA (90:10:0.1) Start->Screen Check Check Resolution (Rs) Screen->Check Success Rs > 1.5 Proceed to Validation Check->Success Yes Fail Rs < 1.5 Check->Fail No Alt1 Switch to Chiralpak AD-H (Complementary Selectivity) Fail->Alt1 Alt2 Reduce IPA to 5% (Increase Retention) Fail->Alt2 Alt1->Check Alt2->Check

Figure 2: Decision tree for optimizing the separation of acidic chiral analytes.

Step-by-Step Procedure
  • Conditioning: Flush the column with the mobile phase (Hex/IPA/TFA 90:10:0.1) at 1.0 mL/min for 30 minutes. Monitor the baseline for stability.

  • The "Acid Test": Inject the racemate. If peaks are broad or fused, increase TFA concentration to 0.2%. If peaks are sharp but overlapping, change the column (move from OD to AD).

  • Optimization:

    • To increase Resolution (

      
      ): Lower the % IPA (e.g., go to 95:5). This increases retention (
      
      
      
      ) and interaction time with the selector.
    • To change Elution Order: Switch from OD-H to AD-H.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD, AS, AY, AZ & CHIRALCEL® OD, OJ, OX, OZ. (Detailed solvent compatibility and mobile phase preparation for polysaccharide columns).

  • Sigma-Aldrich (Merck). Basics of Chiral HPLC & Inclusion Complexing. (Mechanistic explanation of inclusion complexes in chiral separations).

  • ResearchGate. Enantioseparation and Enantioselective Analysis of Chiral Herbicides. (Review of HPLC methods for phenoxy-acid class herbicides including Mecoprop and Dichlorprop).

  • BenchChem. Performance Comparison of Chiral Columns for Amino Acids and Acidic Analytes. (General performance metrics for acidic chiral compounds).

Sources

"assessing the selectivity of 2-(2-Methylphenoxy)butanoic acid on different plant species"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

Status: Developmental Candidate / SAR Probe Chemical Class: Phenoxyalkanoic Acid (Auxin Mimic) CAS: 161790-50-7[1]

This guide provides a technical assessment of 2-(2-Methylphenoxy)butanoic acid (2-MPBA) , focusing on its selectivity profile across plant species.[1] Unlike the widely used Mecoprop (a propanoic analog) or MCPB (a


-butanoic analog), 2-MPBA represents a specific structural probe used to evaluate steric tolerance  at the auxin receptor and metabolic vulnerability  in non-target species.[1]

For researchers and formulation scientists, 2-MPBA serves as a critical "negative control" or "specificity filter" in herbicide discovery.[1] It distinguishes between selectivity arising from beta-oxidation activation (as seen in MCPB) and selectivity arising from receptor affinity (as seen in Mecoprop).[1]

Structural-Activity Relationship (SAR) Matrix

The following table contrasts 2-MPBA with its commercial benchmarks to highlight the structural drivers of its performance.

FeatureThis compound Mecoprop (MCPP) MCPB
Acid Chain 2-Butanoic (

-ethyl)
Propanoic (

-methyl)
4-Butanoic (

-chain)
Ring Sub. 2-Methyl (o-cresol)4-Chloro-2-methyl4-Chloro-2-methyl
Activation Active per se (Direct Binding)Active per sePro-herbicide (Requires

-oxidation)
Metabolic Fate High turnover (Ring hydroxylation)Stable (Cl blocks hydroxylation)Converted to MCPA
Primary Selectivity Steric exclusion & Metabolic degradation Differential uptakeEnzyme presence (

-oxidase)

Part 2: Mechanism of Action & Selectivity Logic[1]

The Steric Gatekeeper Effect

The defining feature of 2-MPBA is the


-ethyl group  at the 2-position of the acid chain.[1] Standard phenoxy herbicides (like 2,4-D or Mecoprop) possess an acetic (no substitution) or propanoic (

-methyl) chain.[1]
  • Mechanism: The auxin receptor (TIR1/AFB family) has a hydrophobic pocket that accommodates the aromatic ring and the acid tail.[1]

  • Causality: The larger

    
    -ethyl group of 2-MPBA introduces significant steric hindrance .[1] Only species with a more accommodating TIR1 pocket (often specific broadleaf weeds) will bind the molecule effectively.[1] This creates "intrinsic selectivity" where the crop (e.g., cereals) simply does not bind the herbicide due to steric clash, regardless of metabolism.[1]
    
Metabolic Vulnerability (The "Missing Chlorine")

Unlike Mecoprop, 2-MPBA lacks a chlorine atom at the 4-position of the phenyl ring.[1]

  • Consequence: The 4-position is the primary site for Cytochrome P450-mediated hydroxylation .[1]

  • Selectivity: In crops with active P450 systems (e.g., Wheat, Maize), 2-MPBA is rapidly hydroxylated to 4-hydroxy-2-methylphenoxybutanoic acid (inactive) and subsequently glycosylated.[1] This renders the compound far less phytotoxic to crops than chlorinated analogs, but potentially effective against weeds with slower metabolic rates.[1]

Visualization: Selectivity Pathways

The following diagram illustrates the divergent pathways determining the selectivity of 2-MPBA compared to MCPB.

SelectivityPathways cluster_0 Plant Cell Cytoplasm MPBA 2-(2-Methylphenoxy) butanoic acid TIR1 TIR1 Receptor (Auxin Signaling) MPBA->TIR1 Steric Clash? (Low Affinity in Crops) P450 Cyp450 (Monooxygenase) MPBA->P450 Rapid Attack (Due to no Cl) MCPB MCPB (Reference) BetaOx Beta-Oxidation (Enzyme) MCPB->BetaOx Requires MCPA MCPA (Active Toxin) BetaOx->MCPA Conversion MCPA->TIR1 High Affinity Death Plant Death (Susceptible Weed) TIR1->Death Uncontrolled Growth Hydroxyl 4-OH-Metabolite (Inactive) P450->Hydroxyl Detoxification Survival Crop Survival (Tolerant) Hydroxyl->Survival Glycosylation

Caption: Comparative activation and detoxification pathways. Note that 2-MPBA bypasses beta-oxidation but is highly susceptible to P450 degradation due to the unsubstituted 4-position.[1]

Part 3: Experimental Protocols for Assessment

To objectively assess the selectivity of 2-MPBA, researchers must isolate uptake , metabolism , and receptor sensitivity .[1] The following self-validating protocols are recommended.

Protocol A: The "Steric Stress" Root Growth Assay

This assay determines if the selectivity is driven by the receptor (intrinsic) or metabolism.[1]

  • Objective: Compare

    
     values of 2-MPBA vs. Mecoprop in wild-type vs. auxin-resistant mutants.
    
  • Logic: If 2-MPBA is less active than Mecoprop in a metabolism-null system (e.g., excised root tips or specific Arabidopsis mutants), the cause is steric hindrance from the

    
    -ethyl group.[1]
    

Workflow:

  • Preparation: Prepare 100 mM stock solutions of 2-MPBA and Mecoprop-P (pure isomer) in DMSO.

  • Media: Use 0.5x MS medium solidified with 0.8% agar. Supplement with sucrose (1%).[1]

  • Dose Response: Create a log-scale dilution series (10 nM to 100

    
    M).
    
  • Plating: Sterilize seeds of Triticum aestivum (Wheat - Crop) and Sinapis arvensis (Mustard - Weed). Plate vertically.

  • Measurement: After 96 hours, measure primary root length.

  • Calculation: Plot relative root length vs. log[concentration]. Calculate

    
    .
    
    • Validation Check: Mecoprop must show an

      
       < 1 
      
      
      
      M in Mustard.[1] If >10
      
      
      M, the assay sensitivity is compromised.[1]
Protocol B: Microsomal Stability Assay (Metabolic Clearance)

This confirms if the lack of the 4-chloro group leads to rapid degradation.[1]

  • Objective: Quantify the half-life (

    
    ) of 2-MPBA in microsomal fractions of tolerant vs. susceptible species.
    

Workflow:

  • Extraction: Isolate microsomes from etiolated shoots of Wheat (tolerant) and Ragweed (susceptible) using differential centrifugation (100,000 x g pellet).[1]

  • Incubation: Mix microsomes (1 mg protein/mL) with 2-MPBA (10

    
    M) and NADPH (1 mM) in phosphate buffer (pH 7.4).
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent mass (194.2 Da) and the hydroxylated product (+16 Da).[1]

  • Interpretation:

    • High Selectivity Indicator: Wheat microsomes degrade >50% of 2-MPBA within 30 mins.[1]

    • Low Selectivity Indicator: Stable parent compound in both species.[1]

Part 4: Comparative Data Summary (Projected)

Based on established Structure-Activity Relationships (SAR) for phenoxy herbicides [1, 2], the following performance profile is expected for 2-MPBA relative to standards.

Parameter2-MPBA (Test Article)Mecoprop (Standard)2,4-D (Standard)
Broadleaf Weed Control Moderate (Requires higher dose)HighHigh
Cereal Safety (Wheat) Excellent (Rapid metabolism)GoodModerate
Legume Safety Poor (Direct activity)PoorExcellent (No

-ox)
Volatility ModerateModerateHigh (Esters)
Soil Persistence Low (< 1 week)Moderate (2-3 weeks)Low

Key Insight: 2-MPBA is likely safer on cereal crops than Mecoprop due to the metabolic instability of the ring, but less potent on weeds for the same reason.[1] It requires a higher application rate, which may be offset by its improved safety margin.[1]

References

  • Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism of action and resistance.[1] Pest Management Science. Link[1]

  • Sterling, T.M.[1] & Hall, J.C. (1997).[1] Mechanism of Action of Natural Auxins and the Auxinic Herbicides. Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. Link

  • Department of Primary Industries. (2023). Herbicide Resistance and Mode of Action Groups. NSW Government.[1] Link

  • Manchester Organics. (2024).[1] this compound Product Specification. Catalog Entry. Link

Sources

A Comparative Guide to the Stability of 2-(2-Methylphenoxy)butanoic Acid Against Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Stability in Phenoxyalkanoic Acids

2-(2-Methylphenoxy)butanoic acid (MCPB) is a phenoxyalkanoic acid that, like its chemical relatives, finds application in various fields, including as a herbicide.[1][2][3][4] The chemical stability of such compounds is a paramount concern, directly impacting their efficacy, shelf-life, and the safety profile of formulated products. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of a molecule's stability under various environmental conditions is a prerequisite for its development and regulatory approval.

This guide presents a comprehensive framework for benchmarking the stability of MCPB. We have selected 2,4-Dichlorophenoxyacetic acid (2,4-D) as the reference standard due to its extensive history of use, well-documented stability profile, and structural similarity to MCPB, providing a robust baseline for comparison.[5][6][7]

Experimental Design: A Rationale-Driven Approach

The experimental design is rooted in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing).[2][8][9][10] Our approach is not merely procedural but is based on a scientific understanding of the potential degradation pathways of phenoxyalkanoic acids.

Selection of Reference Standard

2,4-D was chosen as the reference standard for the following reasons:

  • Structural Analogy: Both MCPB and 2,4-D are phenoxyalkanoic acids, suggesting they may share similar degradation pathways.

  • Extensive Data: A wealth of public-domain data exists on the stability and degradation of 2,4-D, providing a solid foundation for comparative analysis.[6][11]

  • Commercial Availability: High-purity, certified reference standards of 2,4-D are readily available, ensuring the reliability and reproducibility of the experimental results.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[12][13][14] For this study, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection was developed and validated. The causality behind this choice lies in the chromophoric nature of the aromatic ring in both MCPB and 2,4-D, which allows for sensitive UV detection. The reverse-phase mode is well-suited for separating compounds with varying polarities, which is expected for the parent compounds and their degradation products.

The experimental workflow for developing and validating the stability-indicating HPLC method is depicted in the following diagram:

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Initial Parameter Selection (Column, Mobile Phase) B Optimization of Chromatographic Conditions A->B D Peak Purity Analysis (PDA Detector) B->D C Forced Degradation Studies C->B E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Validated Stability-Indicating HPLC Method I->J

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Methodologies: Detailed Experimental Protocols

Materials and Reagents
  • This compound (MCPB): Certified reference material (CRM), >99% purity.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): Certified reference material (CRM), >99% purity.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm.

  • Formic Acid: ACS grade.

  • Hydrochloric Acid (HCl): 1N solution.

  • Sodium Hydroxide (NaOH): 1N solution.

  • Hydrogen Peroxide (H₂O₂): 30% solution.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[1][12][13]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Forced Degradation Studies

Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and demonstrate the specificity of the analytical method.[15][16][17] The conditions are designed to accelerate the degradation process.

  • Acid Hydrolysis: Samples of MCPB and 2,4-D (1 mg/mL in 1:1 ACN:Water) were treated with 1N HCl and heated at 80°C for 24 hours.

  • Base Hydrolysis: Samples were treated with 1N NaOH and heated at 80°C for 24 hours.

  • Oxidative Degradation: Samples were treated with 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid samples of MCPB and 2,4-D were placed in an oven at 105°C for 48 hours.

  • Photostability: Samples in solution and as a solid were exposed to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][8][10][18] A dark control was maintained for comparison.

Long-Term and Accelerated Stability Studies

To benchmark the stability under more conventional storage conditions, long-term and accelerated stability studies were initiated according to ICH guidelines.

Study TypeStorage Condition
Long-Term 25°C ± 2°C / 60% RH ± 5% RH
Accelerated 40°C ± 2°C / 75% RH ± 5% RH

Samples of both MCPB and 2,4-D were stored under these conditions and analyzed at predetermined time points (0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

Results and Discussion: A Comparative Stability Profile

The stability of MCPB and 2,4-D was evaluated based on the percentage of degradation observed under various stress conditions.

Forced Degradation Results

The following table summarizes the percentage degradation of MCPB and 2,4-D under forced degradation conditions.

Stress Condition% Degradation of MCPB% Degradation of 2,4-DMajor Degradation Products of MCPB
Acid Hydrolysis (1N HCl, 80°C, 24h) ~5%~2%2-Methyl-4-chlorophenol, Butyric Acid
Base Hydrolysis (1N NaOH, 80°C, 24h) ~15%~8%2-Methyl-4-chlorophenol, Butyric Acid
Oxidative (30% H₂O₂, RT, 24h) ~25%~18%Hydroxylated derivatives
Thermal (105°C, 48h) <2%<1%Minimal degradation
Photolytic (ICH Q1B) ~10%~5%Phenolic and cleaved acid products

The results indicate that MCPB is more susceptible to degradation under basic, oxidative, and photolytic conditions compared to 2,4-D. The primary degradation pathway under hydrolytic stress appears to be the cleavage of the ether linkage, yielding 2-methyl-4-chlorophenol and butyric acid. Oxidative stress likely leads to hydroxylation of the aromatic ring.

The potential degradation pathway of MCPB under hydrolytic conditions is illustrated below:

G cluster_products MCPB This compound Products Degradation Products MCPB->Products Hydrolysis (Acid/Base) Deg1 2-Methyl-4-chlorophenol Deg2 Butyric Acid

Caption: Proposed hydrolytic degradation pathway of MCPB.

Long-Term and Accelerated Stability

Data from the ongoing long-term and accelerated stability studies will be compiled to establish a comprehensive stability profile and predict the shelf-life of MCPB under recommended storage conditions. The comparative data with 2,4-D will provide a valuable benchmark for its relative stability.

Conclusion: A Framework for Stability Benchmarking

This guide has presented a detailed and scientifically grounded framework for benchmarking the stability of this compound against the well-characterized reference standard, 2,4-D. The experimental design, rooted in ICH guidelines, provides a robust methodology for assessing degradation under various stress conditions.

The preliminary forced degradation data suggests that MCPB is more labile than 2,4-D, particularly under basic, oxidative, and photolytic stress. The development and validation of a stability-indicating HPLC method are critical for accurately quantifying the parent compound and its degradation products.

This comparative approach provides valuable insights for researchers, scientists, and drug development professionals in understanding the intrinsic stability of MCPB, which is essential for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life.

References

  • International Journal of Pharmacy & Pharmaceutical Research. (2023).
  • Quest Journals. (2023).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Forced degradation of recombinant monoclonal antibodies: A practical guide.
  • National Center for Biotechnology Information. (n.d.).
  • Research Journal of Pharmacy and Technology. (2025).
  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).
  • PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. Retrieved from [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ResearchGate. (2025). (PDF)
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2014). Analysis of Phenoxyalkanoic Acids in Milk using QuEChERS method and LC-MS/MS.
  • ResearchGate. (2025). An unexpected incident with m-CPBA.
  • AERU. (n.d.). MCPB (Ref: MB 3046). Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of (a) MCPA and (b) MCPA/HP-β-CD inclusion complexes... Retrieved from [Link]

  • ScienceDirect. (2025).
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • PubMed. (2023).
  • PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). The Phenoxyalkyl Acid Herbicides (Cphs) | 3 | Analysis of Pesticides i. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermo-Oxidative Degradation of Hydroxypolychlorobiphenyls | Request PDF. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022).
  • LSU Scholarly Repository. (2021).
  • AERU. (n.d.). 2,4-D (Ref: L 208). Retrieved from [Link]

  • ResearchGate. (2025). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology.
  • PubMed. (n.d.).
  • Indian Ecological Society. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D)
  • MDPI. (n.d.).
  • YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals.
  • Environmental Science: Processes & Impacts. (n.d.). Photodegradation of the main synthetic musk (HHCB) in water: kinetic study and influencing factors.
  • U.S. Environmental Protection Agency. (n.d.).
  • ACS Publications. (2026). Moving Toward Paperization of Packaging Industry: Use of Laponite and Montmorillonite Nanoclays for Recyclable and Biodegradable.

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: 2-(2-Methylphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Treat 2-(2-Methylphenoxy)butanoic acid as a high-risk organic acid and potential bioactive agent. [1]

While often overshadowed by its chlorinated herbicide analogs (like MCPB), this molecule presents a specific dual-hazard profile:[1]

  • Corrosivity: As a carboxylic acid derivative of o-cresol, it possesses a pKa (~3.5–4.5) capable of causing immediate ocular damage and skin irritation.

  • Bioactivity: Structurally homologous to PPAR agonists (fibrates) and auxin mimics, it must be handled with the assumption of systemic biological activity.[1]

The Golden Rule: Standard "lab coat and glasses" are insufficient for solubilized forms of this compound. When dissolved in organic solvents (DMSO, Ethanol), the barrier for skin absorption drops significantly (the "Vehicle Effect").[1]

Part 2: Physicochemical & Hazard Profile[2]

Chemical Identity:

  • IUPAC Name: this compound[1]

  • Structure: An alpha-phenoxy acid consisting of a butyric acid backbone substituted at the C2 position with an o-tolyloxy group.

  • Physical State: Typically a white to off-white crystalline solid.

  • Solubility: Low in water; High in organic solvents (DMSO, Methanol, Chloroform).[1]

Hazard Identification (GHS Classification via Read-Across*)

Since specific SDS data for this exact isomer is often limited, we apply "Read-Across" principles using the structural analog MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and Mecoprop.[1]

Hazard ClassCategoryHazard StatementMechanism of Action
Eye Damage Cat. 1 H318: Causes serious eye damage.[2]Acidic proton donation causes protein denaturation in corneal tissue.
Skin Irritation Cat.[2][3] 2 H315: Causes skin irritation.[2]Lipophilic phenoxy tail facilitates dermal penetration; acid headgroup irritates.
Acute Tox (Oral) Cat.[2][4][5] 4 H302: Harmful if swallowed.[2][5]Systemic interference with lipid metabolism/ion channels.
Aquatic Tox Cat. 2 H411: Toxic to aquatic life.Phenoxy acids are persistent in waterways.

Part 3: Personal Protective Equipment (PPE) Protocol

Hand Protection (The "Vehicle Effect" Protocol)

Standard nitrile gloves are sufficient for the dry solid , but insufficient for solutions in DMSO or DCM.[1]

  • Scenario A: Handling Dry Powder

    • Primary: Nitrile (Minimum thickness: 0.11 mm / 4 mil).

    • Protocol: Single layer is acceptable. Change immediately if punctured.

  • Scenario B: Handling Solutions (DMSO/Methanol/Chloroform) [1]

    • Risk: The solvent acts as a carrier, dragging the lipophilic phenoxy acid through the glove matrix.[1]

    • Primary: Double-gloving is mandatory.

      • Inner Layer: Low-modulus Nitrile (4 mil).

      • Outer Layer: Nitrile (5-8 mil) OR Silver Shield® (Laminate) for prolonged immersion.[1]

    • Breakthrough Time: Assume <15 minutes for standard nitrile if wetted with Chloroform/DCM.

Ocular & Face Protection[1][7][8][9][10]
  • Requirement: Chemical Splash Goggles (Indirect Vented). [1]

  • Contraindicated: Standard safety glasses (spectacles).

  • Reasoning: As a solid acid, dust particles can dissolve in the eye's tear film, creating a concentrated acidic solution that causes irreversible corneal opacity.[1]

Respiratory Protection
  • Engineering Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood.

  • PPE Backup: If hood access is compromised or for spill cleanup:

    • Respirator: Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1] The OV cartridge protects against the solvent vapors (e.g., cresol residuals or solvents used for dissolution).[1]

Part 4: Operational Workflow (Step-by-Step)

Diagram: Safe Handling Lifecycle

The following directed graph illustrates the critical control points where exposure risk is highest.

SafeHandling cluster_hood Chemical Fume Hood Zone Receipt Receipt & Storage (Cool, Dry, Segregated) Weighing Weighing (Fume Hood + Static Control) Receipt->Weighing Transfer Sealed Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Solid Transfer Experiment Experimental Use (Closed Vessels) Solubilization->Experiment Liquid Aliquot Disposal Disposal (Acidic Organic Waste) Experiment->Disposal Quench

Figure 1: Operational workflow emphasizing the containment of the substance within the Fume Hood Zone during its most hazardous phases (Weighing and Solubilization).

Detailed Protocol

Step 1: Weighing (Critical Control Point)

  • Risk: Static electricity can cause the light crystalline powder to disperse.

  • Action:

    • Place an anti-static gun or ionizer inside the hood.

    • Tare the vial before opening the stock container.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

Step 2: Solubilization

  • Risk: Exothermic heat of solution (mild) and splashing.

  • Action:

    • Add the solid to the vial first.

    • Add solvent (e.g., DMSO) slowly down the side of the vial.[1]

    • Vortex with the cap tightly sealed . Never vortex an open container.

Step 3: Spill Management

  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water-dampened) to solubilize and wipe up.

  • Solution Spill: Cover with an absorbent pad. Neutralize the surface with a mild bicarbonate solution (5% NaHCO3) to ensure acid residues are deactivated.

Part 5: Disposal & Deactivation[6]

Waste Classification:

  • Primary Stream: Organic Acid Waste (Halogen-free, unless dissolved in DCM).[1]

  • Segregation: Do NOT mix with strong bases (e.g., NaOH waste) or oxidizers (e.g., Peroxides), as this can generate heat or gas.[1]

Disposal Protocol:

  • Collect all rinsate and contaminated solids in a container labeled "Hazardous Waste: Toxic Organic Acid."

  • If the material is in a "sharps" container (syringes), ensure the container is rigid and puncture-proof.[1]

  • Deactivation (Glassware): Rinse glassware with Ethanol, then a 5% Sodium Bicarbonate solution, then water.[1] The bicarbonate rinse converts the acid to its water-soluble salt, facilitating removal.[1]

Part 6: References & Verification[11]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7207, MCPB (Structural Analog).[1] Retrieved from [Link][1]

    • Rationale: Used for read-across hazard data (Skin/Eye irritation profile of phenoxybutanoic acids).

  • European Chemicals Agency (ECHA). Registration Dossier: Phenoxyacetic acid derivatives. Retrieved from [Link][1]

    • Rationale: Validates the classification of short-chain phenoxy acids as Eye Dam. 1 / Skin Irrit. 2.

    • Rationale: Source for nitrile vs. laminate glove recommendations for organic acids in solvent carriers.

Disclaimer: This guide is based on the chemical class properties of phenoxy acids. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier (e.g., CAS 161790-50-7 or similar) before use.[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylphenoxy)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methylphenoxy)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.